1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h1H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTAQRZGKATJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406130 | |
| Record name | SBB039933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10478-33-8 | |
| Record name | SBB039933 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Propynyl)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Abstract
This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a valuable heterocyclic building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps to deliver an in-depth understanding of the reaction's mechanistic underpinnings, the rationale for reagent and condition selection, and a robust, self-validating experimental procedure. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol detailed herein is designed for reproducibility, safety, and high-yield synthesis of the target compound.
Introduction and Strategic Importance
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Its rigid, five-membered ring system provides a stable framework for the precise spatial orientation of functional groups, making it a valuable component in the design of targeted therapeutics.[3][4] The introduction of a propargyl group at the nitrogen atom appends a terminal alkyne, a highly versatile functional handle. This alkyne moiety is of paramount importance in modern drug development, primarily for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This allows for the efficient and specific conjugation of the succinimide core to other molecules, such as peptides, antibodies, or fluorescent probes.
The target molecule, this compound (also known as N-propargylsuccinimide), therefore serves as a critical bifunctional linker and intermediate. Its synthesis is a key enabling step for constructing more complex molecular architectures, including antibody-drug conjugates (ADCs) and targeted imaging agents. This guide details a reliable and optimized protocol for its preparation via the nucleophilic substitution of succinimide with propargyl bromide.
Mechanistic Rationale and Reaction Design
The synthesis of this compound is achieved through a classical N-alkylation of an imide. The core transformation is a nucleophilic substitution reaction (SN2) where the deprotonated succinimide acts as the nucleophile and propargyl bromide serves as the electrophile.
The Role of the Base: Deprotonation of Succinimide
The nitrogen-hydrogen (N-H) bond of succinimide is acidic (pKa ≈ 9.5) due to the electron-withdrawing effect of the two adjacent carbonyl groups. These groups stabilize the resulting conjugate base, the succinimidyl anion, through resonance. However, for the reaction to proceed efficiently, a suitable base is required to deprotonate the succinimide in situ, generating a sufficient concentration of the nucleophilic anion.
Several bases can be employed, with the choice often depending on factors like desired reaction rate, cost, and solubility.[5]
-
Strong Bases (e.g., Potassium Hydroxide, Sodium Hydride): These ensure near-complete deprotonation, driving the reaction forward. Potassium hydroxide (KOH) is a cost-effective and common choice.
-
Weaker Bases (e.g., Potassium Carbonate, Cesium Carbonate): These can also be effective, particularly at elevated temperatures. Cesium carbonate (Cs₂CO₃) is known to accelerate SN2 reactions, though it is a more expensive reagent.[5]
For this protocol, we select Potassium Carbonate (K₂CO₃) as a moderately strong, inexpensive, and easy-to-handle base that provides an excellent balance of reactivity and safety.
The Electrophile: Propargyl Bromide
Propargyl bromide (3-bromo-1-propyne) is an excellent electrophile for this SN2 reaction.[6] The bromine atom is a good leaving group, and the adjacent alkyne does not sterically hinder the approach of the nucleophile to the methylene carbon. It is, however, a potent lachrymator and must be handled with care in a well-ventilated fume hood.[6]
Solvent Selection
The choice of solvent is critical for ensuring that both the succinimide salt and the alkylating agent are sufficiently solvated to react. A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base (e.g., K⁺) without strongly solvating and deactivating the nucleophilic anion.
-
N,N-Dimethylformamide (DMF): A common and highly effective solvent for this type of reaction due to its high polarity and boiling point, allowing for a wide range of reaction temperatures.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
Acetone: Can also be used, often with stronger bases.
We select N,N-Dimethylformamide (DMF) for its excellent solvating properties for both the potassium succinimide intermediate and propargyl bromide, facilitating a homogenous and efficient reaction.
Reaction Mechanism Workflow
The overall synthesis proceeds in two main stages within a single pot:
-
Deprotonation: Succinimide reacts with potassium carbonate to form the potassium succinimidyl salt.
-
Nucleophilic Attack: The succinimidyl anion attacks the electrophilic methylene carbon of propargyl bromide, displacing the bromide ion and forming the C-N bond.
Caption: High-level workflow of the N-propargylation of succinimide.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints through Thin Layer Chromatography (TLC) monitoring.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Succinimide | C₄H₅NO₂ | 99.09 | 5.00 g | 50.46 | 1.0 |
| Propargyl Bromide | C₃H₃Br | 118.96 | 4.4 mL | 55.50 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 10.46 g | 75.69 | 1.5 |
| DMF (anhydrous) | C₃H₇NO | 73.09 | 100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~400 mL | - | For workup/TLC |
| Hexane | C₆H₁₄ | 86.18 | ~200 mL | - | For TLC/crystallization |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | For workup |
| Brine (sat. NaCl) | NaCl(aq) | - | ~100 mL | - | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying |
Equipment
-
250 mL two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Dropping funnel (optional)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the 250 mL two-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure all glassware is dry.
-
To the flask, add succinimide (5.00 g, 50.46 mmol) and anhydrous potassium carbonate (10.46 g, 75.69 mmol).
-
Add 100 mL of anhydrous DMF via syringe or graduated cylinder.
-
-
Initiation of Reaction:
-
Begin stirring the suspension under a slow stream of nitrogen.
-
Carefully add propargyl bromide (4.4 mL, 55.50 mmol) to the stirring suspension at room temperature. The addition can be done via syringe over ~5 minutes. Caution: Propargyl bromide is a lachrymator and toxic; perform this step in a well-ventilated fume hood.[6]
-
Heat the reaction mixture to 60-65 °C using the heating mantle.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexane as the mobile phase).
-
To take a TLC sample, withdraw a small aliquot (~0.1 mL) of the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate.
-
The starting succinimide will have a lower Rf value than the less polar N-propargylated product. The reaction is complete when the succinimide spot has been completely consumed (typically 4-6 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 1 L beaker containing 400 mL of cold deionized water. Stir for 10-15 minutes. This will precipitate the crude product and dissolve the DMF and inorganic salts.
-
Transfer the aqueous suspension to a 1 L separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Combine the organic layers in the separatory funnel and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
The expected yield of pure this compound is typically in the range of 80-90%.
-
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.
-
Propargyl Bromide: Highly flammable, toxic, and a potent lachrymator.[6] Handle only in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Avoid inhalation and skin contact.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid creating dust.
-
General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering. The heating process should be monitored carefully.
Conclusion
This guide presents a robust, well-characterized, and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles—from the necessity of base-mediated deprotonation to the logic of solvent selection—researchers can confidently execute this synthesis and troubleshoot potential issues. The resulting compound is a high-value intermediate, poised for application in advanced drug discovery and bioconjugation strategies through its versatile terminal alkyne handle.
References
- Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2738. [Link: https://www.researchgate.
- Singh, A. K. (2017). Comment on "Why is propargyl bromide and benzyl azide click reaction not a feasible reaction?". ResearchGate. [Link: https://www.researchgate.net/post/Why_is_propargyl_bromide_and_benzyl_azide_click_reaction_not_a_feasible_reaction]
- Cerecetto, H., & Blanco, M. M. (2011). An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate. Synthesis, 2011(04), 571-576. [Link: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
- Grishina, G. V., & Borisenko, A. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4875. [Link: https://www.mdpi.com/1420-3049/27/15/4875]
- Li, B., et al. (2021). Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)–H Activation. The Journal of Organic Chemistry, 86(15), 10299–10309. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.1c00994]
- Patil, S. S., et al. (2018). Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. Journal of Applicable Chemistry, 7(4), 934-939. [Link: https://www.joac.info/articles/7418JoAC934-939.pdf]
- Staszewska-Krajewska, O., et al. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 69, 648-656. [Link: https://pubmed.ncbi.nlm.nih.gov/24076241/]
- Searle, N. E. (1948). N-Phenylmaleimide. Organic Syntheses. Coll. Vol. 5, p.957 (1973); Vol. 42, p.89 (1962). [Link: http://www.orgsyn.org/demo.aspx?prep=cv5p0957]
- Le, Z.-G., et al. (2004). A Convenient, Efficient, and Selective N-Alkylation of N-Acidic Heterocyclic Compounds with Alkyl Halides in Ionic Liquids. Synthesis, 2004(02), 208-212. [Link: https://www.organic-chemistry.org/abstracts/lit1/131.shtm]
- Organic Syntheses Procedure for removal of succinimide byproduct. [Link: http://www.orgsyn.org/demo.aspx?prep=v90p0001]
- ResearchGate. (2012). Pyrrolidine-2,5-dione. [Link: https://www.researchgate.net/figure/The-molecular-structure-of-pyrrolidine-25-dione_fig1_232247197]
- Van der Veken, P., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1745–1750. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5588320/]
- Wikipedia. Propargyl bromide. [Link: https://en.wikipedia.org/wiki/Propargyl_bromide]
- Tchimou, N. F., et al. (2020). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 14(1), 1-10. [Link: https://www.researchgate.net/publication/344583130_Synthesis_characterization_and_antimicrobial_properties_of_two_derivatives_of_pyrrolidine-25-dione_fused_at_positions-34_to_a_dibenzobarrelene_backbone]
- BenchChem. (2025). Protocol for N-substituted Succinimide Ring Opening for Synthesis. [Link: https://www.benchchem.com/uploads/protocol/N-substituted-Succinimide-Ring-Opening-for-Synthesis.pdf]
- Organic Syntheses Procedure for succinimide synthesis. [Link: http://www.orgsyn.org/demo.aspx?prep=cv2p0562]
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. [Link: https://www.benchchem.
- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. [Link: https://www.researchgate.
- ResearchGate. (2017). Experimental Demonstration of N-Succinimide Derivative (Part-I) Synthesis-Green Method. [Link: https://www.researchgate.net/figure/Experimental-Demonstration-of-N-Succinimide-Derivative-Part-I-Synthesis-Green-Method_fig1_319482596]
Sources
- 1. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 6. Propargyl bromide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione from Succinimide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry and drug development. The document delves into the mechanistic underpinnings of the N-alkylation of succinimide with propargyl bromide, offering a detailed, step-by-step experimental protocol. Furthermore, it covers essential aspects of product purification, characterization by spectroscopic methods, and critical safety considerations. The guide also highlights the significance of the terminal alkyne functionality in the context of "click chemistry" and its applications in bioconjugation and the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Strategic Importance of this compound
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities.[2] The introduction of a propargyl group onto the succinimide nitrogen atom imparts a particularly useful functionality: a terminal alkyne. This functional group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
The ability to readily form stable triazole linkages under mild, biocompatible conditions has made this compound a highly sought-after intermediate for the synthesis of complex molecular architectures.[5] In the realm of drug development, this molecule serves as a versatile linker, enabling the conjugation of small molecules, peptides, and other biomolecules to create targeted therapeutics and diagnostic agents.[6][7] The robust nature of the succinimide ring and the bioorthogonal reactivity of the propargyl group provide a powerful combination for advancing novel drug discovery programs.
Mechanistic Insights into the N-Propargylation of Succinimide
The synthesis of this compound from succinimide is a classic example of an N-alkylation reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The key steps are outlined below:
-
Deprotonation of Succinimide: Succinimide is weakly acidic, with the nitrogen-bound proton being susceptible to removal by a strong base. In this synthesis, sodium hydride (NaH), a non-nucleophilic strong base, is employed to deprotonate the succinimide, forming the highly nucleophilic succinimidyl anion. The reaction is irreversible as the hydrogen gas generated escapes the reaction system.
-
Nucleophilic Attack: The resulting succinimidyl anion then acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide.
-
Displacement of the Leaving Group: In a concerted fashion, the carbon-bromine bond in propargyl bromide breaks, and the bromide ion is displaced as the leaving group, leading to the formation of the desired N-propargylated product.
The choice of an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it can solvate the cation (Na+) without interfering with the nucleophilicity of the anion.
Potential Side Reactions
While the N-alkylation is the predominant pathway, O-alkylation can be a potential side reaction, although it is generally less favored. Over-alkylation is not a concern in this specific reaction as there are no other acidic protons to be removed after the initial N-alkylation.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Succinimide | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent grade | Sigma-Aldrich |
| Propargyl Bromide (80% solution in toluene) | Technical grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether, anhydrous | ≥99.7% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate solution | Laboratory grade | Fisher Scientific |
| Brine (saturated aqueous sodium chloride) | Laboratory grade | Fisher Scientific |
| Anhydrous magnesium sulfate | Laboratory grade | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for extraction and filtration
Synthetic Procedure
Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Reagents: To the flask are added succinimide (5.0 g, 50.5 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). The mixture is stirred until the succinimide is completely dissolved.
-
Formation of the Nucleophile: The solution is cooled to 0 °C using an ice bath. Sodium hydride (60% dispersion in mineral oil, 2.22 g, 55.5 mmol, 1.1 equivalents) is added portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes, during which time hydrogen gas evolution should be observed.
-
Alkylation: Propargyl bromide (80% solution in toluene, 6.2 mL, 55.5 mmol, 1.1 equivalents) is added dropwise via the addition funnel over 30 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred overnight (approximately 16 hours) at room temperature.
-
Workup and Extraction: The reaction is carefully quenched by the slow addition of 100 mL of cold water. The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation of Crude Product: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Purification
The crude this compound can be purified by recrystallization.[9][10]
-
Recrystallization: The crude solid is dissolved in a minimal amount of hot isopropanol. The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.
-
Isolation of Pure Product: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold isopropanol, and dried under vacuum to afford the pure product.
Characterization and Purity Analysis
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the target compound.[1][2]
Expected 1H NMR (400 MHz, CDCl3) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | d | 2H | -N-CH 2-C≡CH |
| ~2.75 | s | 4H | -CO-CH 2-CH 2-CO- |
| ~2.25 | t | 1H | -C≡CH |
Expected 13C NMR (100 MHz, CDCl3) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~176.5 | C =O |
| ~77.0 | -C ≡CH |
| ~72.0 | -C≡C H |
| ~28.5 | -N-C H2- |
| ~28.0 | -CO-C H2-C H2-CO- |
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3290 | Strong, sharp | ≡C-H stretch |
| ~2120 | Medium, sharp | C≡C stretch (alkyne) |
| ~1770 & ~1700 | Strong | C=O stretch (imide, symmetric and asymmetric) |
| ~1420 | Medium | -CH2- scissoring |
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously. It should be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory. In case of fire, use a Class D fire extinguisher (for combustible metals); do not use water, carbon dioxide, or halogenated extinguishers.
-
Propargyl Bromide: Propargyl bromide is a toxic, lachrymatory, and flammable liquid.[11][12] It should be handled in a well-ventilated fume hood with appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a potential reproductive toxin and should be handled with care, avoiding skin contact and inhalation.
Conclusion
The synthesis of this compound from succinimide via N-alkylation is a robust and straightforward procedure that provides access to a highly valuable and versatile chemical intermediate. The terminal alkyne functionality serves as a convenient handle for the introduction of this scaffold into more complex molecules through click chemistry, making it a key building block in the design and development of novel therapeutics and bioconjugates. Adherence to the detailed protocol and safety guidelines presented in this guide will enable researchers to safely and efficiently synthesize this important compound for their research endeavors.
References
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
- FUJIFILM Wako Chemicals.
- ResearchGate. How to purify/recrystallize N-chlorosuccinimide?.
- ResearchG
- Organic Chemistry Portal.
- Sigma-Aldrich.
- PubMed. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1.
- Semantic Scholar.
- YouTube.
- MDPI. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
- ResearchGate.
- SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- Google Patents. SU767081A1 - Method of preparing propargyl bromide.
- MDPI.
- Thermo Fisher Scientific.
- ResearchGate.
- PMC.
- PMC.
- YouTube.
- Fisher Scientific.
- Benchchem. Protocol for N-substituted Succinimide Ring Opening for Synthesis.
- Semantic Scholar.
- MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
- ResearchGate.
- MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
- Chemistry Stack Exchange.
- Bio-Connect.
- Organic Process Research & Development.
- PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.
- MDPI.
- 13C NMR of 1-Propanol.
- ResearchGate. (PDF)
- Google Patents. US6794551B2 - Process for producing propargyl bromide.
Sources
- 1. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione molecular weight and formula
An In-depth Technical Guide to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione: A Bifunctional Scaffold for Advanced Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound for researchers, medicinal chemists, and professionals in drug development. This molecule, also commonly known as N-propargylsuccinimide, merges the biologically significant pyrrolidine-2,5-dione (succinimide) core with the versatile functionality of a terminal alkyne. This unique combination establishes it as a powerful building block for synthesizing complex molecular architectures and advanced therapeutic agents.
The pyrrolidine-2,5-dione ring is a well-established scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticonvulsant and antibacterial properties.[1] Its derivatization allows for the fine-tuning of pharmacological profiles. The introduction of the propargyl group (prop-2-yn-1-yl) imparts a critical functionality: a terminal alkyne. This group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction's high efficiency, specificity, and biocompatibility make N-propargylsuccinimide an invaluable tool for conjugating the succinimide scaffold to biomolecules, polymers, or drug delivery systems, thereby enabling the development of sophisticated prodrugs and targeted therapies.[3][4]
Physicochemical and Structural Properties
The fundamental properties of this compound are derived from its constituent parts. The succinimide ring provides a rigid, polar core, while the propargyl group introduces a reactive, non-polar handle.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | Calculated |
| Molecular Weight | 137.14 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Common Name | N-propargylsuccinimide | Trivial Name |
| CAS Number | Not assigned | - |
| Physical Appearance | Predicted: White to off-white solid | Inferred from related succinimides[5] |
Molecular Structure
Caption: 2D Structure of this compound.
Synthesis and Characterization
The synthesis of N-propargylsuccinimide is a straightforward and high-yielding process based on the nucleophilic substitution of succinimide. The pyrrolidine-2,5-dione scaffold can be readily functionalized at the nitrogen atom.[6]
Synthetic Workflow: N-Alkylation of Succinimide
The primary route to N-propargylsuccinimide involves the deprotonation of succinimide followed by alkylation with a propargyl halide, such as propargyl bromide.
Caption: General workflow for the synthesis of N-propargylsuccinimide.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Succinimide (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add succinimide and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Add propargyl bromide dropwise to the stirred suspension over 15 minutes.
-
Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation. The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the succinimide anion.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Self-Validation: The washing steps remove residual DMF and inorganic salts. A clear separation of layers and a neutral pH of the final aqueous wash indicate successful removal of impurities.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure product.
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic methods to confirm its identity and purity.[7]
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
≡C-H stretch: A sharp, weak band around 3300-3250 cm⁻¹.
-
C≡C stretch: A weak band around 2150-2100 cm⁻¹.
-
C=O stretch (imide): Two strong bands characteristic of the symmetric and asymmetric stretching of the imide carbonyls, typically around 1770 cm⁻¹ and 1700 cm⁻¹.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-CH₂- (succinimide ring): A singlet at ~2.8 ppm (4H).
-
-N-CH₂- (propargyl): A doublet at ~4.2 ppm (2H).
-
≡C-H (alkyne): A triplet at ~2.2 ppm (1H).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
C=O (imide): Signal around ~177 ppm.
-
-CH₂- (succinimide ring): Signal around ~28 ppm.
-
-N-CH₂- (propargyl): Signal around ~29 ppm.
-
≡C-H (alkyne): Signal around ~72 ppm.
-
-C≡ (alkyne): Signal around ~78 ppm.
-
Reactivity and Applications in Drug Development
The true utility of this compound lies in its bifunctional nature, serving as a versatile linker and scaffold in medicinal chemistry.[8]
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the propargyl group is an ideal handle for "click chemistry." The CuAAC reaction with an azide-functionalized molecule results in the formation of a highly stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is renowned for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it perfect for complex biological applications.[2][9]
Caption: Schematic of the CuAAC "Click" reaction with N-propargylsuccinimide.
Applications in Drug Design and Delivery
-
Prodrug Development: The succinimide core can be part of a larger pharmacophore, which is rendered inactive or targeted. The alkyne handle allows for conjugation to a carrier or targeting moiety (e.g., a peptide or antibody). Once the conjugate reaches its target, a cleavable linker can release the active drug.[10][11]
-
Bioconjugation: This molecule can be used to attach the succinimide scaffold to proteins, nucleic acids, or cell surfaces that have been functionalized with azide groups. This is crucial for creating diagnostic tools and targeted therapeutics.
-
Development of Novel Therapeutics: The pyrrolidine-2,5-dione nucleus is a privileged scaffold found in various biologically active compounds.[12] Using N-propargylsuccinimide as a starting point, chemists can click it onto other fragments to rapidly generate libraries of new chemical entities for screening against various diseases.[1]
Detailed Experimental Protocol: CuAAC "Click" Reaction
Objective: To conjugate this compound with benzyl azide as a model reaction.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O 1:1)
Procedure:
-
In a vial, dissolve this compound and benzyl azide in the t-BuOH/H₂O solvent system.
-
In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the catalytically active Cu(I) species in situ. This is a critical step for the cycloaddition to proceed efficiently.[13]
-
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, indicated by the formation of a precipitate or confirmed by TLC analysis.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography if necessary.
-
Trustworthiness: The high efficiency of the click reaction often yields a very clean product, sometimes requiring minimal purification, which is a hallmark of this chemical transformation.[2]
-
Conclusion
This compound is a highly valuable, bifunctional molecule that serves as a bridge between foundational medicinal chemistry and modern bioconjugation strategies. Its straightforward synthesis and the robust reactivity of its terminal alkyne via click chemistry provide researchers with a reliable tool for constructing complex molecular systems. For professionals in drug development, it represents an enabling scaffold for creating next-generation targeted therapies, prodrugs, and diagnostic agents, underscoring the power of integrating classic heterocyclic chemistry with cutting-edge conjugation techniques.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Journal of Engineering Science and Technology, 13(6), 1582-1593. [Link]
-
Yu, M., Huang, X., & Gao, F. (2012). Pyrrolidine-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2738. [Link]
-
Jat-hy, P., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5104. [Link]
-
Stalinska, J., et al. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. European Journal of Medicinal Chemistry, 69, 66-74. [Link]
-
PubChem. (n.d.). N-Propylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013). How can I perform click reaction of propagyl bromide and sodium azide? [Link]
-
Mew, A. A., & Meanwell, N. A. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(2), 525-573. [Link]
-
PubChem. (n.d.). N-Propionylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Joboury, H. A. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Egyptian Journal of Chemistry, 63(3), 1015-1025. [Link]
-
ResearchGate. (2021). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Narlawar, R., et al. (2011). Versatile site-specific conjugation of small molecules to siRNA using click chemistry. Journal of Organic Chemistry, 76(7), 2074-2082. [Link]
-
PubChem. (n.d.). n-Acryloylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2021). Highly Efficient Prodrugs: Design and Therapeutic Applications. [Link]
-
Kuete, V., et al. (2019). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 13(1), 1-9. [Link]
-
PubChem. (n.d.). N-Methylsuccinimide. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Current Trends in Clinical Trials of Prodrugs. [Link]
-
Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. [Link]
-
Journal of the Korean Chemical Society. (2012). Quantitative analysis of Cu(I) concentration in cLICK chemistry —biotinylation at side chain of propargylglycine using click. [Link]
-
MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
-
MDPI. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. N-Methylsuccinimide | C5H7NO2 | CID 70717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Versatile site-specific conjugation of small molecules to siRNA using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Pyrrolidine-2,5-dione Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities, Mechanisms of Action, and Preclinical Evaluation of Pyrrolidine-2,5-dione Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrrolidine-2,5-dione, or succinimide, nucleus is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological applications of pyrrolidine-2,5-dione derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
Introduction: The Enduring Significance of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione ring is a recurring motif in a multitude of natural products and synthetic compounds of therapeutic importance.[1] Its prevalence in pharmacologically active molecules underscores its role as a "privileged scaffold" in drug design.[2][3] This structural unit's utility is enhanced by the relative ease of its synthesis and the potential for stereoselective functionalization at various positions on the ring, allowing for a detailed exploration of the chemical space and the fine-tuning of biological activity.[4][5] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[2][3][6]
This guide will systematically explore the major biological activities of pyrrolidine-2,5-dione derivatives, elucidating the key molecular targets and signaling pathways involved. We will also provide robust, field-proven experimental protocols to enable researchers to reliably assess these activities in a preclinical setting.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrrolidine-2,5-dione derivatives have emerged as a promising class of anticancer agents, demonstrating potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[1][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][8]
Mechanisms of Anticancer Action
A significant body of research points to the ability of succinimide derivatives to modulate critical cellular processes implicated in cancer progression:
-
Induction of Apoptosis: Many pyrrolidine-2,5-dione compounds trigger programmed cell death in cancer cells. This is often achieved through the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS), which leads to cellular damage and subsequent apoptosis.[8][9]
-
Cell Cycle Arrest: These derivatives can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G1 or G2/M phases.[8] This prevents cancer cells from dividing and proliferating.
-
Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes that are overexpressed or hyperactivated in tumor cells. Pyrrolidine-2,5-dione derivatives have been shown to inhibit various kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and survival.[10]
-
Inhibition of Angiogenesis: Some derivatives have demonstrated the ability to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. This is often achieved by targeting vascular endothelial growth factor receptors (VEGFRs).[1]
The following diagram illustrates a generalized workflow for the initial screening of anticancer activity.
Caption: Figure 1. A generalized workflow for screening the anticancer activity of novel compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a preliminary indication of a compound's cytotoxic potential.[10][11]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[12]
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Pyrrolidine-2,5-dione derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (untreated cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[13]
Quantitative Data Summary: Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of selected pyrrolidine-2,5-dione derivatives.
| Compound Class/Derivative | Target Cell Line(s) | Key Findings (IC50/GI50) |
| Pyrazoline-substituted pyrrolidine-2,5-diones | MCF-7 (Breast), HT-29 (Colon), K562 (Leukemia) | Some derivatives exhibited nanomolar activity, with IC50 values as low as 0.42 µM against MCF-7 cells.[8] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Various cancer cell lines | Demonstrated growth inhibition and the ability to form stable complexes with EGFR and VEGFR2.[1] |
| Fused Pyrroles (e.g., Pyrrolopyrimidines) | HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic) | Showed promising anticancer activity and induced apoptosis via caspase-3/7 activation.[1] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrrolidine-2,5-dione derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and mediators in the inflammatory pathway.[14][15]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are largely attributed to their ability to target:
-
Cyclooxygenase (COX) Enzymes: Many pyrrolidine-2,5-dione derivatives are potent and selective inhibitors of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[14][16] Selective COX-2 inhibition is a desirable therapeutic strategy as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.
-
5-Lipoxygenase (5-LOX): Some derivatives exhibit dual inhibition of both COX-2 and 5-LOX.[17] The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.
-
Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated immune cells.[15]
The following diagram illustrates the dual inhibition of COX and 5-LOX pathways by certain pyrrolidine-2,5-dione derivatives.
Caption: Figure 2. Mechanism of dual inhibition of COX and 5-LOX pathways.
Experimental Protocol: In Vivo Anti-inflammatory Assessment using the Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and reliable in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[17]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is associated with the release of prostaglandins and leukotrienes. The ability of a test compound to reduce the paw edema is indicative of its anti-inflammatory potential.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Pyrrolidine-2,5-dione derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of the carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Quantitative Data Summary: Anti-inflammatory Activity
The following table presents a summary of the in vitro anti-inflammatory activity of certain pyrrolidine-2,5-dione derivatives.
| Compound Series | In Vitro Assay | Key Findings (IC50) |
| N-substituted pyrrolidine-2,5-diones (13a-e series) | COX-2 Inhibition | Compound 13e emerged as the most potent inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5.[14][16] |
| Pyrrolidine-2,5-dione with a ketoester moiety | COX-2 and 5-LOX Inhibition | Showed 78.08% inhibition of COX-2 and 71.66% inhibition of 5-LOX at 100 µg/mL.[17] |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Inhibition of pro-inflammatory cytokines | Significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of IL-6 and TNF-α.[15] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrrolidine-2,5-dione derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[18][19]
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many pyrrolidine-2,5-dione derivatives are still under investigation. However, some proposed mechanisms include:
-
Enzyme Inhibition: Certain derivatives have been shown to inhibit essential bacterial enzymes, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are involved in fatty acid and nucleic acid synthesis, respectively.[1]
-
Membrane Disruption: Some compounds may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some pyrrolidine-2,3-diones have shown the ability to inhibit and eradicate bacterial biofilms, such as those formed by Staphylococcus aureus.[20]
The following diagram provides a workflow for assessing the antimicrobial activity of test compounds.
Caption: Figure 3. A standard workflow for evaluating antimicrobial activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[21][22]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to determine the MIC.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrrolidine-2,5-dione derivatives
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Inoculation: Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the reported antimicrobial activity of selected pyrrolidine-2,5-dione derivatives.
| Compound Class/Derivative | Target Microorganism(s) | Key Findings (MIC) |
| Pyrrolidine-2,5-dione fused to dibenzobarrelene | S. aureus, E. coli, C. albicans | Moderate to low activity with MICs ranging from 16-256 µg/mL.[19] |
| 5-oxopyrrolidine derivative (Compound 21) | Multidrug-resistant Staphylococcus aureus | Showed promising and selective antimicrobial activity.[18] |
| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | S. aureus, E. faecalis, M. luteus, E. coli, P. aeruginosa | Exhibited varied antibacterial activity.[15] |
Conclusion and Future Perspectives
The pyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, highlight its immense potential in drug discovery. The ability to readily modify the core structure allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the rational design of more effective and safer drugs.
-
Development of Multi-target Agents: Given the complexity of many diseases, derivatives that can simultaneously modulate multiple targets, such as dual COX-2/5-LOX inhibitors, hold significant promise.[14]
-
Exploration of New Therapeutic Areas: While this guide has focused on cancer, inflammation, and infectious diseases, the therapeutic potential of pyrrolidine-2,5-dione derivatives extends to other areas such as neurodegenerative diseases and metabolic disorders.[4][23]
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]
-
Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
-
Khan, I., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(10), 2056-63. [Link]
-
Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, 14, 1234567. [Link]
-
Reyes-Ortega, F., et al. (2025). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. ResearchGate. [Link]
-
Li Petri, G., et al. (2021). Figure 17. General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. ResearchGate. [Link]
-
Grybos, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Ashour, M. L., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Wietrzyk, J., et al. (2018). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules, 23(7), 1589. [Link]
-
Balouiri, M., et al. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]
-
Kim, H. J., et al. (2019). Synthesis and biological activity of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives as new potent inhibitors of tyrosinase. MedChemComm, 10(4), 569-575. [Link]
-
Yilmaz, I., et al. (2025). Antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. ResearchGate. [Link]
-
(2025). Bioassays for Anticancer Activities. ResearchGate. [Link]
-
Wujec, M., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3343. [Link]
-
(2025). Research progress in biological activities of succinimide derivatives. ResearchGate. [Link]
-
Ahmed, F. A., & Al Kremawi, D. Z. (2024). Synthesis and anti-breast cancer activity of some succinimide derivatives via Michael addition reaction: arylhydrazide to maleimides. Journal of Basrah Researches Sciences, 50(2), 1-10. [Link]
-
Kumplyte, G., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. [Link]
-
(n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
(n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]
-
Gavan, A. O., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(11), 2235. [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103983. [Link]
-
Al-Otaibi, F. M., et al. (2023). Repurposing Antiepileptic Drugs for Cancer: A Promising Therapeutic Strategy. Cancers, 15(14), 3583. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255. [Link]
-
Al-Khazraji, A. A., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Iraqi Academic Scientific Journals, 25(4), 1-10. [Link]
-
Weatherman, R. V. (2012). Bioassays for anticancer activities. Methods in Molecular Biology, 869, 241-250. [Link]
-
Tilekar, K., et al. (2020). Potential antiproliferative compounds with pyrrolidine‐2,5‐dione (red) and substituted pyrazoline (blue) moieties. ResearchGate. [Link]
-
Melander, R. J., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry, 15(1), 1-10. [Link]
-
Sharma, T., et al. (2023). The evidence for repurposing anti-epileptic drugs to target cancer. Frontiers in Pharmacology, 14, 1234567. [Link]
-
(n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
TIENTCHEU, Y. P., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene skeleton. SciSpace. [Link]
-
Al-Warhi, T., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]
-
(n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
Wang, Y., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Frontiers in Molecular Biosciences, 8, 664321. [Link]
-
Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 215-228. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The evidence for repurposing anti-epileptic drugs to target cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02708F [pubs.rsc.org]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of N-Substituted Pyrrolidine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the multifaceted mechanisms of action of N-substituted pyrrolidine-2,5-diones, a versatile class of compounds with a broad spectrum of biological activities. Drawing upon extensive research, this document delves into the molecular targets and signaling pathways through which these compounds exert their anticonvulsant, anticancer, and anti-inflammatory effects. Detailed experimental protocols and structure-activity relationship analyses are also provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Versatility of the Pyrrolidine-2,5-dione Scaffold
The N-substituted pyrrolidine-2,5-dione, also known as the succinimide ring, is a privileged scaffold in medicinal chemistry. Its inherent structural features, including the presence of a cyclic imide moiety, offer a unique combination of physicochemical properties that facilitate interactions with a diverse array of biological targets. This has led to the development of numerous derivatives with a wide range of therapeutic applications, from the treatment of epilepsy to the management of cancer and inflammatory disorders. This guide will dissect the intricate mechanisms that underpin these biological activities, providing a foundational understanding for the rational design of novel therapeutics based on this remarkable scaffold.
Anticonvulsant Activity: Modulating Neuronal Excitability
A primary and well-established therapeutic application of N-substituted pyrrolidine-2,5-diones is in the management of epilepsy. Their anticonvulsant effects are primarily attributed to their ability to modulate the activity of voltage-gated ion channels, thereby reducing neuronal hyperexcitability.
Mechanism of Action: Targeting Voltage-Gated Sodium and Calcium Channels
The principal mechanism underlying the anticonvulsant activity of many N-substituted pyrrolidine-2,5-diones is their interaction with voltage-gated sodium channels (VGSCs) and, to a lesser extent, voltage-gated calcium channels (VGCCs).[1] These channels are crucial for the initiation and propagation of action potentials in neurons.
By binding to these channels, N-substituted pyrrolidine-2,5-diones can stabilize the inactivated state of the channel, thereby reducing the influx of sodium or calcium ions. This leads to a dampening of neuronal firing and a reduction in the spread of seizure activity.[1] Molecular docking studies on related pharmacophores, such as phthalimides, suggest that these compounds interact with residues in the S6 segment of domain II (II-S6) within the inner pore of the Nav1.2 channel through hydrogen bonding and hydrophobic interactions.[2] The carbonyl groups of the dione ring are often crucial for forming these hydrogen bonds.[2]
Structure-Activity Relationship (SAR) for Anticonvulsant Activity
The anticonvulsant potency and spectrum of activity of N-substituted pyrrolidine-2,5-diones are significantly influenced by the nature of the substituents on the nitrogen atom and at the 3-position of the pyrrolidine-2,5-dione ring.
| Compound Series | Key Substituent Features | Observed Anticonvulsant Activity | Reference |
| N-phenylamino-3,3-dialkyl-pyrrolidine-2,5-diones | N-phenylamino group, dialkyl substitution at C3 | Effective in both MES and scPTZ models. N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (ED50 = 69.89 mg/kg in MES test in rats). | [3] |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Hybrids | Thiophene ring at C3, varied N-substituents (e.g., morpholinoalkyl, phenylpiperazinyl) | Activity dependent on the linker and N-substituent. Generally, methylene linkers are more active than acetamide linkers. Longer propylene linker showed higher activity. | [2] |
| N-3-arylamide substituted 5,5-cyclopropanespirohydantoins | N-arylamide group | Several compounds showed promising activity in both MES and scPTZ tests. Compound 5j had an ED50 of 9.2 mg/kg in the MES test in mice. | [1] |
| 1H-isoindole-1,3(2H)-diones and Azaspiro-diones | Varied imide fragment and N-substituents | Anticonvulsant activity is closely linked to the imide structure, with the hexahydro-1H-isoindole-1,3(2H)-dione core being favorable. | [4] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.
Experimental Protocols for Anticonvulsant Activity Assessment
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Use adult male mice (e.g., CD-1 strain) weighing 20-30 g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the induction of seizures.
-
Seizure Induction: Apply a constant electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose level and determine the median effective dose (ED50) using probit analysis.
The scPTZ test is used to identify compounds that are effective against absence and myoclonic seizures.
Protocol:
-
Animal Preparation: Use adult male mice as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle control as described above.
-
Seizure Induction: Inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.
-
Observation: Observe the animals for a period of 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs, lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures is considered as the endpoint for protection.
-
Data Analysis: Calculate the percentage of protected animals and the ED50 as described for the MES test.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
N-substituted pyrrolidine-2,5-diones have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action in cancer are multifaceted, often involving the modulation of key signaling pathways that regulate cell survival and proliferation.
Mechanism of Action: Targeting HDAC2 and PHB2
Two key targets that have been identified for the anticancer activity of certain N-substituted pyrrolidine-2,5-diones are Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2).
-
HDAC2 Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of HDACs is often observed in cancer and is associated with the silencing of tumor suppressor genes. N-substituted pyrrolidine-2,5-diones can act as HDAC inhibitors, leading to the re-expression of these silenced genes, which in turn can induce cell cycle arrest and apoptosis. The inhibition of HDAC2 can have opposing effects on apoptosis, with some studies suggesting a pro-apoptotic role while others indicate an anti-apoptotic function, depending on the cellular context.[5]
-
PHB2 Modulation: Prohibitin 2 is a multifunctional protein involved in various cellular processes, including cell proliferation, apoptosis, and signal transduction.[6] In the context of cancer, PHB2 can act as a transcriptional corepressor for the estrogen receptor α (ERα), a key driver in many breast cancers.[7][8] By interacting with PHB2, N-substituted pyrrolidine-2,5-diones can modulate its repressive activity on ERα, thereby inhibiting the growth of ER-positive breast cancer cells. PHB2 is also involved in the regulation of mitochondrial integrity and apoptosis.[6]
Signaling Pathways in Anticancer Activity
The inhibition of HDAC2 and modulation of PHB2 by N-substituted pyrrolidine-2,5-diones can trigger downstream signaling cascades that culminate in apoptosis.
Caption: HDAC2 Inhibition Pathway Leading to Apoptosis.
Caption: PHB2 Modulation Pathway in Cancer.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer efficacy of N-substituted pyrrolidine-2,5-diones is highly dependent on the nature and position of substituents on the aromatic ring of the N-substituent and on the pyrrolidine-2,5-dione core itself.
| Compound Series | Key Substituent Features | Observed Anticancer Activity (IC50) | Reference |
| Pyrazoline-substituted pyrrolidine-2,5-dione hybrids | Pyrazoline moiety at N-position | Nanomolar activity against MCF7 cells (IC50 values in the range of 0.42 to 0.78 µM). | [8] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Diphenylamine and hydrazone moieties | EC50 values in the range of 2.5–20.2 µM against prostate (PPC-1) and melanoma (IGR39) cell lines. | [9] |
| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | 3,4,5-trimethoxyphenyl group | Varies with the specific derivative. | [10] |
Experimental Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted pyrrolidine-2,5-dione derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Anti-inflammatory Activity: Targeting Key Enzymes in the Inflammatory Cascade
N-substituted pyrrolidine-2,5-diones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory response, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).
Mechanism of Action: Dual Inhibition of COX-2 and 5-LOX
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Many N-substituted pyrrolidine-2,5-diones exhibit preferential inhibition of COX-2, which is a desirable characteristic for an anti-inflammatory drug as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors.[11]
-
5-Lipoxygenase (5-LOX) Inhibition: 5-LOX is another key enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes, which are also potent inflammatory mediators, particularly in allergic and asthmatic conditions. The ability of some N-substituted pyrrolidine-2,5-diones to inhibit both COX-2 and 5-LOX makes them attractive candidates for the development of broad-spectrum anti-inflammatory agents.[5][12]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The dual inhibitory activity of N-substituted pyrrolidine-2,5-diones against COX-2 and 5-LOX is influenced by the substitution pattern on the pyrrolidine-2,5-dione ring and the N-substituent.
| Compound Series | Key Substituent Features | Observed COX/LOX Inhibitory Activity (IC50) | Reference |
| Pyrrolidine-2,5-dione aldehyde derivatives | N-(benzyl(4-methoxyphenyl)amino moiety | Compound 78 showed potent COX-2 inhibition with an IC50 of 0.051 ± 0.001 μM. | [11][12] |
| N-hydroxyurea and 3,5-di-tert-butylphenol derivatives | N-hydroxyurea or 3,5-di-tert-butylphenol groups | Several compounds showed dual COX-2 and 5-LOX inhibition. Compound 11 (a "type B hydroxamic acid") had IC50 values of 36.18 ± 3.08 µM for COX-2 and 1.04 ± 0.22 µM for 5-LOX. | |
| Pyrrolidine-2,5-dione with a ketoester moiety | Ketoester group | Showed 78.08% inhibition of COX-2 and 71.66% inhibition of 5-LOX at 1000 μg/mL. | [5] |
Experimental Protocols for Anti-inflammatory Activity Assessment
Protocol:
-
Reagents: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions of a commercial kit.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Procedure:
-
Add assay buffer, enzyme, and test compound/control to the wells of a 96-well plate.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Protocol:
-
Reagents: Prepare assay buffer, 5-LOX enzyme solution, linoleic acid or arachidonic acid (substrate), and a detection reagent.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known 5-LOX inhibitor (e.g., zileuton) as a positive control.
-
Assay Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound or control.
-
Initiate the reaction by adding the substrate.
-
Incubate at room temperature.
-
Measure the product formation by monitoring the change in absorbance or fluorescence over time.
-
-
Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.
Representative Synthesis of an N-Substituted Pyrrolidine-2,5-dione
The following is a general procedure for the synthesis of N-aryl succinimides, which can be adapted for the synthesis of various N-substituted pyrrolidine-2,5-diones.
Synthesis of 1-(4-bromophenyl)pyrrolidine-2,5-dione
This two-step synthesis involves the reaction of succinic anhydride with an aniline to form a succinamic acid intermediate, followed by cyclization.
Step 1: Synthesis of 4-((4-bromophenyl)amino)-4-oxobutanoic acid
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Add 4-bromoaniline (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 4-((4-bromophenyl)amino)-4-oxobutanoic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Cyclization to 1-(4-bromophenyl)pyrrolidine-2,5-dione
-
In a round-bottom flask, suspend the 4-((4-bromophenyl)amino)-4-oxobutanoic acid (1.0 eq) in acetic anhydride (excess).
-
Add a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the hot reaction mixture into ice-water with vigorous stirring.
-
The product, 1-(4-bromophenyl)pyrrolidine-2,5-dione, will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Conclusion and Future Directions
N-substituted pyrrolidine-2,5-diones represent a highly versatile and privileged scaffold in drug discovery. Their diverse mechanisms of action, targeting a range of ion channels and enzymes, have led to their successful application as anticonvulsants and have shown significant promise as anticancer and anti-inflammatory agents. The structure-activity relationships discussed in this guide provide a framework for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidating the precise molecular interactions with their biological targets through techniques such as X-ray crystallography and cryo-electron microscopy.
-
Developing more selective inhibitors to minimize off-target effects and improve the therapeutic index.
-
Exploring novel therapeutic applications of this scaffold by screening against a wider range of biological targets.
-
Utilizing computational modeling and machine learning to accelerate the design and optimization of new N-substituted pyrrolidine-2,5-dione-based drug candidates.
By continuing to unravel the intricate mechanisms of action of this fascinating class of compounds, the scientific community can unlock their full therapeutic potential for the treatment of a wide spectrum of human diseases.
References
-
Góra, J., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(15), 3468. [Link]
-
Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(30), 3469-3496. [Link]
-
Sadiq, A., et al. (2021). Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition. Bioorganic Chemistry, 113, 104969. [Link]
-
Sadiq, A., et al. (2021). Tailoring the Substitution Pattern of Pyrrolidine-2,5-dione for Discovery of New Structural Template for Dual COX / LOX Inhibition. ResearchGate. [Link]
-
Khan, I., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(8), 1541-1548. [Link]
-
Božić, B., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3209. [Link]
-
Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-743. [Link]
-
Kamiński, K., et al. (2008). Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 16(10), 5439-5452. [Link]
-
Abbasi, M. A., et al. (2014). Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker. Iranian Journal of Pharmaceutical Research, 13(4), 1327-1336. [Link]
-
Liu, Y., et al. (2010). Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2. Cell Death & Disease, 1(5), e57. [Link]
-
He, B., et al. (2008). A Repressive Role for Prohibitin in Estrogen Signaling. Molecular Endocrinology, 22(2), 344-360. [Link]
-
Park, S., et al. (2015). Differential binding of prohibitin-2 to estrogen receptor α and to drug-resistant ERα mutants. Biochemical and Biophysical Research Communications, 465(1), 101-106. [Link]
-
The Role of Prohibitin-2 in Diseases. (2023). IMR Press. [Link]
-
Jin, Z., et al. (2010). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. European Journal of Medicinal Chemistry, 45(8), 3496-3501. [Link]
-
He, B., et al. (2008). A Repressive Role for Prohibitin in Estrogen Signaling. Molecular Endocrinology, 22(2), 344-360. [Link]
-
Park, S., et al. (2015). Differential binding of prohibitin-2 to estrogen receptor alpha and to drug-resistant ERα mutants. Biochemical and Biophysical Research Communications, 465(1), 101-106. [Link]
-
Tilekar, K., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem, 15(20), 1934-1947. [Link]
-
Jovita, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7806. [Link]
-
Bielenica, A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. [Link]
-
The Role of Prohibitin-2 in Diseases. (2023). IMR Press. [Link]
Sources
- 1. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Differential binding of prohibitin-2 to estrogen receptor α and to drug-resistant ERα mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Excitable channel currents and gating times in the presence of anticonvulsants ethosuximide and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione: Synthesis, Handling, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a bifunctional reagent of increasing importance in medicinal chemistry and drug development. By integrating a reactive alkyne moiety with a succinimide core, this molecule offers a versatile platform for bioconjugation, linker development, and the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, safe handling, and key applications, grounded in established scientific principles.
Introduction: A Bifunctional Tool for Chemical Innovation
This compound, also known as N-propargylsuccinimide, is a heterocyclic compound featuring a terminal alkyne and a succinimide ring system. This unique combination of functional groups makes it a valuable building block in organic synthesis and medicinal chemistry. The pyrrolidine-2,5-dione scaffold is a common motif in a variety of biologically active compounds, including anticonvulsants and anticancer agents.[1] The propargylamine moiety is also a significant pharmacophore and a key reactive handle for "click chemistry," a class of rapid, specific, and high-yielding chemical reactions.[2]
This guide will delve into the essential technical aspects of working with this reagent, from its preparation and safe handling to its application in cutting-edge research, such as the construction of antibody-drug conjugates (ADCs).
Synthesis of this compound
The synthesis of N-substituted succinimides is a well-established transformation in organic chemistry. A common and efficient method involves the condensation of an amine with succinic anhydride.[3][4]
A plausible and frequently utilized synthetic route to this compound is the reaction of propargylamine with succinic anhydride. This two-step, one-pot synthesis typically proceeds through the formation of a succinamic acid intermediate, followed by cyclization to the desired imide.[5]
Experimental Protocol: Synthesis of this compound [5]
Materials:
-
Succinic anhydride
-
Propargylamine
-
Chloroform (or other suitable aprotic solvent)
-
Polyphosphate ester (PPE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a refluxing solution of succinic anhydride (1.0 eq) in chloroform, add propargylamine (1.0 eq).
-
Reflux the mixture for approximately 6 hours to form the intermediate succinamic acid.
-
Add polyphosphate ester (PPE) to the reaction mixture and continue to reflux for an additional 6 hours to facilitate cyclization.
-
After cooling to room temperature, quench the reaction by carefully adding a hot saturated solution of NaHCO₃.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-propargylsuccinimide, which can be further purified by recrystallization or column chromatography.
Safety and Handling of this compound
3.1. Inferred Hazards from Structural Analogs
-
Succinimide Derivatives: Succinimide itself is generally considered to be of low toxicity, though it may cause skin and eye irritation.[6][7] However, N-substituted succinimides can exhibit a range of biological activities and potential hazards.
-
Propargyl Compounds and Alkynes: Alkynes, particularly terminal alkynes, can be flammable and may form explosive acetylides with certain metals. Propargyl-containing compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[8][9] The related compound, 1-(prop-2-yn-1-yl)pyrrolidine, is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause severe skin burns and eye damage, and may cause respiratory irritation.[10]
3.2. Recommended Safe Handling Practices
Based on the potential hazards, the following precautions are recommended when handling this compound:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile), a lab coat, and long trousers.[7]
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
-
Storage:
-
Spill and Disposal:
3.3. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Chemical Properties and Reactivity
4.1. Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | [13] |
| Molecular Weight | 137.14 g/mol | [13] |
| Appearance | Solid (predicted) | - |
| XlogP (predicted) | -0.7 | [13] |
4.2. Reactivity of the Functional Groups
The dual functionality of this compound dictates its reactivity profile.
-
The Alkyne Moiety: The terminal alkyne is a versatile handle for a variety of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.
-
The Succinimide Ring: The succinimide ring can undergo nucleophilic attack and ring-opening, particularly under basic conditions.[14] This reactivity can be exploited for the introduction of other functional groups or for the release of a conjugated molecule. However, it also represents a potential pathway for degradation, which is a critical consideration in applications such as antibody-drug conjugates where linker stability is paramount.[14]
Applications in Drug Discovery and Bioconjugation
The unique bifunctional nature of this compound makes it a powerful tool in modern drug discovery and development.
5.1. "Click" Chemistry and Bioconjugation
The terminal alkyne group of N-propargylsuccinimide readily participates in CuAAC reactions. This allows for the covalent attachment of this molecule to biomolecules or other chemical entities that have been functionalized with an azide group. This is a widely used strategy for:
-
Labeling of Biomolecules: Attaching fluorescent dyes, biotin, or other reporter tags to proteins, nucleic acids, and other biological molecules.
-
Synthesis of Complex Molecules: Building larger, more complex molecules from smaller, functionalized building blocks.
-
Development of Antibody-Drug Conjugates (ADCs): The succinimide portion of the molecule can be part of a linker that is attached to a cytotoxic drug, while the alkyne can be used to "click" the linker-drug conjugate to an azide-modified antibody.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation [1]
This protocol provides a general framework for the bioconjugation of an azide-containing biomolecule with this compound.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents in a suitable buffer.
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and a molar excess of this compound.
-
Prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific biomolecule.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
5.2. Synthesis of Pyrrolidine-Containing Bioactive Molecules
The pyrrolidine-2,5-dione core is a privileged scaffold in medicinal chemistry.[1] N-propargylsuccinimide can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The alkyne group can be further functionalized through various reactions, including hydroamination, hydration, and cross-coupling reactions, to generate a diverse library of compounds for biological screening.
Conclusion
This compound is a versatile and powerful bifunctional reagent with significant applications in drug discovery, bioconjugation, and materials science. Its synthesis is straightforward, and its reactivity can be precisely controlled to achieve a wide range of chemical transformations. While specific safety data is limited, a thorough understanding of the hazards associated with its constituent functional groups allows for its safe handling in a laboratory setting. As the demand for more sophisticated and precisely engineered molecular tools continues to grow, the importance of reagents like N-propargylsuccinimide is certain to increase.
References
-
PubChem. 1-(Prop-2-yn-1-yl)pyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Succinimide. Available from: [Link]
-
ResearchGate. (PDF) Pyrrolidine-2,5-dione. Available from: [Link]
-
SATHEE - IIT Kanpur. Chemistry Alkynes. Available from: [Link]
-
Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]
-
PubMed. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: H₂N-PEG4-Alkyne. Available from: [Link]
-
National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Available from: [Link]
-
Glen Research. SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. Available from: [Link]
-
MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available from: [Link]
-
National Center for Biotechnology Information. Propargyl Alcohol: Acute Exposure Guideline Levels. Available from: [Link]
-
National Center for Biotechnology Information. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Available from: [Link]
-
American Elements. 1-(prop-2-yn-1-yl)pyrrolidine | CAS 7223-42-9. Available from: [Link]
-
ResearchGate. Reaction scheme of the synthesis of N-acetyl propargyl glycosylamides. Available from: [Link]
-
Cheméo. Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Available from: [Link]
-
PubChem. 1-(Pyrrolidin-1-yl)prop-2-en-1-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 9. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C7H7NO2) [pubchemlite.lcsb.uni.lu]
- 13. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
The Versatile Scaffold: An In-Depth Technical Guide to the Potential Applications of Functionalized Pyrrolidine-2,5-diones
Abstract
The pyrrolidine-2,5-dione, or succinimide, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties make it a versatile building block for the design and synthesis of a diverse array of functionalized molecules with a broad spectrum of biological activities and material properties. This technical guide provides a comprehensive overview of the current landscape of functionalized pyrrolidine-2,5-diones, delving into their synthesis, structure-activity relationships, and multifaceted applications. We will explore their established role as anticonvulsant agents and their emerging potential in anti-inflammatory, anticancer, and antimicrobial therapies. Furthermore, this guide will touch upon their utility in polymer chemistry and as valuable intermediates in organic synthesis. Through a detailed exploration of key mechanisms of action, illustrative case studies, and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the full potential of this remarkable chemical entity.
The Pyrrolidine-2,5-dione Core: A Foundation for Diverse Functionality
The five-membered pyrrolidine-2,5-dione ring is a cyclic imide derived from succinic acid.[3] Its structure, characterized by two carbonyl groups flanking a nitrogen atom, provides a unique combination of rigidity and opportunities for functionalization. The hydrogen on the nitrogen atom can be readily substituted, and the carbon atoms at the 3 and 4 positions of the ring offer further sites for modification. This chemical tractability allows for the fine-tuning of steric and electronic properties, which in turn dictates the biological activity or material characteristics of the resulting derivatives.[1]
The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring.[1]
General Synthetic Strategies
The synthesis of functionalized pyrrolidine-2,5-diones can be broadly categorized into two main approaches:
-
Ring Construction: This involves the cyclization of acyclic precursors. A common method is the condensation of a substituted succinic acid or its anhydride with a primary amine or ammonia.[4]
-
Functionalization of a Pre-formed Ring: This approach utilizes a pre-existing pyrrolidine-2,5-dione and introduces functional groups at various positions. For instance, Michael addition of nucleophiles to maleimides (1H-pyrrole-2,5-diones) is a powerful method for generating 3-substituted succinimides.[5][6]
Therapeutic Applications: A Multifaceted Pharmacophore
The succinimide scaffold is a cornerstone in the development of various therapeutic agents, with its derivatives demonstrating a wide range of pharmacological activities.[7]
Anticonvulsant Activity: A Well-Established Role
Succinimide derivatives are a well-established class of antiepileptic drugs, particularly effective against absence seizures.[8] Prominent examples include ethosuximide, phensuximide, and methsuximide.[9]
Mechanism of Action: The primary mechanism of action for succinimide anticonvulsants is believed to involve the inhibition of low-voltage-activated (T-type) calcium channels in thalamic neurons.[10] This action reduces the characteristic spike-and-wave discharges observed in electroencephalograms during absence seizures.[8] Some derivatives may also interact with voltage-gated sodium channels.[4]
Structure-Activity Relationship (SAR): The anticonvulsant activity of succinimides is significantly influenced by the nature of the substituents on the pyrrolidine-2,5-dione ring.[4] For instance, substitution at the 3-position of the ring with alkyl or aryl groups is crucial for activity. The presence of a sulfonamide group in the p-position of an N-phenyl substituent has been shown to be of great consequence for the anticonvulsant effect.[11]
Illustrative Data:
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 59j | 88.2 | 65.7 | [4] |
| 59n | 101.5 | 59.7 | [4] |
| 69k | 80.38 | - | [4] |
| 53b | 62.14 | - | [12][13] |
MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test.
Anti-inflammatory Potential: Targeting Key Mediators
Recent research has highlighted the potential of functionalized pyrrolidine-2,5-diones as potent anti-inflammatory agents.[5][6] This activity stems from their ability to inhibit key enzymes involved in the inflammatory cascade.
Mechanism of Action: Many succinimide derivatives exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] The selective inhibition of COX-2 over COX-1 is a particularly desirable trait, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives also inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α.[14]
Illustrative Data of a Potent COX-2 Inhibitor:
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 13e | 0.98 | 31.5 | [5][6] |
Anticancer Activity: A Promising Frontier
The pyrrolidine-2,5-dione scaffold has emerged as a promising template for the development of novel anticancer agents.[15] Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Mechanism of Action: The anticancer mechanisms of succinimide derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[15] For instance, some pyrazoline-substituted pyrrolidine-2,5-dione hybrids have been shown to disrupt the cell cycle and inhibit the anti-apoptotic protein Bcl-2.[15]
Illustrative Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) | Reference |
| S2 | MCF7 | 0.78 ± 0.01 | [15] |
| S2 | HT29 | 0.92 ± 0.15 | [15] |
Antimicrobial Properties: Combating Infectious Agents
Functionalized pyrrolidine-2,5-diones have also been investigated for their antimicrobial activity, showing potential against a range of bacteria and fungi.[14][16] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.
Applications in Polymer Science and Organic Synthesis
Beyond their therapeutic potential, pyrrolidine-2,5-diones play a significant role in materials science and as versatile intermediates in organic synthesis.
Polymer Chemistry
Succinimide derivatives are utilized in the synthesis of specialty polymers and resins.[3] They can be incorporated as monomers or cross-linking agents to enhance the thermal stability and mechanical properties of polymers.[3] Furthermore, polysuccinimide, a polymer derived from aspartic acid, is a biodegradable and biocompatible material with potential applications in drug delivery and as a superabsorbent polymer.[17][18][19]
Organic Synthesis
The reactivity of the pyrrolidine-2,5-dione ring makes it a valuable intermediate in the synthesis of more complex molecules and other heterocyclic systems.[2] Their ability to undergo a variety of chemical transformations allows for the construction of diverse molecular architectures.
Experimental Protocols
To provide a practical context for the concepts discussed, this section outlines a representative synthesis of a functionalized pyrrolidine-2,5-dione and a key biological assay for evaluating its anti-inflammatory activity.
Synthesis of a 1,3-Disubstituted Pyrrolidine-2,5-dione
This protocol is based on the cyclocondensation method described in the literature.[4]
Objective: To synthesize a 1,3-disubstituted pyrrolidine-2,5-dione with potential anticonvulsant activity.
Materials:
-
Substituted dicarboxylic acid (e.g., 2-methylsuccinic acid)
-
Substituted 1-(2-aminoethyl)-4-arylpiperazine
-
High-boiling point solvent (e.g., diphenyl ether)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted dicarboxylic acid (1.0 eq) and the substituted 1-(2-aminoethyl)-4-arylpiperazine (1.0 eq).
-
Heat the reaction mixture to 180°C for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the COX-2 inhibitory potential of synthesized compounds.[5][6]
Objective: To determine the IC50 value of a test compound against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Test compound and reference inhibitor (e.g., celecoxib)
-
Assay buffer and 96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or reference inhibitor.
-
Incubate the plate at the optimal temperature for a specified period to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by a succinimide derivative.
Experimental Workflow: Screening for Bioactivity
Caption: General workflow for synthesis and screening of succinimide derivatives.
Conclusion
Functionalized pyrrolidine-2,5-diones represent a remarkably versatile and enduringly relevant class of compounds. Their journey from established anticonvulsants to promising candidates in anti-inflammatory, anticancer, and antimicrobial drug discovery underscores the power of this privileged scaffold. The synthetic accessibility and the potential for fine-tuning their properties through targeted functionalization ensure that the exploration of the chemical space around the succinimide core will continue to yield novel molecules with significant therapeutic and technological potential. This guide has provided a comprehensive, yet not exhaustive, overview of the field, and it is our hope that it will serve as a valuable resource and a catalyst for further innovation in the research and development of pyrrolidine-2,5-dione-based compounds.
References
-
Li Petri, G., Raimondi, M. V., & Pibiri, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798. [Link]
-
Poyraz, S., Yilmaz, M., Acar, Ç., & Yilmaz, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1247342. [Link]
-
Li Petri, G., Raimondi, M. V., & Pibiri, I. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34373963. [Link]
-
Wujec, M., Pitucha, M., & Dobosz, M. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 25(19), 4453. [Link]
-
Jan, M. S., Khan, I., Jan, M. S., Rashid, U., & Sadiq, A. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
-
Jan, M. S., Khan, I., Jan, M. S., Rashid, U., & Sadiq, A. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]
-
Poyraz, S., Yilmaz, M., Acar, Ç., & Yilmaz, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, PMC10484555. [Link]
-
Unknown Author. (n.d.). Pyrrolidine-2,5-dione. ResearchGate. [Link]
-
Jacob, D. (2021). How Do Succinimide Anticonvulsants Work? RxList. [Link]
-
Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1977). [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)]. Arzneimittel-Forschung, 27(10), 1942–1953. [Link]
-
Khan, I., Jan, M. S., Sadiq, A., & Rashid, U. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemistrySelect, 5(37), 11527–11532. [Link]
-
Unknown Author. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a–g and 74a–e. Reagents... ResearchGate. [Link]
-
Unknown Author. (n.d.). Succinimides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link]
-
Unknown Author. (n.d.). Synthesis, antimicrobial activity and quantum chemical investigation of novel succinimide derivatives. ResearchGate. [Link]
-
Kamel, M. M., & Megally Abdo, N. Y. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]
-
Zhang, Y., Li, Y., & Wang, Y. (2021). Research progress in biological activities of succinimide derivatives. Bioorganic Chemistry, 107, 104557. [Link]
-
Unknown Author. (n.d.). Biodegradable copolymers with succinimide and lactic acid units. Polimery. [Link]
-
Corrêa, R., Cechinel Filho, V., Rosa, P. W., Pereira, C. I., Schlemper, V., & Nunes, R. J. (1997). Synthesis of New Succinimides and Sulphonated Derivatives with Analgesic Action in Mice. Pharmaceutical Sciences, 3, 67–71. [Link]
-
Unknown Author. (n.d.). Synthesis And Antioxidant Activity Of Succinimide Derivative. IJRPR. [Link]
-
Kornet, M. J., Crider, A. M., & Magarian, E. O. (1977). Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position. Journal of Medicinal Chemistry, 20(3), 405–409. [Link]
-
Unknown Author. (n.d.). Polysuccinimide: A multifunctional biodegradable polymer. LookChem. [Link]
-
Chen, G., Portman, R., Ensor, C. R., & Bratton, A. C. (1951). The anticonvulsant activity of o-phenyl succinimides. The Journal of Pharmacology and Experimental Therapeutics, 103(1), 54–61. [Link]
-
Unknown Author. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents... ResearchGate. [Link]
-
Unknown Author. (2025). Synthesis and Antimicrobial Activity of Some Succinimides (III). ResearchGate. [Link]
-
Unknown Author. (n.d.). synthesis and antimicrobial activity of new succinimides bearing different heterocycles. IJRPC. [Link]
-
Unknown Author. (n.d.). Polysuccinimide and Its Derivatives: Degradable and Water Soluble Polymers (Review). Polymer Science, Series B, 56(6), 726-737. [Link]
-
Unknown Author. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. [Link]
-
Unknown Author. (n.d.). SAR of Succinimides - Anticonvulsants. Pharmacy 180. [Link]
-
Unknown Author. (n.d.). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]
-
Unknown Author. (2024). Upcycling poly(succinates) with amines to N-substituted succinimides over succinimide anion-based ionic liquids. PubMed Central. [Link]
-
Unknown Author. (n.d.). List of Succinimide anticonvulsants. Drugs.com. [Link]
-
Unknown Author. (n.d.). Succinimide. Wikipedia. [Link]
-
Unknown Author. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]
-
Unknown Author. (n.d.). Pyrrolidine. Wikipedia. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemiis.com [chemiis.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. Succinimide - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ichp.vot.pl [ichp.vot.pl]
- 18. Polysuccinimide: A multifunctional biodegradable polymer [thinkdochemicals.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Labeling Proteins with 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione: A Guide to Installing Bioorthogonal Alkyne Handles
Abstract
This comprehensive application note provides a detailed protocol for the covalent modification of proteins with 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, an N-hydroxysuccinimide (NHS) ester functionalized with a terminal alkyne. This reagent facilitates the introduction of a bioorthogonal alkyne handle onto proteins, enabling their subsequent detection and manipulation through "click chemistry." We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer guidance on the characterization of the resulting protein-alkyne conjugates. Furthermore, this guide includes protocols for downstream applications, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a comprehensive troubleshooting section to address common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to employ targeted protein modification for a wide range of applications, including proteomics, drug discovery, and molecular imaging.
Introduction: The Power of Bioorthogonal Chemistry
The ability to selectively modify proteins within complex biological systems has revolutionized our understanding of cellular processes and has paved the way for novel therapeutic and diagnostic strategies. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, is at the forefront of this revolution. A key strategy in this field is the introduction of a "bioorthogonal handle," a small, inert functional group, onto a biomolecule of interest. This handle can then be selectively reacted with a probe carrying a complementary functional group.
This compound is a powerful tool for this purpose. It contains two key functionalities:
-
An N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and selectively with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2]
-
A Terminal Alkyne: This group serves as the bioorthogonal handle, ready to participate in highly specific cycloaddition reactions with azide-containing molecules.[1]
The subsequent "click chemistry" reaction, most notably the Huisgen 1,3-dipolar cycloaddition, allows for the attachment of a wide array of probes, including fluorophores, biotin, or drug molecules, to the alkyne-labeled protein.[3][4]
Principle of the Labeling Reaction
The protein labeling process occurs in two main stages: the initial amine labeling with the NHS-alkyne reagent, followed by the bioorthogonal click chemistry reaction.
Amine Modification via NHS Ester Chemistry
The core of the initial labeling step is the reaction between the NHS ester of this compound and primary amines on the protein surface. This reaction is highly dependent on pH. At a slightly alkaline pH (typically 8.3-8.5), the primary amino groups are deprotonated and thus sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester.[1] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Caption: NHS ester reaction with a primary amine on a protein.
Bioorthogonal Ligation via Click Chemistry
Once the alkyne handle is installed, the protein can be conjugated to an azide-containing probe. Two primary methods are employed:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to promote the formation of a stable 1,2,3-triazole linkage between the alkyne and an azide.[5][6][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., live-cell imaging), a copper-free alternative is available. SPAAC employs a strained cyclooctyne (such as DBCO) which reacts readily with azides without the need for a metal catalyst.[8][9][10]
Caption: Downstream click chemistry options for alkyne-labeled proteins.
Materials and Methods
Required Materials
Reagents:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound (MW: 137.14 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes
-
Azide-functionalized probe for click chemistry (e.g., Azide-Fluorophore, Azide-Biotin)
-
For CuAAC: Copper(II) Sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). Commercial kits such as the Click-iT® Protein Reaction Buffer Kit are recommended.[4][11]
-
For SPAAC: A strained alkyne-functionalized probe (e.g., DBCO-Fluorophore).
Equipment:
-
Spectrophotometer or Nanodrop
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Gel electrophoresis system (for SDS-PAGE)
-
In-gel fluorescence scanner
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol 1: Labeling of Proteins with NHS-Alkyne
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
1. Preparation of Reagents:
-
Protein Solution: Prepare a 1-10 mg/mL solution of your protein in an amine-free buffer such as PBS, pH 7.4. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.
-
NHS-Alkyne Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvents and handle the reagent promptly.[12]
2. Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.
-
Calculate the required volume of the NHS-Alkyne stock solution. A molar excess of the labeling reagent is typically used. A starting point is a 10- to 20-fold molar excess of the NHS-alkyne over the protein. The optimal ratio should be determined empirically.
-
Add the calculated volume of the NHS-Alkyne stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.
3. Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to a final concentration of 50-100 mM. Suitable quenching agents include 1 M Tris-HCl, pH 8.0, or 1 M glycine. These amine-containing buffers will react with and consume any excess NHS-alkyne reagent.
-
Incubate for 15-30 minutes at room temperature.
4. Purification of the Labeled Protein:
-
Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS, pH 7.4.[13][14][15]
Protocol 2: Downstream Click Chemistry Reaction (CuAAC)
For this protocol, the use of a commercial kit containing optimized buffers, copper source, reducing agent, and ligand is highly recommended to protect the protein from potential oxidative damage.[3][11][16]
1. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-labeled protein (at a final concentration of 1-5 mg/mL), the azide-functionalized probe (at a final concentration of 2-20 µM), and the reaction buffer provided in the kit.
-
Add the copper(II) sulfate solution.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).
2. Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Purification:
-
The resulting conjugate can be purified using size-exclusion chromatography or, if a biotin-azide probe was used, by affinity purification on streptavidin resin.
Protocol 3: Downstream Click Chemistry Reaction (SPAAC)
1. Reaction Setup:
-
Combine the alkyne-labeled protein with a 2- to 5-fold molar excess of the strained alkyne-functionalized probe (e.g., DBCO-probe) in PBS, pH 7.4.
2. Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized.
3. Purification:
-
Purify the conjugate using size-exclusion chromatography to remove the excess unreacted probe.
Analysis and Characterization of Labeled Proteins
Protein Concentration Measurement
The concentration of the purified, labeled protein should be determined. The Bradford protein assay is a common method, but be aware of potential interferences from detergents or high concentrations of certain buffer components.[17][18] It is advisable to use a standard curve prepared with the unlabeled version of your protein.
Mass Spectrometry
Mass spectrometry is the most definitive method to confirm successful labeling and to determine the degree of labeling (DOL).
-
Expected Mass Shift: The covalent attachment of the propargyl group from this compound results in a mass increase of 53.03 Da (C₃H₃O).
-
MALDI-TOF MS: This technique is well-suited for the analysis of intact proteins.[19] A comparison of the mass spectra of the unlabeled and labeled protein will show a mass shift corresponding to the number of alkyne groups added.
-
LC-MS/MS: For a more detailed analysis, the labeled protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific lysine residues that have been modified.
| Modification | Chemical Formula | Monoisotopic Mass Shift (Da) |
| Alkyne Labeling | C₃H₃O | +53.03 |
SDS-PAGE Analysis
SDS-PAGE can be used to visualize the successful conjugation of a probe to the alkyne-labeled protein.
-
Procedure:
-
Perform a click reaction (CuAAC or SPAAC) between your alkyne-labeled protein and an azide-functionalized fluorescent dye.
-
Run the unlabeled protein, the alkyne-labeled protein, and the fluorescently-conjugated protein on an SDS-PAGE gel.
-
After electrophoresis, visualize the gel using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.[20][21][22]
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
-
-
Expected Result: A fluorescent band should be observed only in the lane corresponding to the protein that has undergone the click reaction. This band should co-migrate with the protein band seen in the Coomassie-stained gel.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH: The pH of the reaction buffer was too low, leading to protonation of the primary amines. | Ensure the reaction pH is between 8.3 and 8.5. |
| Hydrolyzed NHS-Alkyne Reagent: The reagent was exposed to moisture. | Prepare the NHS-Alkyne stock solution in anhydrous solvent immediately before use. Store the solid reagent in a desiccator. | |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine in the protein solution competed for the NHS ester. | Exchange the protein into an amine-free buffer (e.g., PBS) before labeling. | |
| Insufficient Molar Excess of Reagent: The ratio of NHS-alkyne to protein was too low. | Increase the molar excess of the NHS-alkyne reagent. Perform a titration to find the optimal ratio. | |
| Protein Precipitation | High Concentration of Organic Solvent: The addition of the NHS-Alkyne stock solution in DMF or DMSO caused the protein to precipitate. | Keep the final concentration of the organic solvent below 10% (v/v). |
| Protein Instability: The protein is not stable under the labeling conditions. | Perform the labeling reaction at 4°C for a longer duration. | |
| No Fluorescent Signal After Click Reaction | Inefficient Labeling: The initial alkyne labeling was unsuccessful. | Refer to the "Low Labeling Efficiency" section. |
| Inefficient Click Reaction: The click chemistry conditions were not optimal. | For CuAAC, use a commercial kit with fresh reagents. For SPAAC, increase the incubation time or the concentration of the strained alkyne probe. | |
| High Background in Fluorescence Imaging | Incomplete Removal of Excess Fluorescent Probe: The purification step after the click reaction was not sufficient. | Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis. |
Conclusion
The use of this compound provides a robust and versatile method for introducing a bioorthogonal alkyne handle onto proteins. This enables a wide range of downstream applications through highly specific and efficient click chemistry reactions. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently implement this powerful technology to advance their studies in proteomics, drug development, and beyond.
References
-
Gong, M., & Reid, G. E. (2013). Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa. Journal of Visualized Experiments, (79), e50635. Retrieved from [Link]
-
ACS Publications. (2025). The Succinimide Group as a Traceless Activator for Lewis Acid-Catalyzed Diarylative Ring-Opening of Cyclopropanes with Carbazoles and Electron-Rich Arenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
JoVE. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Retrieved from [Link]
-
Rath, A., & Ni, A. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 66, 149-157. Retrieved from [Link]
-
Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Hang, H. C., & Ghazal, P. (2009). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. JoVE (Journal of Visualized Experiments), (32), e1522. Retrieved from [Link]
-
ChemRxiv. (2025). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
-
van Berkel, S. S., & van Delft, F. L. (2010). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]
-
JoVE. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). In-gel fluorescence analysis of the click-labeled samples described in.... ResearchGate. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. Retrieved from [Link]
-
ACS Publications. (2021). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics. Retrieved from [Link]
-
PubMed Central. (2025). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. RSC Advances. Retrieved from [Link]
-
Agilent. (n.d.). SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Agilent. Retrieved from [Link]
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. ResearchGate. Retrieved from [Link]
-
Antibody Drug Conjugate. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Antibody Drug Conjugate. Retrieved from [Link]
-
Martin, B. R., & Cravatt, B. F. (2009). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in protein science, Chapter 14, Unit 14.9. Retrieved from [Link]
-
Valero, R., Giralt, E., & Andreu, D. (1995). N-(2-chlorobenzyloxycarbonyloxy)-succinimide as a terminating agent for solid-phase peptide synthesis: Application to a one-step purification procedure. Letters in Peptide Science, 2(1), 49-57. Retrieved from [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. Retrieved from [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Abberior. Retrieved from [Link]
-
Li, N., Zhang, L., & Chen, S. (2016). Rapid method for protein quantitation by Bradford assay after elimination of the interference of polysorbate 80. Analytical Biochemistry, 494, 28-30. Retrieved from [Link]
-
Dolgikh, E., & Akpalo, D. (2014). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Analytical and bioanalytical chemistry, 406(29), 7545–7552. Retrieved from [Link]
-
RSC Publishing. (2024). Visible light promoted metal and oxidant-free stereoselective synthesis of functionalized succinimides from aza-1,6-enynes. RSC Sustainability. Retrieved from [Link]
-
ResearchGate. (2018). Does anyone has experience on strain-promoted click reaction with DBCO-agarose beads?. ResearchGate. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. glenresearch.com [glenresearch.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click-iT™ Protein Reaction Buffer Kit 25 Reactions kit | Contact Us | Invitrogen™ [thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 15. agilent.com [agilent.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. go.zageno.com [go.zageno.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Facile Installation of a Bioorthogonal Alkyne Handle onto Primary Amines Using 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of primary amines with 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. This reagent, an N-hydroxysuccinimide (NHS) ester functionalized with a terminal alkyne, serves as a powerful tool for installing a bioorthogonal handle onto a wide range of molecules, including proteins, peptides, amino-modified oligonucleotides, and small molecule drugs.[1][2] The resulting alkyne-tagged molecules are primed for subsequent covalent modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry". This note details the reaction mechanism, provides step-by-step protocols for labeling and purification, outlines downstream applications, and offers a guide for troubleshooting common experimental challenges.
Principle of the Reaction
The derivatization process is based on the well-established and highly efficient reaction between an N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine.[3] Primary amines, such as the N-terminus of a polypeptide or the side chain of a lysine residue, are excellent nucleophiles under appropriate pH conditions.[4] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3]
The key to this reaction's success is pH control. The optimal pH range is between 7.2 and 8.5.[1][4] Below this range, the primary amine is predominantly in its protonated, non-nucleophilic ammonium form (-NH3+), which significantly slows or prevents the reaction.[1][2][5] Conversely, at pH levels above 9.0, the competing hydrolysis of the NHS ester becomes increasingly rapid, reducing the efficiency of the desired amine labeling.[1][4][6][7]
Caption: Reaction mechanism of primary amine acylation with an alkyne-NHS ester.
Materials and Reagents
-
Labeling Reagent: this compound (Store at -20°C with desiccant).
-
Amine-Containing Substrate: Protein, peptide, or small molecule with at least one primary amine.
-
Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Use high-quality, amine-free DMF.[1][2]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH adjusted to 8.3. Amine-free buffers like PBS (pH 7.2-7.4) are also suitable.[8] Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification System:
-
Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (e.g., ESI-MS, MALDI-TOF), HPLC system.
Experimental Protocols
Reagent and Substrate Preparation
-
Expert Insight: NHS esters are highly susceptible to hydrolysis.[4][6][7][8] To ensure maximum reactivity, always prepare the stock solution of the labeling reagent immediately before use. Do not store aqueous or organic solutions of the reagent for extended periods.[1][8]
-
Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8]
-
Prepare Substrate Solution: Dissolve the amine-containing substrate in the chosen Reaction Buffer. For proteins, a concentration of 1-10 mg/mL is optimal to ensure high labeling efficiency.[2][9] If the substrate is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.[8]
-
Prepare Reagent Stock Solution: Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).[3][8]
Protocol for Derivatization of a Protein (e.g., IgG)
This protocol is optimized for a typical antibody but can be adapted for other proteins by adjusting the molar excess of the labeling reagent.
-
Calculation of Reagent Amount: The optimal degree of labeling depends on the protein and the desired application. A starting point is to use a 10- to 20-fold molar excess of the NHS ester to the protein.[8]
-
Example: To label 1 mL of a 5 mg/mL IgG solution (MW ~150,000 Da):
-
Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of NHS Ester (20x excess) = 20 * 3.33 x 10⁻⁸ mol = 6.67 x 10⁻⁷ mol
-
Volume of 10 mM NHS Ester stock = (6.67 x 10⁻⁷ mol) / (0.010 mol/L) = 6.67 x 10⁻⁵ L = 66.7 µL
-
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution dropwise.[9] The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][3] Reaction at 4°C can minimize protein degradation and non-specific reactions while extending the half-life of the NHS ester.[4]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris to a 1 mL reaction).
-
Incubate for 15-30 minutes at room temperature. This step consumes any unreacted NHS ester, preventing further modification during purification and storage.[8]
-
-
Purification of the Conjugate:
-
Separate the alkyne-labeled protein from unreacted reagent and the NHS byproduct using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[1][2][3]
-
Monitor the column effluent by measuring absorbance at 280 nm to collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Confirm successful conjugation using mass spectrometry. An increase in mass corresponding to the addition of the propargyl-amide moiety will be observed.
-
Store the purified conjugate under conditions optimal for the specific protein, typically at 4°C or frozen at -20°C or -80°C with a cryoprotectant like glycerol.
-
Downstream Application: Click Chemistry
The installed terminal alkyne is now ready for a highly specific and efficient click reaction with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or another biomolecule). The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a common method.[10][11][12]
Caption: General workflow from amine derivatization to final bioconjugate.
A typical CuAAC protocol involves combining the alkyne-labeled biomolecule with the azide tag in a buffer, followed by the addition of a copper(II) sulfate (CuSO₄) source, a reducing agent like sodium ascorbate (to generate the catalytic Cu(I) species in situ), and a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper catalyst and accelerate the reaction.[11][13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Reaction pH is too low (<7.0).2. Presence of competing primary amines (e.g., Tris buffer).3. Hydrolyzed/inactive NHS ester reagent.4. Insufficient molar excess of reagent. | 1. Ensure reaction buffer pH is between 7.2-8.5.[1][4]2. Exchange substrate into an amine-free buffer (PBS, Bicarbonate).[8]3. Use a fresh vial of reagent; prepare stock solution immediately before use.[6][8]4. Increase the molar excess of the alkyne-NHS ester (e.g., to 30-50x). |
| Protein Precipitation | 1. Organic solvent (DMSO/DMF) concentration is too high (>10%).2. High degree of labeling alters protein solubility. | 1. Prepare a more concentrated reagent stock to reduce the required volume.2. Reduce the molar excess of the labeling reagent or shorten the reaction time. |
| No Reaction in Downstream Click Chemistry | 1. Initial amine labeling failed.2. Inactive click chemistry catalyst (e.g., oxidized copper). | 1. Confirm initial labeling by mass spectrometry before proceeding.2. Use freshly prepared sodium ascorbate solution; ensure all click reagents are active.[10][13] |
| Non-Specific Labeling | 1. Reaction pH is too high (>9.0), leading to modification of other residues.2. Extended reaction times at room temperature. | 1. Lower the reaction pH to the 7.5-8.3 range.2. Shorten the reaction time or perform the incubation at 4°C.[4][8] |
Conclusion
Derivatization with this compound is a robust and straightforward method for introducing a terminal alkyne handle onto primary amines. The stability of the resulting amide bond and the high specificity of the subsequent click chemistry reaction make this a cornerstone technique in chemical biology, drug development, and diagnostics for creating well-defined bioconjugates.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]
- Google Patents. (n.d.). WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers.
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Retrieved from [Link]
-
Preprints.org. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Preprints.org. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. NIH. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Click Chemistry Tools. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. PubMed. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
LI-COR Biosciences. (2014). Click Chemistry Reagents for Biomolecule Labeling. LI-COR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. NIH. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. PubChem. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. glenresearch.com [glenresearch.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. preprints.org [preprints.org]
- 7. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
- 10. interchim.fr [interchim.fr]
- 11. broadpharm.com [broadpharm.com]
- 12. licorbio.com [licorbio.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload.[1][][3][4] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the drug.[][5][6][7] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate the efficient release of the active payload within the target cancer cells.[5][6][8] 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a heterobifunctional linker, has emerged as a valuable tool in ADC development, primarily due to its ability to participate in highly efficient and specific "click chemistry" reactions.[1][][10][11] This document provides a detailed guide to the application of this linker, including its mechanism of action, protocols for conjugation, and methods for characterization.
This compound: A Molecular Bridge for Targeted Therapy
Chemical Structure and Functional Groups:
This compound possesses two key functional moieties that enable its role as a linker:
-
N-hydroxysuccinimide (NHS) ester: This group reacts efficiently and specifically with primary amines, such as the side chain of lysine residues on the surface of an antibody, to form a stable amide bond.
-
Terminal alkyne: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the highly specific and efficient attachment of an azide-modified cytotoxic drug.[][12]
Mechanism of Action:
The use of this compound in ADC construction is a two-step process:
-
Antibody Modification: The NHS ester of the linker reacts with lysine residues on the antibody, covalently attaching the propargyl group (containing the alkyne) to the antibody surface.
-
Payload Conjugation: The alkyne-modified antibody is then reacted with an azide-functionalized cytotoxic payload via click chemistry.[] This reaction is highly specific, rapid, and can be performed under mild, aqueous conditions, which are crucial for maintaining the integrity of the antibody.[1][]
The resulting ADC carries the cytotoxic drug to the target cancer cell, guided by the specificity of the antibody.[3] Upon internalization by the cancer cell, the payload is released, leading to cell death.[3]
Experimental Protocols
Part 1: Modification of the Antibody with this compound
This protocol describes the covalent attachment of the alkyne handle to the antibody via lysine residue acylation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
Protocol:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.[13]
-
-
Linker Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker stock solution to the antibody solution. A starting point of a 10-fold molar excess of linker to antibody is recommended.[13] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of the Alkyne-Modified Antibody:
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[13]
-
Collect the protein-containing fractions. The modified antibody is now ready for the next step or can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Workflow for Antibody Modification:
Caption: Workflow for modifying an antibody with the alkyne linker.
Part 2: Conjugation of the Alkyne-Modified Antibody with an Azide-Payload
This protocol details the "click chemistry" reaction to attach the cytotoxic drug to the modified antibody. The following describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified antibody
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-payload in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified antibody and the azide-payload. A molar excess of the payload (e.g., 5-10 fold) is typically used.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio to form the copper-ligand complex.
-
Add the copper-ligand complex to the antibody-payload mixture. A final copper concentration of 100-500 µM is a good starting point.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC from excess payload and reaction components using size-exclusion chromatography or an appropriate affinity chromatography method.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer and stored under appropriate conditions.
-
Workflow for ADC Synthesis via CuAAC:
Caption: Workflow for the synthesis of an ADC using CuAAC.
Characterization and Quality Control of the ADC
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final ADC product.
| Parameter | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of aggregates and fragments. |
| Conjugation Site | Peptide mapping using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | To identify the specific lysine residues that have been modified. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To evaluate the potency of the ADC against target cancer cell lines.[3] |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[3] |
Expert Insights and Troubleshooting
-
Controlling the Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation, poor pharmacokinetics, and increased toxicity. The DAR can be controlled by optimizing the molar ratio of the linker to the antibody during the initial modification step.
-
Stability of the Succinimide Linkage: The amide bond formed from the NHS ester reaction is generally stable. However, the succinimide ring formed in maleimide-based conjugations can be susceptible to hydrolysis.[14][15] While this compound utilizes a more stable amide linkage, it is still crucial to characterize the stability of the final ADC under relevant storage and physiological conditions. Ring-opening of the succinimide can impact the in vivo stability and therapeutic activity of the ADC.[15]
-
Copper-Catalyzed vs. Strain-Promoted Click Chemistry: While CuAAC is highly efficient, the potential for copper-induced protein denaturation or aggregation is a concern. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, though the reaction kinetics may be slower.[16] The choice between CuAAC and SPAAC will depend on the specific antibody and payload.
Conclusion
This compound is a versatile and effective linker for the construction of antibody-drug conjugates. Its heterobifunctional nature allows for a two-step conjugation strategy that provides a high degree of control over the final product. The use of "click chemistry" for payload attachment ensures high specificity and efficiency under mild reaction conditions. By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently utilize this linker to develop novel and potent ADCs for targeted cancer therapy.
References
-
Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria | Request PDF - ResearchGate. Available at: [Link]
-
An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC - NIH. Available at: [Link]
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed. Available at: [Link]
-
Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed. Available at: [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. Available at: [Link]
-
Click chemistry in the synthesis of antibody-drug conjugates - PubMed. Available at: [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Publishing. Available at: [Link]
-
Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - NIH. Available at: [Link]
-
(PDF) Pyrrolidine-2,5-dione - ResearchGate. Available at: [Link]
-
Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - ResearchGate. Available at: [Link]
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Available at: [Link]
-
Method to Conjugate Antibody and DNA | Bioconjugation - YouTube. Available at: [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed. Available at: [Link]
-
Triggered Drug Release from an Antibody–Drug Conjugate Using Fast “Click-to-Release” Chemistry in Mice - ACS Publications. Available at: [Link]
-
Signature of click chemistry in advanced techniques for cancer therapeutics - PMC - NIH. Available at: [Link]
-
Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed. Available at: [Link]
-
Abstract 4333: Self-stabilizing ADCs: antibody-drug conjugates prepared with maleimido drug-linkers that catalyze their own thiosuccinimide ring hydrolysis. | Cancer Research - AACR Journals. Available at: [Link]
-
ADC Linker Products - Creative Biolabs. Available at: [Link]
-
Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - MDPI. Available at: [Link]
-
Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy - PubMed. Available at: [Link]
-
Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PubMed. Available at: [Link]
-
2,5-dioxopyrrolidin-1-yl 1-(bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate (CAT#: ADC-L-164) - Creative Biolabs. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochempeg.com [biochempeg.com]
- 7. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 8. purepeg.com [purepeg.com]
- 10. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochempeg.com [biochempeg.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization using 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Authored by: A Senior Application Scientist
Introduction: A Bifunctional Linker for Advanced Surface Engineering
In the dynamic fields of materials science, drug development, and diagnostics, the precise control of surface chemistry is paramount. The ability to immobilize biomolecules, polymers, or nanoparticles onto a substrate with high specificity and stability opens avenues for creating sophisticated biosensors, targeted drug delivery systems, and novel biomaterials. 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a heterobifunctional crosslinker, has emerged as a powerful tool in this endeavor. This molecule possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group, enabling a versatile, two-step surface functionalization strategy.
The pyrrolidine-2,5-dione core, a derivative of succinimide, is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[1][2][3] In this context, its derivative, the NHS ester, provides a highly efficient means of conjugating the linker to surfaces rich in primary amines.[4][5] The terminal alkyne group, on the other hand, serves as a handle for the subsequent attachment of a wide array of molecules through the highly efficient and specific "click" chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8][9][10][11][12][13][14] This dual-reactivity allows for a modular and controlled approach to surface modification.[15]
This technical guide provides a comprehensive overview of the principles and protocols for utilizing this compound for the functionalization of amine-bearing surfaces and subsequent bio-conjugation.
Chemical Principle: A Two-Step Orthogonal Strategy
The utility of this compound lies in its ability to facilitate a two-step, orthogonal ligation strategy. This approach ensures that the immobilization of the linker and the subsequent attachment of the molecule of interest occur as independent, highly specific reactions.
Step 1: Surface Immobilization via NHS Ester-Amine Coupling
The initial step involves the covalent attachment of the linker to a surface presenting primary amine (-NH₂) groups. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines to form a stable amide bond.[16] This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus, more nucleophilic.[4][17] The reaction is efficient and results in the release of N-hydroxysuccinimide as a byproduct.[5]
Caption: Workflow for surface immobilization.
Step 2: Bio-conjugation via Click Chemistry
Once the surface is functionalized with terminal alkyne groups, a second molecule bearing a complementary azide (-N₃) group can be attached via an azide-alkyne cycloaddition reaction. This "click" reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[8][10] Two primary methods are employed:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a Cu(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][9][11][18]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the presence of copper is a concern (e.g., in living cells), SPAAC offers a catalyst-free alternative.[12][13][19][20] This reaction employs a strained cyclooctyne, which reacts rapidly with an azide without the need for a metal catalyst.[14] While the linker described here has a terminal alkyne, for SPAAC, the azide-bearing molecule would need to be paired with a strained alkyne-functionalized surface. Conversely, an azide-functionalized linker could be used to capture a strained alkyne-modified molecule. For the purpose of this guide, we will focus on CuAAC.
Caption: Workflow for bio-conjugation via CuAAC.
Protocols
Protocol 1: Functionalization of Amine-Coated Silicon Wafers
This protocol details the immobilization of this compound onto an amine-silanized silicon wafer, a common substrate in biosensor development.
Materials:
-
Amine-functionalized silicon wafers (e.g., treated with (3-aminopropyl)triethoxysilane)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Wafer Preparation: Clean the amine-functionalized silicon wafers by sonicating in ethanol for 10 minutes, followed by rinsing with DI water. Dry the wafers under a gentle stream of nitrogen.
-
Linker Solution Preparation: Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO.
-
Immobilization Reaction:
-
Place the cleaned and dried wafers in a petri dish.
-
Add the linker solution to the PBS buffer (pH 8.0) to a final concentration of 1 mM.
-
Immediately cover the wafers with the reaction solution and incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the wafers from the reaction solution.
-
Wash the wafers thoroughly by sonicating in DMF or DMSO for 5 minutes to remove any non-covalently bound linker.
-
Rinse with ethanol, followed by DI water.
-
-
Drying and Storage: Dry the alkyne-functionalized wafers under a nitrogen stream and store in a desiccator until further use.
Protocol 2: CuAAC-Mediated Immobilization of an Azide-Modified Peptide
This protocol describes the "clicking" of an azide-containing peptide onto the alkyne-functionalized silicon wafer.
Materials:
-
Alkyne-functionalized silicon wafers (from Protocol 1)
-
Azide-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
DI water
-
Nitrogen gas stream
Procedure:
-
Peptide Solution Preparation: Prepare a 1 mM solution of the azide-modified peptide in TBS.
-
Catalyst Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 200 mM stock solution of sodium ascorbate in DI water. Note: Prepare the sodium ascorbate solution fresh just before use.
-
-
Click Reaction:
-
In a reaction vessel, combine the peptide solution with the alkyne-functionalized wafer.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Add the sodium ascorbate stock solution to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the wafer from the reaction solution.
-
Wash the wafer extensively with TBS, followed by DI water to remove any unbound peptide and catalyst components.
-
-
Drying and Storage: Dry the peptide-conjugated wafer under a nitrogen stream and store appropriately for your application.
Characterization and Validation
Successful surface functionalization should be verified at each step. The following table summarizes key characterization techniques and their expected outcomes.
| Step | Technique | Expected Outcome |
| Alkyne Functionalization | X-ray Photoelectron Spectroscopy (XPS) | Appearance of a C 1s peak corresponding to the alkyne carbon (around 285 eV) and an increase in the N 1s signal. |
| Contact Angle Goniometry | An increase in the water contact angle, indicating a more hydrophobic surface after immobilization of the linker. | |
| Raman Spectroscopy | Appearance of a characteristic peak for the alkyne C≡C triple bond stretch around 2100-2140 cm⁻¹.[21] | |
| Peptide Conjugation (CuAAC) | X-ray Photoelectron Spectroscopy (XPS) | A significant increase in the N 1s signal and the appearance of signals corresponding to unique elements in the peptide (e.g., S 2p for cysteine or methionine).[22] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) from the peptide backbone. | |
| Fluorescence Microscopy | If a fluorescently labeled azide is used, the surface should exhibit strong fluorescence after the click reaction. |
Field-Proven Insights and Troubleshooting
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at high pH. It is crucial to use anhydrous solvents for preparing the stock solution and to perform the amine coupling reaction promptly after adding the linker to the aqueous buffer.
-
Copper Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. The use of a reducing agent like sodium ascorbate is essential to maintain a sufficient concentration of Cu(I) throughout the reaction.
-
Surface Passivation: For applications requiring the prevention of non-specific protein adsorption, the alkyne-functionalized surface can be backfilled with a passivating agent, such as a short-chain polyethylene glycol (PEG) with a reactive group that can cap any remaining unreacted amine groups.
-
Alternative Click Chemistry: For copper-sensitive applications, consider using a linker with a strained alkyne for SPAAC. In this case, your molecule of interest would need to be azide-functionalized.[12][13][20]
Conclusion
This compound is a versatile and powerful reagent for the functionalization of amine-bearing surfaces. Its dual-reactive nature allows for a robust, two-step strategy that combines the efficiency of NHS ester chemistry with the specificity of click chemistry. This approach provides researchers with a high degree of control over surface modification, enabling the development of advanced materials for a wide range of applications in biotechnology and beyond.
References
-
On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? | Langmuir - ACS Publications. (2022-04-26). Retrieved from [Link]
-
(PDF) Pyrrolidine-2,5-dione - ResearchGate. Retrieved from [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. - Semantic Scholar. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Propargyl-succinimidyl-ester Three Chongqing Chemdad Co.. Retrieved from [Link]
-
Click Chemistry for Liposome Surface Modification - PubMed. Retrieved from [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters | ACS Omega - ACS Publications. Retrieved from [Link]
-
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Retrieved from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Retrieved from [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - Organic Chemistry Portal. Retrieved from [Link]
-
Copper Catalyzed Azide‐Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions | Request PDF - ResearchGate. Retrieved from [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - MDPI. Retrieved from [Link]
-
Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents - G-Biosciences. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Retrieved from [Link]
-
Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed. Retrieved from [Link]
-
Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - Beilstein Journals. Retrieved from [Link]
-
Macroporous uniform azide- and alkyne-functional polymer microspheres with tuneable surface area: synthesis, in-depth characterization and click-modification - RSC Publishing. Retrieved from [Link]
-
Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria | Request PDF - ResearchGate. Retrieved from [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. Retrieved from [Link]
-
Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis | Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]
-
Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry - MDPI. Retrieved from [Link]
-
Click-chemistry for nanoparticle-modification - RSC Publishing. Retrieved from [Link]
-
Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC - NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Propargyl-succinimidyl-ester Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 16. glenresearch.com [glenresearch.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 21. Macroporous uniform azide- and alkyne-functional polymer microspheres with tuneable surface area: synthesis, in-depth characterization and click-modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: The Role of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione and its Derivatives in Targeted Drug Delivery Systems
Introduction: Engineering Precision in Therapeutics
The paradigm of modern drug development is increasingly shifting from systemic administration to targeted delivery. The goal is to maximize therapeutic efficacy at the site of disease while minimizing off-target toxicity. This has led to the rise of sophisticated drug delivery systems (DDS), such as Antibody-Drug Conjugates (ADCs), which act as molecular guided missiles.[1] A cornerstone of these systems is the chemical linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. The stability, reactivity, and cleavage characteristics of this linker are paramount to the success of the therapeutic.
Among the most robust and versatile chemical strategies for creating these bioconjugates is "click chemistry."[2][3] This suite of reactions is prized for its high yield, specificity, and biocompatibility. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are central to this field.[4][5][6] These reactions rely on the specific coupling of an alkyne and an azide to form a stable triazole linkage.
This guide focuses on the application of bifunctional linkers that introduce a terminal alkyne group onto a biomolecule, setting the stage for a subsequent click reaction. While the molecule 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione (also known as N-propargylsuccinimide) itself is a stable compound containing the core alkyne and succinimide structures, its direct utility in bioconjugation is limited due to the lack of a highly reactive group for protein attachment. Instead, this guide will focus on its more versatile and widely used derivatives: N-hydroxysuccinimide (NHS) esters functionalized with a propargyl (prop-2-yn-1-yl) group. These reagents serve as a critical bridge, enabling the two-step, modular construction of complex targeted drug delivery systems. We will explore the underlying chemistry, provide detailed protocols for their use, and discuss the critical considerations for successful implementation.
Section 1: The Chemistry of the Alkyne-Functionalized NHS Ester Linker
The power of these linkers lies in their dual functionality: an amine-reactive group to attach to the targeting protein and a bioorthogonal alkyne "handle" for payload attachment.
Part A: The Amine-Reactive Moiety: N-Hydroxysuccinimide (NHS) Ester
The NHS ester is one of the most common and effective functionalities for modifying proteins. It reacts specifically with primary amines, most notably the ε-amine of lysine residues and the N-terminal α-amine of the protein backbone, to form a stable amide bond.
Mechanism of Action: The reaction is a nucleophilic acyl substitution where the primary amine of the protein attacks the carbonyl carbon of the ester. The N-hydroxysuccinimide group is an excellent leaving group, facilitating the formation of the stable amide bond.
Critical Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The primary amine must be deprotonated (R-NH₂) to be nucleophilic, which is favored at a pH above its pKa (~8.5-9.0). However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH.[7] Therefore, a compromise pH of 7.2-8.5 is typically used to balance efficient aminolysis with minimal hydrolysis.
-
Stability and Storage: NHS esters are highly susceptible to hydrolysis.[8][9] Stock solutions should always be prepared fresh in anhydrous (water-free) organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and used immediately.[7] Reagents in solid form must be stored under desiccated conditions at low temperatures (-20°C) to prevent degradation from atmospheric moisture.[10]
| Condition | Approximate Half-life of NHS Ester | Causality |
| pH 7.0, 25°C | Several hours | At neutral pH, the rate of hydrolysis is relatively slow, but aminolysis is also less efficient. |
| pH 8.5, 25°C | ~30 minutes | Optimal compromise for many conjugations. The rate of aminolysis is high, but hydrolysis becomes significant. |
| pH > 9.0, 25°C | A few minutes | Hydrolysis dominates, leading to significantly reduced conjugation efficiency.[7] |
| pH 7.4, 4°C | Many hours | Lower temperature slows both aminolysis and hydrolysis kinetics, extending the linker's useful lifetime in solution. |
Table 1: Influence of pH and Temperature on NHS Ester Stability in Aqueous Buffers.
Part B: The Bioorthogonal Handle: Terminal Alkyne
Once the linker is attached to the protein, the terminal alkyne group is exposed and ready for the click reaction. This reaction's bioorthogonality means it proceeds without interfering with the complex biological milieu of other functional groups within the protein.[3]
Two Main Pathways for Azide-Alkyne Cycloaddition:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to join a terminal alkyne and an azide, forming a 1,4-disubstituted triazole. The catalyst is typically generated in situ from copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[6][11][12] Ligands such as TBTA or THPTA are often included to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.[13]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst, SPAAC was developed.[5] This reaction uses a strained cyclooctyne (e.g., DIBO, DBCO) instead of a terminal alkyne. The high ring strain of the cyclooctyne allows it to react spontaneously with an azide at physiological temperatures without any catalyst.[14][15]
Caption: Modular workflow for ADC synthesis via click chemistry.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., molar ratios, reaction times) must be determined empirically for each specific antibody and payload combination.
Protocol 1: Modification of a Monoclonal Antibody with an Alkyne-NHS Ester Linker
Objective: To introduce terminal alkyne groups onto an antibody by reacting lysine residues with an alkyne-functionalized NHS ester.
Materials:
-
Monoclonal Antibody (mAb): e.g., Trastuzumab, at 5-10 mg/mL.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Ensure it is free of primary amines (e.g., Tris).
-
Alkyne-NHS Ester Linker: e.g., Propargyl-succinimidyl ester.
-
Anhydrous DMSO.
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or diafiltration system.
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the Conjugation Buffer to a final concentration of 5-10 mg/mL. This removes any formulation buffers containing amines.
-
Linker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the Alkyne-NHS Ester Linker in anhydrous DMSO.
-
Rationale: The NHS ester hydrolyzes rapidly in aqueous environments. Preparing the stock in anhydrous DMSO and adding it to the reaction at the last minute maximizes its reactivity.
-
-
Reaction Setup: Add the required volume of the linker stock solution to the antibody solution while gently vortexing. A typical starting point is a 10-fold molar excess of linker to antibody.
-
Rationale: A molar excess drives the reaction to completion. The exact ratio is a key parameter to optimize to achieve the desired Drug-to-Antibody Ratio (DAR).
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
Purification: Immediately following incubation, remove the excess, unreacted linker.
-
Method A (SEC): Load the reaction mixture onto a pre-equilibrated SEC column (e.g., G-25 desalting column). The larger antibody-conjugate will elute in the void volume, while the smaller, unreacted linker is retained.
-
Method B (Diafiltration): Use a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 30 kDa) to wash the conjugate, repeatedly diluting with Conjugation Buffer and re-concentrating. Perform at least 5-7 volume exchanges.
-
Rationale: This step is critical to prevent the unreacted linker from interfering with subsequent steps or causing aggregation.
-
-
Characterization: Determine the protein concentration of the purified alkyne-modified mAb using A280nm. The product is now ready for the click reaction.
Protocol 2: Conjugation of an Azide-Modified Payload via CuAAC
Objective: To attach an azide-functionalized payload to the alkyne-modified antibody using a copper(I) catalyst.
Materials:
-
Purified Alkyne-Modified mAb (from Protocol 1).
-
Azide-Payload: Stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Sodium Ascorbate: 100 mM stock in water (prepare fresh).
-
Copper Ligand: e.g., THPTA, 100 mM stock in water.
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Reaction Premix: In a microcentrifuge tube, prepare a catalyst premix. Add the Copper Ligand (e.g., THPTA) and CuSO₄. A typical ratio is 5:1 ligand to copper. Vortex briefly.
-
Rationale: Pre-complexing the copper with a stabilizing ligand protects the antibody from potential oxidative damage caused by free copper ions. [6]2. Reaction Setup: In a separate tube, combine the alkyne-modified mAb and the Azide-Payload (typically 3-5 fold molar excess over calculated alkyne sites).
-
-
Initiate Reaction: Add the catalyst premix to the antibody/payload mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state. A typical final concentration is 1 mM CuSO₄, 5 mM Ligand, and 5-10 mM Sodium Ascorbate.
-
Incubation: Incubate at room temperature for 2-4 hours, protected from light.
-
Quenching (Optional but Recommended): Stop the reaction by adding a chelating agent like EDTA to a final concentration of 20 mM.
-
Purification: Purify the final ADC to remove the catalyst, excess payload, and any reaction byproducts using SEC or diafiltration as described in Protocol 1.
Protocol 3: Purification and Characterization of the Final ADC
Objective: To ensure the purity, integrity, and desired characteristics of the final ADC.
A. Purification:
-
The primary methods are Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC). [16][]* SEC is effective at removing small molecules and assessing the level of aggregation.
-
HIC is a powerful technique for separating ADC species with different Drug-to-Antibody Ratios (DARs), as the addition of the often-hydrophobic drug payload increases the overall hydrophobicity of the conjugate. [18] B. Characterization:
-
A combination of techniques is required to fully characterize the ADC. [19][20][21]
Parameter Method Expected Outcome/Information Gained Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC) A single, sharp peak for the monomeric ADC, with minimal (<5%) high molecular weight species (aggregates). Average DAR UV-Vis Spectroscopy By measuring absorbance at 280 nm (for protein) and a wavelength specific to the drug, the average number of drug molecules per antibody can be calculated. DAR Distribution Hydrophobic Interaction Chromatography (HIC-HPLC) A chromatogram showing distinct peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Allows for assessment of heterogeneity. Identity & DAR Mass Spectrometry (Intact LC-MS) Provides the precise molecular weight of the conjugate, confirming successful conjugation and allowing for accurate determination of the DAR distribution. | Conjugation Sites | Peptide Mapping (LC-MS/MS) | After enzymatic digestion (e.g., trypsin), the resulting peptides are analyzed by mass spectrometry to identify the specific lysine residues that were modified. |
Table 2: Key Characterization Techniques for ADCs.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency (Low DAR) | 1. Hydrolyzed/degraded NHS-ester linker. 2. Insufficient molar excess of linker or payload. 3. Suboptimal reaction pH (too low). 4. Inactive click chemistry catalyst. | 1. Use fresh, high-quality linker; prepare stock in anhydrous DMSO immediately before use. 2. Increase the molar excess of the limiting reagent. 3. Ensure conjugation buffer pH is between 7.4-8.5. 4. Prepare sodium ascorbate solution fresh for CuAAC. |
| Product Aggregation | 1. High DAR, especially with hydrophobic payloads. 2. Use of organic co-solvents. 3. Uncontrolled cross-linking. 4. Oxidative damage from CuAAC. | 1. Reduce the molar excess of the linker to target a lower average DAR. 2. Minimize the percentage of DMSO/DMF in the final reaction volume (<10%). 3. Ensure efficient purification between steps. 4. Use a stabilizing ligand (THPTA) or switch to SPAAC. |
| Inconsistent Results | 1. Inaccurate protein concentration measurement. 2. Variability in reaction time or temperature. 3. Moisture contamination of solid reagents. | 1. Verify protein concentration with a reliable method (e.g., A280 or BCA). 2. Standardize all incubation times and temperatures. 3. Store all reagents properly under desiccation and allow vials to warm to room temperature before opening to prevent condensation. |
Section 5: Safety and Handling
-
NHS Esters: These compounds are moisture-sensitive and can be irritating. Handle in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents (DMSO, DMF): These are readily absorbed through the skin. Always wear appropriate chemical-resistant gloves. Work in a chemical fume hood.
-
Copper Sulfate: Toxic if swallowed and an environmental hazard. Avoid release into the environment and dispose of waste according to institutional guidelines. * General Laboratory Practice: Adhere to all standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for each specific reagent before use. [22][23]
References
-
PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gao, Y., & Shang, J. (2021). Click chemistry and drug delivery: A bird's-eye view. MedComm, 2(3), 433-452. [Link]
-
Xiong, H., et al. (2021). Stimuli‐Responsive Nanoparticles for Controlled Drug Delivery in Synergistic Cancer Immunotherapy. Advanced Science, 8(24), 2102537. [Link]
-
Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the Organic Chemistry, 53(15), 3583-3586. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
-
Joubert, N., et al. (2020). Current approaches for the purification of antibody-drug conjugates. Journal of Chromatography B, 1152, 122157. [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Polymer Source Inc. (n.d.). Poly(vinylpyrrolidone) for bioconjugation and surface ligand immobilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine-2,5-dione. Retrieved from [Link]
-
Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 660-670. [Link]
-
Strop, P., et al. (2019). Characterization of Disulfide Bond Rebridged Fab-Drug Conjugates Prepared Using a Dual Maleimide Pyrrolobenzodiazepine Cytotoxic Payload. Bioconjugate Chemistry, 30(7), 1835-1842. [Link]
-
ResearchGate. (n.d.). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. Retrieved from [Link]
-
Wang, Y., et al. (2021). Recent Progress in Bio-Responsive Drug Delivery Systems for Tumor Therapy. Frontiers in Chemistry, 9, 799849. [Link]
-
ResearchGate. (n.d.). Click Chemistry for Drug Delivery Nanosystems. Retrieved from [Link]
-
MDPI. (2022). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
MacKenzie, R. J., et al. (2018). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 29(11), 3531-3535. [Link]
-
Reddy, T. S., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Molecules, 25(15), 3349. [Link]
-
Kade, M. J., & Tirrell, D. A. (2016). Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules, 17(1), 1-3. [Link]
-
Hy-Hybrid. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]
-
Christie, R. J., et al. (2018). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. Bioconjugate Chemistry, 29(11), 3554-3565. [Link]
-
Chemistry For Everyone. (2025). How Are Prodrugs Used In Controlled Release Biomaterials?. Retrieved from [Link]
-
Tian, F., et al. (2023). Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. Analytical Chemistry, 95(5), 2953-2960. [Link]
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones. Retrieved from [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(14), 2233-2242. [Link]
-
MDPI. (2020). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
-
IntechOpen. (n.d.). Advances in The Chemistry of Pro-Drugs for Enhanced Drug Delivery Systems. Retrieved from [Link]
-
Linda, M. (2024). Bioorthogonal Click Chemistry for Imaging and Targeted Drug Delivery. Journal of Chemical and Pharmaceutical Research, 16(2), 101. [Link]
-
Badescu, G., et al. (2014). Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]
-
Wollen, A., et al. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5031-5036. [Link]
-
ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
American Elements. (n.d.). 1-(prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]
-
MDPI. (2019). Click Chemistry as a Tool for Cell Engineering and Drug Delivery. Retrieved from [Link]
-
Peptide Institute, Inc. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. Retrieved from [Link]
-
Wang, S., et al. (2016). In-Depth Characterization of a Pro-Antibody-Drug Conjugate by LC-MS. Molecular Pharmaceutics, 13(8), 2670-2678. [Link]
-
ResearchGate. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Retrieved from [Link]
Sources
- 1. Click Chemistry as a Tool for Cell Engineering and Drug Delivery | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 9. N-Hydroxysuccinimide active ester [schem.jp]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In-Depth Characterization of a Pro-Antibody-Drug Conjugate by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. chemos.de [chemos.de]
Application Notes & Protocols: Site-Specific Peptide Modification Using 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedure for modifying peptides with the amine-reactive linker, 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione or its common structural isomer, (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate. This reagent is a cornerstone for introducing a terminal alkyne moiety onto a peptide, enabling subsequent conjugation via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction. We will delve into the reaction mechanism, provide detailed, field-tested protocols for modification, purification, and characterization, and offer insights into the causality behind critical experimental parameters to ensure robust and reproducible outcomes.
Foundational Principles: Amine-Reactive Alkynylation
The strategic modification of peptides is fundamental to advancing therapeutics, diagnostics, and proteomics. Installing a bioorthogonal handle, such as a terminal alkyne, allows for the precise covalent linkage of a peptide to another molecule (e.g., a drug payload, a fluorescent probe, a PEG chain, or another peptide) without interfering with native biological processes.
The reagent at the core of this protocol, commonly referred to as an "NHS-alkyne," leverages the highly efficient and well-characterized chemistry of N-Hydroxysuccinimide (NHS) esters. The NHS ester is an activated ester that readily reacts with primary amines—specifically the N-terminal α-amine and the ε-amine of lysine residues—to form a stable and irreversible amide bond.[1] This reaction provides a straightforward and reliable method for introducing a propargyl group (containing the terminal alkyne) onto the peptide backbone.
Reagent Profile: (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate
While the name this compound is sometimes used, a more common and commercially available reagent for this purpose is its isomer, (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate. Both achieve the same goal of amine-reactive alkynylation. The properties for the latter are detailed below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₄ | [2] |
| Molecular Weight | 167.12 g/mol | [2] |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate | [2] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3] |
| Target Functional Group | Primary Amines (-NH₂) | [3] |
| Resulting Linkage | Stable Amide Bond | [1] |
The Chemistry of Amine Acylation
The success of the labeling reaction is critically dependent on pH. The nucleophile in this reaction is the unprotonated primary amine. The pKa of the ε-amino group of lysine is ~10.5, while the N-terminal α-amino group's pKa is typically between 8.0 and 9.0.
-
Causality of pH:
-
Below pH 7.5: The majority of primary amines are protonated (-NH₃⁺) and are no longer nucleophilic, drastically reducing or preventing the reaction.[3]
-
Optimal pH (8.0-9.0): This pH range provides a sufficient concentration of unprotonated amines to drive the reaction forward efficiently. A common choice is a buffer at pH 8.3-8.5.[3]
-
Above pH 9.0: While the concentration of the reactive amine is high, the competing reaction—hydrolysis of the NHS ester—becomes significantly faster. This consumes the reagent and reduces the overall labeling efficiency.[3]
-
The reaction proceeds via a nucleophilic acyl substitution, where the peptide's primary amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide as a byproduct and forming the desired amide bond.
Caption: Reaction of an NHS ester with a primary amine.
Experimental Design & Workflow
A successful peptide modification experiment follows a logical progression from reaction setup to final validation. Understanding this workflow is key to planning and execution.
Caption: High-level experimental workflow for peptide alkynylation.
Detailed Application Protocols
Trustworthiness: These protocols include self-validating checkpoints, such as analytical characterization before and after modification, to ensure the integrity of the experimental outcome.
Protocol 1: Peptide Alkynylation Reaction
This protocol details the core labeling reaction.
3.1. Materials & Reagents
-
Peptide of interest
-
This compound (or equivalent NHS-alkyne)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][4]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, adjusted to pH 8.3[3][5]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Microcentrifuge tubes
-
Vortex mixer and benchtop centrifuge
3.2. Reagent Preparation
-
Peptide Stock Solution: Prepare a 1-10 mg/mL solution of the peptide in the Reaction Buffer.[4][6] If the peptide has poor aqueous solubility, it may be dissolved in a minimal amount of a compatible organic solvent before dilution with buffer.
-
NHS-Alkyne Stock Solution: The NHS ester is moisture-sensitive and should be prepared immediately before use.[4]
-
Bring the vial of NHS-alkyne reagent to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution in anhydrous DMF or DMSO. For example, dissolve ~1.7 mg of the reagent (MW 167.12) in 1 mL of solvent.
-
Expertise Insight: Amine-free DMF is preferred. Older DMF can degrade to dimethylamine, which will compete in the reaction.[3]
-
3.3. Step-by-Step Labeling Procedure
-
Calculation: Determine the molar ratio of NHS-alkyne to peptide. A 10- to 20-fold molar excess of the NHS-alkyne is a good starting point for peptides to ensure efficient labeling.[4] This ratio may require optimization.
-
Volume of NHS-Alkyne (µL) = (moles of Peptide × Molar Excess) / Concentration of NHS-Alkyne Stock (mol/L) × 1,000,000
-
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the calculated volume of the NHS-alkyne stock solution.
-
Causality Note: The final concentration of the organic solvent (DMF/DMSO) should not exceed 10% (v/v) of the total reaction volume to avoid impacting peptide structure and solubility.[4]
-
-
Incubation: Gently mix the reaction and incubate.
-
Quenching (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15 minutes.
-
Proceed Immediately to purification.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for purifying synthetic peptides, separating the modified product from unreacted peptide and excess reagent based on hydrophobicity.[7]
3.1. Materials & Equipment
-
HPLC system with a UV detector
-
C8 or C18 reversed-phase column suitable for peptide separations
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
Fraction collector
-
Lyophilizer (freeze-dryer)
3.2. Purification Procedure
-
Sample Preparation: Acidify the crude reaction mixture by adding a small amount of TFA (to ~pH 2-3) or dilute it with Mobile Phase A. Filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.[7]
-
Expertise Insight: The alkyne-modified peptide is generally more hydrophobic than the unlabeled peptide and will elute slightly later. Monitor the chromatogram at 210-220 nm, where the peptide bond absorbs.[7]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC and Mass Spectrometry (Protocol 3) to identify those containing the pure, modified peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a fluffy powder.
Protocol 3: Characterization and Validation
Validation is essential to confirm the success and purity of the modification.
3.1. Mass Spectrometry (MS) MS is the definitive technique to confirm covalent modification.[8]
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are both suitable.
-
Procedure: Analyze a small aliquot of the purified product.
-
Data Interpretation: Compare the observed molecular weight with the theoretical mass of the starting peptide. A successful reaction will show a mass increase corresponding to the addition of the alkyne moiety minus a hydrogen atom.
-
Mass Shift Calculation: Mass of linker (C₅H₁O₁) = (5 × 12.011) + (1 × 1.008) + (1 × 15.999) = 65.06 Da .
-
The observed mass should be [M_peptide + 65.06].
-
3.2. Analytical RP-HPLC This confirms the purity of the final product.
-
Procedure: Inject a small amount of the lyophilized product onto an analytical C18 column.
-
Data Interpretation: A pure sample should yield a single, sharp peak. The retention time should be slightly longer than that of the starting, unmodified peptide.
Data Analysis & Troubleshooting
| Parameter | Expected Outcome |
| Analytical HPLC (Crude) | A new, more retained peak should appear relative to the starting peptide. |
| Mass Spectrometry | A new mass peak corresponding to [M_peptide + 65.06 Da] should be observed. |
| Analytical HPLC (Final) | A single major peak (>95% purity) at the new retention time. |
| Problem | Potential Cause(s) | Recommended Solution |
| Low or No Modification | 1. Reaction pH is too low (<7.5).2. NHS-alkyne reagent has hydrolyzed.3. Buffer contains primary amines (e.g., Tris).4. Insufficient molar excess of reagent. | 1. Verify buffer pH is 8.0-9.0.[5]2. Use fresh, anhydrous solvent and prepare reagent solution immediately before use.[4]3. Use a non-amine buffer like phosphate or bicarbonate.[4]4. Increase the molar excess of the NHS-alkyne (e.g., to 30x or 50x). |
| Multiple Labeled Species | 1. Peptide has multiple primary amines (N-terminus + Lys residues).2. Molar excess of reagent is too high. | 1. This is expected. RP-HPLC should be able to separate species with different degrees of labeling.2. Reduce the molar excess of the NHS-alkyne to favor mono-labeling. |
| Low Product Recovery | 1. Modified peptide is poorly soluble.2. Non-specific adsorption to labware.3. Overly aggressive purification gradient. | 1. Increase the organic content of the initial HPLC mobile phase.2. Use low-adsorption microcentrifuge tubes.3. Use a shallower, longer gradient during RP-HPLC purification.[9] |
Downstream Application: The Gateway to Click Chemistry
The successfully synthesized alkyne-modified peptide is now a versatile building block for "click chemistry." The terminal alkyne can be efficiently and specifically reacted with any azide-functionalized molecule in the presence of a Cu(I) catalyst. This forms a highly stable triazole linkage, creating complex bioconjugates.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Wasielewski, M., et al. (2021). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
-
Qi, H., et al. (2022). Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]
-
Xia, Y., et al. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Zhu, X., et al. (2016). Engineered Biosynthesis of Alkyne-tagged Polyketides. Philosophical Transactions of the Royal Society A. Retrieved from [Link]
-
Li, Z., et al. (2013). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. Organic Letters. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Pyrrolidinedione, 1-[(1-oxo-2-propynyl)oxy]-. Retrieved from [Link]
-
Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. STAR Protocols. Retrieved from [Link]
-
American Elements. (n.d.). 1-(prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]
-
Biotage. (n.d.). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Retrieved from [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]
-
Salama, S. (2021). Peptide purification using HPLC? ResearchGate. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved from [Link]
Sources
- 1. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Pyrrolidinedione, 1-[(1-oxo-2-propynyl)oxy]- | C7H5NO4 | CID 57931600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. neb.com [neb.com]
- 6. biotium.com [biotium.com]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and optimization of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. This molecule is a critical building block in medicinal chemistry and drug development, primarily serving as a versatile handle for bioconjugation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry").
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanism and the causal relationships behind experimental choices. Our goal is to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory setting.
Section 1: Reaction Overview & Mechanism
The synthesis of this compound is typically achieved through the N-alkylation of succinimide with a propargyl halide, most commonly propargyl bromide. This reaction is a classic nucleophilic substitution (SN2) process.
Core Mechanism:
-
Deprotonation: The nitrogen atom of succinimide is flanked by two electron-withdrawing carbonyl groups, making the N-H proton acidic (pKa ≈ 9.5). A suitable base is required to abstract this proton, generating a potent succinimide anion (a nucleophile).
-
Nucleophilic Attack: The resulting succinimide anion attacks the electrophilic methylene carbon of the propargyl halide.
-
Displacement: The halide is displaced as a leaving group, forming the desired N-propargylated product.
This process is governed by several critical parameters, including the choice of base, solvent, temperature, and reagent stoichiometry.
Caption: General mechanism for the N-alkylation of succinimide.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction shows very low or no product formation by TLC/LC-MS analysis. What are the likely causes?
Answer: This is one of the most common issues and typically points to a failure in the initial deprotonation step or overall reaction conditions.
-
Cause A: Ineffective Deprotonation. The succinimide anion may not be forming in sufficient concentration.
-
Insight: The choice of base is critical. Weak bases like triethylamine (TEA) are often insufficient to deprotonate succinimide effectively. Inorganic bases are generally preferred.
-
Solution:
-
Verify Base Strength: Ensure your base is strong enough. Carbonates (K₂CO₃, Cs₂CO₃) or hydroxides (KOH) are common choices. For a more robust reaction, a strong base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[1]
-
Check Base Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
-
Consider the Cation: Cesium carbonate (Cs₂CO₃) is often highly effective in N-alkylation reactions, even if it is more expensive.[1][2] The large, soft cesium cation is poorly coordinated in polar aprotic solvents, leaving the carbonate anion more available and rendering the resulting succinimide-cesium salt highly reactive.[2]
-
-
-
Cause B: Inappropriate Solvent. The solvent plays a crucial role in solvating the reagents and influencing the reaction rate.
-
Insight: SN2 reactions are favored in polar aprotic solvents. These solvents can solvate the cation of the base (e.g., K⁺, Na⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[3]
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (like toluene) or a protic solvent (like ethanol), switch to N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF). DMF is often the solvent of choice for this type of alkylation due to its high polarity.[1][2][3]
-
Ensure Anhydrous Conditions: If using a strong base like NaH, any moisture will quench the base, halting the reaction. Use freshly distilled, anhydrous solvents.
-
-
-
Cause C: Low Temperature. Reaction kinetics may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction closely by TLC, as higher temperatures can also promote side reactions.
-
Question 2: The reaction starts but appears to stall, with significant amounts of starting material remaining even after extended time.
Answer: A stalled reaction often indicates that one of the reagents has been consumed prematurely or that the conditions are not optimal for completion.
-
Cause A: Base Instability or Insufficiency.
-
Insight: If the reaction is not strictly anhydrous, bases like NaH will be consumed by trace water. Weaker bases may establish an equilibrium that does not favor complete product formation.
-
Solution:
-
Add Additional Base: A second portion of the base can be added to the reaction mixture to restart the deprotonation.
-
Use Anhydrous Techniques: Dry all glassware thoroughly and use anhydrous solvents, especially when working with highly moisture-sensitive bases.
-
-
-
Cause B: Propargyl Bromide Degradation.
-
Insight: Propargyl bromide can be unstable, especially in the presence of bases or at elevated temperatures. It can undergo self-polymerization or elimination reactions.
-
Solution:
-
Use Fresh Reagent: Ensure the propargyl bromide is from a fresh bottle and has been stored correctly (refrigerated, protected from light).
-
Control Temperature: Avoid excessive heating.
-
Order of Addition: A common and effective technique is to first generate the succinimide anion by stirring the succinimide and base in the solvent for 30-60 minutes, and then add the propargyl bromide dropwise. This ensures the alkylating agent is consumed by the intended nucleophile rather than other species.
-
-
Question 3: My crude product shows multiple spots on TLC, making purification difficult.
Answer: The appearance of multiple spots, aside from starting materials and product, points to side reactions.
-
Cause A: Unreacted Starting Materials.
-
Solution: This is the most common reason. Optimize the reaction conditions (base, solvent, temperature, time) as described in the previous questions to drive the reaction to completion.
-
-
Cause B: O-Alkylation.
-
Insight: Although N-alkylation is heavily favored due to the higher nucleophilicity of the nitrogen anion, trace amounts of O-alkylation at one of the carbonyl oxygens can theoretically occur, leading to an isomeric impurity. This is generally a minor pathway for imides.
-
Solution: This is difficult to control directly, but ensuring the formation of the N-anion under well-controlled conditions typically minimizes this.
-
-
Cause C: Impurities in Propargyl Bromide.
-
Solution: Use a high-purity grade of propargyl bromide. If purity is suspect, it can be distilled, though this should be done with extreme caution due to its instability and toxicity.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best base for this N-alkylation?
A: There is no single "best" base, as the choice depends on laboratory constraints like budget, scale, and available equipment for handling anhydrous reagents. A comparison is provided below.
| Base | Strength | Advantages | Disadvantages |
| K₂CO₃ / Cs₂CO₃ | Moderate | Easy to handle, effective, Cs₂CO₃ is often superior for difficult alkylations.[1][2] | Cs₂CO₃ is expensive; reaction may be slower than with stronger bases. |
| KOH | Strong | Inexpensive, readily available.[1] | Can introduce water (use powdered, anhydrous KOH); highly corrosive. |
| NaH | Very Strong | Drives reaction to completion; by-product (H₂) is a gas.[3] | Requires strict anhydrous conditions; flammable solid, must be handled with care. |
Q: Can I use a different propargyl source, like propargyl chloride or tosylate?
A: Yes. The reactivity of the alkylating agent follows the general trend for leaving groups: I > Br > OTs > Cl. Propargyl bromide is a good balance of high reactivity and cost. Propargyl chloride will be less reactive and may require more forcing conditions (higher temperature or longer reaction times). Propargyl tosylate or mesylate are excellent alkylating agents but must be prepared separately.[3]
Q: What are the critical safety precautions for this reaction?
A:
-
Propargyl Bromide: It is a potent lachrymator (causes tearing) and is toxic. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium Hydride (NaH): It is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Never add water directly to NaH. It should be quenched carefully by the slow, controlled addition of a protic solvent like isopropanol or ethanol after the reaction is complete.
-
Solvents: DMF is a reproductive toxin. Handle with care and avoid exposure.
Q: How do I best monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product, being less polar than succinimide, will have a higher Rf value. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product, as the alkyne group will react.
Sources
Technical Support Center: Synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Welcome to the technical support center for the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a key building block for researchers in drug development and chemical biology. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and achieve higher yields and purity.
Introduction to the Synthesis
The most common and direct method for synthesizing this compound (also known as N-propargylsuccinimide) is the N-alkylation of succinimide with a propargyl halide, typically propargyl bromide, in the presence of a base. This seemingly straightforward SN2 reaction can present several challenges, leading to suboptimal yields and purification difficulties. This guide will address these common issues and provide robust protocols and alternative strategies to ensure successful synthesis.
Reaction Scheme:
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to a low or nonexistent yield. Let's break down the potential issues systematically.
1. Ineffective Deprotonation of Succinimide:
-
Causality: The N-H proton of succinimide is acidic (pKa ≈ 9.5), but requires a sufficiently strong base to generate the nucleophilic succinimidyl anion for the SN2 reaction. An inadequate base or improper reaction conditions can lead to a low concentration of the anion, thus hindering the reaction.
-
Troubleshooting Steps:
-
Base Selection: While weaker bases like potassium carbonate (K₂CO₃) are often cited, they may not be effective in all solvent systems. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, option that often provides superior results due to its higher solubility and the "cesium effect".[1]
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction. Ensure your solvent is anhydrous, as water can quench the base and hydrolyze the starting materials or product.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Start at room temperature and gradually increase the temperature, monitoring the reaction by Thin Layer Chromatography (TLC). For less reactive combinations, temperatures of 50-80 °C may be necessary.
-
2. Poor Quality of Reagents:
-
Causality: The quality of your starting materials, especially propargyl bromide, is paramount. Propargyl bromide is a lachrymator and can degrade over time, especially if exposed to light or moisture.
-
Troubleshooting Steps:
-
Verify Reagent Purity: If possible, check the purity of your propargyl bromide by ¹H NMR. It should be a colorless to light yellow liquid. If it is dark, it may have polymerized or decomposed.
-
Fresh is Best: Use freshly opened or distilled propargyl bromide for the best results.
-
3. Competing Side Reactions:
-
Causality: Propargyl halides are susceptible to self-polymerization, especially in the presence of bases or at elevated temperatures. Additionally, O-alkylation of the enolate form of succinimide can occur, though it is generally less favored than N-alkylation.
-
Troubleshooting Steps:
-
Controlled Addition: Add the propargyl bromide slowly to the solution of the deprotonated succinimide. This helps to keep the concentration of the electrophile low and minimizes side reactions.
-
Temperature Management: Avoid excessively high temperatures, which can promote polymerization.
-
Presence of Multiple Spots on TLC, Indicating Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, making purification difficult. What are these impurities and how can I minimize them?
Answer:
The presence of multiple spots on TLC is a common issue. Identifying the source of these impurities is the first step to a cleaner reaction.
1. Unreacted Starting Materials:
-
Identification: One of the most common "impurities" is unreacted succinimide. You can spot a reference of your starting material on the same TLC plate to confirm its presence.
-
Troubleshooting:
-
Stoichiometry: Ensure you are using a slight excess of the propargyl bromide (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction by TLC over a longer period.
-
2. Byproducts from Side Reactions:
-
Identification: As mentioned earlier, polymerization of propargyl bromide can lead to a complex mixture of byproducts. O-alkylation can also produce an isomeric impurity.
-
Troubleshooting:
-
Optimize Reaction Conditions: Revisit the base, solvent, and temperature as discussed in the "Low Yield" section. Milder conditions often lead to cleaner reactions.
-
Purification Strategy: If side products are unavoidable, a robust purification method is necessary. Column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate is recommended.
-
3. Decomposition of Product or Starting Materials:
-
Causality: The product, this compound, can be sensitive to harsh basic conditions over extended periods.
-
Troubleshooting:
-
Work-up Procedure: Once the reaction is complete (as determined by TLC), quench the reaction promptly by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove any remaining inorganic salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base and solvent combination for this reaction?
A1: While there is no single "best" combination for all situations, a reliable starting point is using potassium carbonate (K₂CO₃) as the base in anhydrous DMF. For reactions that are sluggish, switching to a stronger base like sodium hydride (NaH) in DMF or THF can significantly improve the yield.
Q2: How do I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting succinimide and the product. A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The product, being less polar than succinimide, will have a higher Rf value.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for the product?
A3: While specific literature values for this exact compound can be scarce, based on similar structures and general principles of NMR spectroscopy, the expected chemical shifts are as follows:
-
¹H NMR (in CDCl₃):
-
δ ~2.20 ppm (t, 1H, ≡C-H)
-
δ ~2.80 ppm (s, 4H, -CH₂-CH₂- of succinimide ring)
-
δ ~4.30 ppm (d, 2H, N-CH₂-)
-
-
¹³C NMR (in CDCl₃):
-
δ ~28.0 ppm (-CH₂-CH₂- of succinimide ring)
-
δ ~29.0 ppm (N-CH₂-)
-
δ ~72.0 ppm (≡C-H)
-
δ ~78.0 ppm (-C≡)
-
δ ~176.0 ppm (C=O)
-
Note: These are predicted values and may vary slightly depending on the solvent and instrument.
Q4: My product is an oil. How can I purify it effectively?
A4: If the product is an oil, column chromatography is the preferred method of purification. If it is a low-melting solid, you can attempt recrystallization from a suitable solvent system. A good starting point for recrystallization would be a mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexane or petroleum ether).
Q5: Are there any alternative synthetic routes if the N-alkylation fails?
A5: Yes, the Mitsunobu reaction is a powerful and reliable alternative for the N-alkylation of imides.[2] This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the imide. In this case, you would use propargyl alcohol as the starting material instead of propargyl bromide.
Mitsunobu Reaction Scheme:
This method often proceeds under milder conditions and can be advantageous for sensitive substrates.
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate
-
To a solution of succinimide (1.0 eq) in anhydrous DMF (5-10 mL per gram of succinimide), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat to 50-60 °C.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Mitsunobu Reaction
-
Dissolve succinimide (1.0 eq), propargyl alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (10-15 mL per gram of succinimide).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. Caution: DEAD and DIAD are hazardous and should be handled with care in a fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Data Presentation
| Parameter | N-Alkylation with K₂CO₃ | Mitsunobu Reaction |
| Starting Materials | Succinimide, Propargyl Bromide | Succinimide, Propargyl Alcohol |
| Key Reagents | Potassium Carbonate | PPh₃, DEAD/DIAD |
| Typical Solvent | DMF, ACN | THF, Dichloromethane |
| Reaction Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Byproducts | KBr | Triphenylphosphine oxide, Hydrazine derivative |
Visualization
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Mechanism: N-Alkylation
Caption: N-Alkylation reaction mechanism.
References
- Escudero, M. I., et al. (2011). An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures (20-70˚C). Synthesis, 2011(4), 571-576.
- Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004(2), 208-212.
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
Sources
solubility issues of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione in aqueous buffers
This guide provides comprehensive troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione in aqueous buffers. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound possesses both a polar succinimide ring and a nonpolar propargyl group. While the parent succinimide structure is water-soluble, the addition of the three-carbon alkyne chain decreases its overall polarity, leading to limited solubility in aqueous solutions.[1][2][3][4] Factors such as buffer concentration, pH, and temperature can significantly impact its solubility.
Q2: What is the maximum recommended concentration of this compound in aqueous buffers?
A2: The maximum achievable concentration in purely aqueous buffers is expected to be low. For most biological assays, it is advisable to prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then dilute this stock into your aqueous buffer to the final desired concentration.[5][6] The final concentration of the organic solvent should typically be kept below 1% to minimize its impact on the biological system.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the rate of dissolution and solubility. However, prolonged or excessive heating should be avoided as it can potentially lead to the hydrolysis of the succinimide ring, especially at non-neutral pH.[7][8]
Q4: My compound dissolved initially but then precipitated out of solution. What happened?
A4: This phenomenon, known as "crashing out," often occurs when a concentrated stock solution in an organic solvent is diluted too quickly into an aqueous buffer. The organic compound is forced out of the solution as it is no longer in a favorable solvent environment. This can also be influenced by the salt concentration of your buffer, as high salt concentrations can decrease the solubility of organic molecules.[5]
Q5: How does pH affect the stability of this compound in my buffer?
A5: The succinimide ring in this compound is susceptible to hydrolysis, a process that is catalyzed by both acidic and basic conditions.[7][8][9] Under basic conditions, the ring can open to form a succinamic acid derivative. Therefore, for long-term storage of solutions, a buffer with a pH close to neutral (pH 6-7.5) is recommended.
In-Depth Troubleshooting Guides
Issue 1: Compound Fails to Dissolve in Aqueous Buffer
This is the most common issue encountered. The following step-by-step protocol is designed to systematically address this problem.
Protocol for Solubilizing this compound:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound.
-
Dissolve the compound in a minimal amount of a high-purity, water-miscible organic solvent (e.g., DMSO or DMF). Aim for a high concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing. Sonication in a water bath for short periods can also be beneficial.
-
-
Serial Dilution:
-
Perform serial dilutions of your concentrated stock solution. It is often more effective to do this in the pure organic solvent or a mixture of the organic solvent and deionized water before the final dilution into the buffer.[5]
-
This gradual reduction in the organic solvent concentration can prevent the compound from precipitating.
-
-
Final Dilution into Aqueous Buffer:
-
Add the diluted stock solution dropwise to your vigorously vortexing aqueous buffer. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent in your assay is as low as possible (ideally ≤1%).
-
Troubleshooting Workflow for Dissolution:
Caption: Workflow for dissolving this compound.
Issue 2: Compound Instability and Degradation in Aqueous Buffer
The stability of your compound in solution is critical for reproducible experimental results. The primary pathway of degradation for this compound in aqueous buffers is hydrolysis of the succinimide ring.
Factors Influencing Hydrolysis:
-
pH: Both acidic and basic conditions can catalyze hydrolysis. The rate of hydrolysis is generally faster at higher pH.[7][8]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Buffer Components: Certain buffer components may interact with the compound and affect its stability.
Protocol for Assessing Compound Stability:
-
Prepare Solutions: Prepare solutions of this compound in your desired aqueous buffer at the working concentration.
-
Incubate: Aliquot the solution and incubate at different conditions (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the appearance of degradation products.
-
Data Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks will indicate degradation.
Chemical Pathway of Hydrolysis:
Caption: Hydrolysis of the succinimide ring.
Data Summary and Recommendations
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO or DMF | High solvating power for organic molecules. Miscible with water. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of organic solvent added to the final aqueous solution. |
| Working Buffer pH | 6.0 - 7.5 | Minimizes both acid and base-catalyzed hydrolysis of the succinimide ring, enhancing stability.[7][8][9] |
| Buffer Salt Conc. | As low as functionally possible | High salt concentrations can decrease the solubility of organic compounds ("salting out" effect).[5] |
| Solution Preparation | Prepare fresh daily | To avoid potential degradation over time, especially if stored at room temperature or above. |
| Storage of Stock | -20°C or -80°C with desiccant | Low temperatures and dry conditions will preserve the integrity of the compound in the solid state and in organic solvent. |
References
-
American Elements. (n.d.). 1-(prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. PubChem. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine-2,5-dione. Retrieved from [Link]
- Al-Wardy, S. A., Al-Busaidi, J. K., & Al-Sabahi, J. N. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
-
Wikipedia. (2023, November 11). Succinimide. Retrieved from [Link]
-
Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. Retrieved from [Link]
- Tchekunchikov, N. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10.
- Dissolution Method Troubleshooting. (2022). In Dissolution Testing in Pharmaceutical Analysis. IntechOpen.
-
CK-12 Foundation. (2021, May 20). Physical and Chemical Properties of Alkynes. Retrieved from [Link]
- Kulykov, O., et al. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(21), 6483.
-
National Center for Biotechnology Information. (n.d.). 2,5-Pyrrolidinedione, 1-[(1-oxo-2-propynyl)oxy]-. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 3.11: Physical Properties of Alkynes. Retrieved from [Link]
-
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
- de Souza, R. M., et al. (2007). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 26(15), 3694–3697.
-
ResearchGate. (n.d.). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures. Retrieved from [Link]
-
Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties Of Alkynes. Retrieved from [Link]
- Ferreira, L. A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14352-14366.
- Ishikawa, T., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 50(24), 5859–5867.
-
Quora. (2018, November 1). Why are alkynes not soluble in water?. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
ResearchGate. (n.d.). Hybrid compounds based on the pyrrolidine-2,5-dione scaffold as candidates for new wide spectrum anticonvulsant agents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-propyl- (CAS 7335-07-1). Retrieved from [Link]
- Nguyen, T. H. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 118-128.
- Almerico, A. M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Succinimide | 123-56-8 [chemicalbook.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Purification of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Welcome to the technical support center for the purification of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction to Purification Challenges
This compound, a key building block in medicinal chemistry and materials science, can present unique purification challenges. Its polarity, potential for side reactions during synthesis, and the nature of common starting materials necessitate a well-defined purification strategy. This guide provides a logical, step-by-step approach to troubleshooting common issues and mastering the purification of this versatile compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of this compound.
Q1: My crude product is an oil or a sticky solid. How can I induce crystallization for recrystallization?
A1: An oily or amorphous crude product often indicates the presence of impurities that inhibit crystal lattice formation. Here’s a systematic approach to tackle this:
-
Initial Work-up: Ensure your initial aqueous work-up was thorough. Unreacted starting materials, such as succinic anhydride, can be hydrolyzed to succinic acid, which can be removed by a basic wash (e.g., with saturated sodium bicarbonate solution).
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can often wash away non-polar impurities and encourage the product to solidify.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the supersaturated solution to induce crystallization.
Q2: I performed a recrystallization, but my yield is very low. What went wrong?
A2: Low recovery from recrystallization is a common issue. The key is to maximize the differential solubility of your product at high and low temperatures.[1][2]
-
Solvent Choice: You may be using a solvent in which your product is too soluble at room temperature or even when cooled. The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[2]
-
Amount of Solvent: Using too much solvent will keep your product dissolved even after cooling. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Cooling Rate: Cooling the solution too quickly can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[2]
Q3: After purification by column chromatography, my fractions are still impure. How can I improve the separation?
A3: Poor separation in column chromatography can be due to several factors related to the stationary and mobile phases.
-
Solvent System (Mobile Phase): The polarity of your eluent may be too high, causing your compound and impurities to elute too quickly and together. Try a less polar solvent system. For this compound, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is often effective.
-
Stationary Phase: Ensure you are using the correct stationary phase. Standard silica gel is generally appropriate for a compound of this polarity.
-
Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
-
Sample Application: Apply the crude product to the column in a minimal amount of solvent to ensure a narrow starting band.
Q4: My final product has a yellowish tint, even after purification. What is the cause and how can I remove it?
A4: A yellow color often indicates the presence of polymeric or degradation byproducts.
-
Source of Color: This can arise from side reactions during synthesis, particularly if elevated temperatures were used. The propargyl group can be susceptible to polymerization.
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities. Be sure to hot filter the solution to remove the charcoal before allowing it to cool.
-
Re-purification: If the color persists, a second purification step (e.g., column chromatography followed by recrystallization) may be necessary.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The ideal solvent system should be determined experimentally on a small scale.
1. Solvent Selection:
- Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
- Good candidate solvents include isopropanol, ethyl acetate/hexane mixtures, and toluene.
2. Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
- If colored impurities are present, remove the flask from the heat and add a small scoop of activated charcoal. Reheat the solution for a few minutes.
- If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
1. Preparation of the Column:
- Select a column of appropriate size for the amount of crude material.
- Pack the column with silica gel using the chosen eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or ethyl acetate).
- Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
- Carefully add the dried, product-adsorbed silica gel to the top of the prepared column.
3. Elution and Fraction Collection:
- Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
- Gradually increase the polarity of the eluent as the elution progresses.
- Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
- Combine the pure fractions containing the desired product.
4. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (Starting Ratios) | Notes |
| Recrystallization | Isopropanol | Good for moderately polar compounds. |
| Ethyl Acetate / Hexane | Allows for fine-tuning of polarity. | |
| Toluene | Suitable for less polar impurities. | |
| Column Chromatography | Hexane / Ethyl Acetate | A versatile system for a wide range of polarities. Start with a low concentration of ethyl acetate and increase gradually. |
| Dichloromethane / Methanol | For more polar impurities. Use with caution as methanol can dissolve silica gel to some extent. |
Visualizing the Workflow
Purification Method Selection Workflow
Caption: Decision tree for selecting the primary purification method.
Troubleshooting Recrystallization Workflow
Caption: Troubleshooting guide for common recrystallization issues.
References
-
ResearchGate. (n.d.). Pyrrolidine-2,5-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]
-
Beilstein Journals. (2015). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]
-
PubMed. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Retrieved from [Link]
-
ResearchGate. (2014). How to purify/recrystallize N-chlorosuccinimide?. Retrieved from [Link]
-
YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting. Retrieved from [Link]
-
YouTube. (2020). Recrystillization of NBS. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]
-
ResearchGate. (2013). One-pot Preparation of ( S )- N -[( S )-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]
Sources
Navigating Succinimide Ring Stability: A Technical Guide for Researchers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with succinimide-containing molecules. The stability of the succinimide ring, particularly in bioconjugates like antibody-drug conjugates (ADCs), is a critical parameter that can significantly impact the efficacy, safety, and shelf-life of a therapeutic. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the complexities of succinimide ring stability under various pH conditions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the stability of the succinimide ring.
Q1: What is the primary cause of instability in the succinimide ring?
The primary cause of instability is its susceptibility to hydrolysis, which is the cleavage of the ring by water. This reaction is highly dependent on the pH of the solution. The succinimide ring, especially when part of a thiosuccinimide linkage in ADCs, can also undergo a retro-Michael reaction, leading to premature payload release.[1][2][3]
Q2: How does pH affect the stability of the succinimide ring?
The rate of succinimide ring hydrolysis is significantly influenced by pH. Generally, the ring is more susceptible to opening under basic (high pH) conditions.[4][5] While stable at low pH, under weakly acidic conditions, a previously hydrolyzed (opened) succinimide ring can revert to its closed form.[1][2]
Q3: What are the products of succinimide ring hydrolysis?
Hydrolysis of the succinimide ring results in the formation of a succinamic acid derivative. This "ring-opened" form is generally more stable against the undesirable retro-Michael reaction, which is a key concern for the stability of maleimide-based bioconjugates.[3][6]
Q4: Can the stability of the succinimide ring be improved?
Yes. One common strategy, particularly in the field of ADCs, is to intentionally hydrolyze the succinimide ring to its more stable succinamic acid form.[3][6] Additionally, the chemical environment surrounding the succinimide ring can be modified to influence its hydrolysis rate.[1][2]
Q5: What are the consequences of succinimide ring instability in drug development?
In the context of ADCs, instability of the thiosuccinimide linker can lead to premature release of the cytotoxic payload in circulation. This can decrease the therapeutic efficacy of the ADC and increase off-target toxicity.[1][2][3] Furthermore, the heterogeneity of a sample, containing both ring-closed and ring-opened forms, can complicate manufacturing and regulatory approval.
Troubleshooting Guide
This section provides practical advice for addressing common experimental challenges related to succinimide ring stability.
Issue 1: Premature Payload Release Observed in an ADC
-
Potential Cause: The succinimide ring in the linker is undergoing a retro-Michael reaction, leading to deconjugation. This is more likely if the ring is in its closed form.
-
Troubleshooting Steps:
-
Confirm Ring Status: Analyze the ADC sample using methods like imaged capillary isoelectric focusing (icIEF) or reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the ratio of the ring-closed to the ring-opened form.[4][5]
-
Promote Ring Opening: If a significant portion of the succinimide rings are closed, consider a post-conjugation hydrolysis step. This typically involves incubating the ADC solution at a mildly basic pH (e.g., pH 8-9) for a defined period.[6]
-
Optimize Linker Design: For future constructs, consider using linker designs that incorporate functionalities to accelerate succinimide ring hydrolysis.[1][2]
-
Issue 2: Inconsistent Results in Succinimide Stability Studies
-
Potential Cause: The pH of the experimental buffers is not well-controlled, or the temperature fluctuates during the study. The equilibrium between the ring-closed and ring-opened forms is sensitive to these parameters.[1][2][4][5]
-
Troubleshooting Steps:
-
Buffer Preparation: Ensure that all buffers are prepared accurately and that their pH is verified with a calibrated pH meter before use.
-
Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature throughout the stability study.
-
Time-Point Analysis: When sampling at different time points, ensure that the quenching and analytical procedures are consistent to avoid introducing variability.
-
Issue 3: Difficulty in Quantifying the Ring-Opened and Ring-Closed Forms
-
Potential Cause: The analytical method lacks the resolution to separate the two forms effectively.
-
Troubleshooting Steps:
-
Method Optimization (RP-HPLC): Optimize the gradient, mobile phase composition, and temperature to improve the separation of the species.
-
Alternative Techniques: Consider using orthogonal analytical techniques for confirmation. For instance, icIEF can separate isoforms based on their isoelectric point, which changes upon ring opening.[4][5] Mass spectrometry can also be used to identify the different forms.
-
Succinimide Ring Stability Profile at Different pH Conditions
The stability of the succinimide ring is critically dependent on the pH of the surrounding environment. The following table summarizes the general behavior of the succinimide ring under different pH conditions.
| pH Range | Condition | Predominant Reaction | General Stability | Key Considerations |
| < 4 | Acidic | Minimal Hydrolysis | Relatively Stable[7] | The ring is generally stable, but very strong acidic conditions can lead to hydrolysis of other labile groups in the molecule.[8] |
| 4 - 6 | Weakly Acidic | Equilibrium between ring-opening and ring-closing | Moderate Stability | Previously hydrolyzed succinimide rings can re-close in this pH range.[1][2] This can be a concern for the long-term storage of bioconjugates formulated at a slightly acidic pH. |
| 6 - 8 | Neutral | Slow Hydrolysis | Moderately Unstable | The rate of hydrolysis increases as the pH approaches the upper end of this range. This is a critical range for many biological and in-vivo conditions. |
| > 8 | Basic | Rapid Hydrolysis | Unstable[4][5] | Basic conditions are often used to intentionally induce ring-opening to the more stable succinamic acid form.[6] |
Experimental Protocols
Protocol 1: Monitoring Succinimide Ring Hydrolysis using RP-HPLC
This protocol outlines a general method for monitoring the hydrolysis of a succinimide ring in a bioconjugate over time.
Materials:
-
Succinimide-containing bioconjugate
-
A series of buffers at different pH values (e.g., pH 4.0, 6.0, 7.4, 9.0)
-
Quenching solution (e.g., a low pH buffer like 0.1% trifluoroacetic acid)
-
RP-HPLC system with a suitable column (e.g., C4, C8, or C18)
Procedure:
-
Sample Preparation: Dilute the bioconjugate to a final concentration of 1 mg/mL in each of the pH buffers.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25 °C or 37 °C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately mix the aliquot with the quenching solution to stop the hydrolysis reaction.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. The ring-closed and ring-opened forms should elute as distinct peaks.
-
Data Analysis: Integrate the peak areas for the ring-closed and ring-opened forms at each time point to determine the percentage of each species and calculate the rate of hydrolysis.
Protocol 2: Controlled Hydrolysis of Succinimide Ring in an ADC
This protocol describes how to perform a controlled hydrolysis to convert the succinimide linker to the more stable succinamic acid form.
Materials:
-
ADC with a succinimide linker
-
Basic buffer (e.g., 50 mM borate buffer, pH 9.0)
-
Neutralization buffer (e.g., 1 M citrate buffer, pH 5.0)
-
Diafiltration/desalting column
Procedure:
-
Buffer Exchange: Exchange the buffer of the ADC solution into the basic buffer using a diafiltration or desalting column.
-
Incubation: Incubate the ADC solution at a controlled temperature (e.g., room temperature) for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Neutralization: Add the neutralization buffer to lower the pH of the ADC solution to a desired final pH (e.g., pH 6.0).
-
Final Buffer Exchange: Exchange the buffer of the hydrolyzed ADC into the final formulation buffer.
-
Analysis: Confirm the completion of the hydrolysis using an appropriate analytical method like RP-HPLC or icIEF.
Visualizing Succinimide Ring Chemistry
The following diagrams illustrate the key chemical transformations of the succinimide ring.
Caption: pH-dependent equilibrium of the succinimide ring.
Caption: Workflow for assessing succinimide ring stability.
References
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. (2018). Bioconjugate Chemistry. [Link]
-
The high rate of irreversible hydrolysis for the succinimide motif for... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (2024). RSC Medicinal Chemistry. [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. (2019). Journal of Pharmaceutical Sciences. [Link]
-
Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC. (2024). PubMed Central. [Link]
-
Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy | Bioconjugate Chemistry. (2018). ACS Publications. [Link]
-
Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - ResearchGate. (2019). ResearchGate. [Link]
-
(PDF) Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. (2017). ResearchGate. [Link]
-
A Kinetic Study of the Acid and Base Catalyzed Hydrolysis of Succinimide. (1967). ProQuest. [Link]
-
Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. (2009). The Journal of Physical Chemistry A. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI. [Link]
-
Selective hydrolysis of succinimide : r/chemistry. (2014). Reddit. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (2009). Journal of Pharmaceutical Sciences. [Link]
-
Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. (2020). MDPI. [Link]
-
Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. (2019). Nature Research. [Link]
-
The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). PMC - NIH. [Link]
Sources
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione in Labeling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione for bioconjugation. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your labeling experiments. The core focus is on the critical step of quenching unreacted reagent to prevent unwanted side reactions and ensure the homogeneity of your final conjugate.
Introduction: The Importance of a Robust Quenching Strategy
This compound is a bifunctional reagent that contains an N-Hydroxysuccinimide (NHS) ester and a terminal alkyne. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine residues of proteins, while the alkyne group serves as a handle for subsequent "click" chemistry reactions. A crucial step in any labeling protocol with this reagent is the effective quenching of any unreacted NHS ester. Failure to do so can lead to continued, non-specific labeling of your target molecule or other components in your reaction mixture, resulting in a heterogeneous product and potentially compromising downstream applications. This guide will provide a comprehensive overview of quenching strategies and address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to quench the labeling reaction?
Quenching is a critical step to terminate the labeling reaction and deactivate any excess this compound. The NHS ester moiety is highly reactive towards primary amines. If not quenched, the unreacted labeling reagent can continue to react with your biomolecule, potentially leading to over-labeling or modification of other amine-containing molecules in your sample during purification or downstream processing. This can result in a heterogeneous product with altered biological activity and can interfere with subsequent analytical techniques.
Q2: What are the most common quenching agents for NHS esters?
The most common and effective quenching agents are small molecules containing a primary amine. These include:
-
Tris(hydroxymethyl)aminomethane (Tris): A widely used buffer and quenching agent.
-
Glycine: A simple amino acid that is also highly effective.
-
Lysine: Another amino acid that can be used for quenching.
-
Ethanolamine: A primary amine that rapidly reacts with NHS esters.[1]
These agents work by nucleophilic acyl substitution, where the primary amine of the quencher attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond.[1]
Q3: Can the alkyne group of this compound cause side reactions during quenching?
Under typical quenching conditions for NHS esters (pH 7.2-8.5), the terminal alkyne (propargyl group) is generally stable and unreactive towards common amine-based quenching agents like Tris and glycine.[2] However, it is important to be aware that terminal alkynes can react with thiol groups, such as those on cysteine residues, under certain conditions, potentially forming a vinyl thioether.[3] This is more of a concern during the initial labeling reaction if your biomolecule contains reactive cysteines, rather than during the quenching step itself.
Q4: I've heard about using hydroxylamine for quenching. Is it a good choice?
While hydroxylamine has been used historically, recent studies have shown that it can be inefficient in quenching NHS ester reactions and, more importantly, in reversing off-target labeling on serine, threonine, and tyrosine residues (O-acylation).[3] For more complete and robust quenching, especially in complex samples like cell lysates, other primary amines are generally recommended.
Q5: What is the role of pH in the quenching process?
The pH of the reaction mixture is a critical factor. The reaction of NHS esters with primary amines is most efficient at a pH of 7.2 to 8.5.[1] Below this range, the primary amines on the quenching agent will be protonated and less nucleophilic, slowing down the quenching reaction. Above this pH range, the hydrolysis of the NHS ester becomes increasingly rapid, which also consumes the unreacted labeling reagent.[1] For optimal quenching, it is recommended to maintain the pH within the 7.2-8.5 range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of the NHS ester: The labeling reagent is sensitive to moisture. | Prepare the NHS ester solution immediately before use. Use anhydrous DMF or DMSO for stock solutions.[4] |
| Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Ensure your reaction buffer is within the recommended pH range. Carbonate-bicarbonate or borate buffers are good choices. Avoid amine-containing buffers like Tris during the labeling step.[1] | |
| Presence of competing nucleophiles: The sample contains other primary amines that compete with the target biomolecule. | If possible, purify your biomolecule before labeling to remove any amine-containing contaminants. | |
| Over-labeling of the Biomolecule | Excessive amount of labeling reagent: A high molar excess of the NHS ester was used. | Optimize the molar ratio of the labeling reagent to your biomolecule. Start with a lower molar excess and titrate up to achieve the desired degree of labeling. |
| Prolonged reaction time: The labeling reaction was allowed to proceed for too long. | Reduce the incubation time of the labeling reaction. | |
| Ineffective quenching: The quenching step was not performed or was inefficient. | Ensure that a sufficient concentration of a suitable quenching agent is added and allowed to react for an adequate amount of time. | |
| Precipitation of the Biomolecule during Labeling or Quenching | Change in protein solubility: The addition of the hydrophobic alkyne-containing label has altered the solubility of your protein. | This can occur with extensive labeling. Try reducing the molar excess of the labeling reagent. Performing the reaction at 4°C may also help. |
| High concentration of organic solvent: The concentration of DMF or DMSO used to dissolve the NHS ester is too high in the final reaction mixture. | Keep the final concentration of the organic solvent below 10% of the total reaction volume.[4] | |
| Non-specific Signal in Downstream Click Reaction | Unreacted alkyne reagent: The quenched but unreacted labeling reagent was not fully removed after the reaction. | After quenching, it is crucial to remove the excess, now-capped, labeling reagent. This can be achieved through dialysis, size-exclusion chromatography, or spin filtration. |
| Reaction of the alkyne with thiols: The terminal alkyne has reacted with free cysteine residues on proteins. | If your protein has reactive cysteines, consider blocking them with a thiol-reactive reagent before performing the NHS ester labeling. |
Experimental Protocols
Protocol 1: Standard Quenching of this compound with Tris Buffer
This protocol is a reliable and widely used method for quenching NHS ester reactions.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Quenching Step: At the end of your labeling reaction, add the 1 M Tris-HCl stock solution to your reaction mixture to a final concentration of 20-100 mM. For example, add 1/20th volume of the 1 M Tris-HCl stock.
-
Incubation: Incubate the reaction mixture for an additional 15-30 minutes at room temperature with gentle mixing.[1] This ensures that all unreacted NHS esters are deactivated.
-
Purification: Proceed immediately to your purification step (e.g., dialysis, size-exclusion chromatography) to remove the quenched labeling reagent and other reaction byproducts.
Protocol 2: Quenching with Glycine
Glycine is another excellent and straightforward choice for quenching.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of glycine, pH 8.0.
-
Quenching Step: Add the 1 M glycine stock solution to your labeling reaction to a final concentration of 20-100 mM.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess quenched reagent and glycine through a suitable purification method.
Protocol 3: Enhanced Quenching with Methylamine for Sensitive Applications
For applications where complete removal of any potential off-target labeling on serine, threonine, or tyrosine is critical (e.g., quantitative proteomics), methylamine has been shown to be a more robust quenching agent.[3]
-
Prepare Quenching Solution: Prepare a 1 M solution of methylamine. Caution: Methylamine is a hazardous substance; handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Quenching Step: Add the methylamine solution to your reaction to a final concentration of approximately 0.4 M.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Desalt the sample immediately using a suitable method to remove the excess methylamine and other byproducts.
Visualizations
Reaction and Quenching Workflow
Caption: Nucleophilic acyl substitution quenching mechanism.
References
-
Gygi, S. P., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 19(11), 1937-1947. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Ewer, J., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(7), 2741–2746. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Copper Toxicity in CuAAC Reactions with 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically when using the alkyne building block, 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. Our focus is on mitigating the cytotoxic effects of copper, a critical consideration in bioconjugation and drug discovery applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about CuAAC reactions and copper toxicity.
1. What is the CuAAC "click" reaction and why is copper necessary?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne, such as this compound.[1][2][3] This reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] The uncatalyzed reaction requires high temperatures and often results in a mixture of products, whereas the copper(I) catalyst dramatically accelerates the reaction and ensures the specific formation of the 1,4-disubstituted triazole isomer.[1][2][4]
2. What are the primary causes of copper toxicity in biological applications?
The cytotoxicity of copper in CuAAC reactions is a significant concern, particularly in live-cell imaging or bioconjugation where cell viability is paramount.[5][6] The primary mechanism of toxicity involves the generation of reactive oxygen species (ROS) through Fenton-like reactions, where Cu(I) reacts with molecular oxygen.[6] This oxidative stress can lead to damage of sensitive biomolecules such as proteins and nucleic acids.[7][8] Additionally, free copper ions can bind to proteins and other biomolecules, potentially disrupting their function.[7]
3. What is this compound and what are its applications?
This compound, also known as N-propargylsuccinimide, is a chemical reagent containing a terminal alkyne group. This makes it a suitable partner for CuAAC reactions. The pyrrolidine-2,5-dione (succinimide) moiety is a common structural motif in medicinal chemistry and can be a precursor for various biologically active compounds.[7][8] Its use in click chemistry allows for the straightforward introduction of this scaffold into larger molecules, such as peptides, proteins, or potential drug candidates.
4. Are there alternatives to copper-catalyzed click chemistry?
Yes, for applications where copper toxicity is a major concern, copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC), is an excellent alternative.[9][10] SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst.[9][10] While SPAAC avoids copper-induced cytotoxicity, the reaction kinetics are generally slower than CuAAC, and the required cyclooctyne reagents can be more complex to synthesize.[10]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during CuAAC reactions with this compound.
Issue 1: Low Reaction Yield or No Product Formation
Possible Causes & Solutions
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[5][11]
-
Solution: Always use a reducing agent, such as sodium ascorbate, to maintain a sufficient concentration of Cu(I).[1][12] Prepare the sodium ascorbate solution fresh and add it to the reaction mixture last. It is also advisable to deoxygenate your solvents and reaction mixtures by sparging with an inert gas like nitrogen or argon.[7]
-
-
Catalyst Sequestration: In complex biological media, copper ions can be chelated by amino acids (e.g., histidine, cysteine) or other biomolecules, rendering the catalyst inactive.[7][11]
-
Solution: The use of a copper-chelating ligand is highly recommended. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) from both oxidation and sequestration, while also accelerating the reaction.[5][11][13] A typical ligand-to-copper ratio is 5:1.[8]
-
-
Suboptimal Reagent Concentrations: The kinetics of the reaction are dependent on the concentrations of all components.
-
Solution: Ensure that your alkyne (this compound) and azide are at appropriate concentrations. For challenging reactions, increasing the concentration of one of the reactants (typically the less precious one) can drive the reaction to completion.
-
-
Degradation of this compound: While generally stable, the succinimide ring could potentially undergo hydrolysis under certain pH conditions, although this is less likely under typical click reaction conditions (pH 4-12).[1]
-
Solution: Ensure the pH of your reaction buffer is within the optimal range for CuAAC. Prepare your alkyne stock solution fresh if you suspect degradation.
-
Issue 2: Evidence of Cellular Toxicity or Protein Damage
Possible Causes & Solutions
-
Excess Free Copper: High concentrations of unchelated copper are a primary driver of cytotoxicity.[6]
-
Solution: The most effective strategy is to use a copper-chelating ligand like THPTA, which has been shown to reduce the bioavailability of toxic copper ions while maintaining catalytic activity.[11] Additionally, use the lowest effective concentration of copper. Titrating down the copper concentration while monitoring reaction efficiency is a good practice.
-
-
Reactive Oxygen Species (ROS) Generation: The presence of Cu(I), oxygen, and a reducing agent can lead to the formation of harmful ROS.[7]
Issue 3: Side Product Formation
Possible Causes & Solutions
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can catalyze the dimerization of terminal alkynes.[7]
Section 3: Experimental Protocols & Data
Protocol 1: Standard CuAAC Reaction with this compound
This protocol provides a starting point for a typical CuAAC reaction. Optimization may be required based on the specific substrates and application.
Materials:
-
Azide-containing molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents in a suitable solvent (e.g., water, DMSO).
-
In a microcentrifuge tube, combine the azide and this compound in the reaction buffer.
-
Add the THPTA solution, followed by the CuSO₄ solution. Vortex briefly.
-
To initiate the reaction, add freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, fluorescence).
Recommended Reagent Concentrations:
| Reagent | Final Concentration | Notes |
| Azide | 10 µM - 1 mM | |
| This compound | 1-5 equivalents relative to azide | |
| CuSO₄ | 50 µM - 1 mM | |
| THPTA | 5 equivalents relative to CuSO₄ | |
| Sodium Ascorbate | 5-10 equivalents relative to CuSO₄ | Added fresh to initiate the reaction |
Protocol 2: Removal of Residual Copper
For many applications, especially in drug development and cell biology, it is crucial to remove residual copper after the reaction.
Method 1: Chelating Resins
-
Specialized resins with high affinity for copper can be used to purify the reaction mixture. However, be aware that these resins may also bind to biomolecules.[7][8]
Method 2: EDTA Dialysis/Washing
-
For macromolecular products like proteins, dialysis against a buffer containing ethylenediaminetetraacetic acid (EDTA) is an effective method for removing copper ions.[7][8] A final dialysis step against a buffer without EDTA is necessary to remove the EDTA. For smaller molecules, washing with an EDTA solution during workup can be employed.
Section 4: Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield CuAAC reactions.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]
-
Wang, L., et al. (2014). Copper-catalyzed click reaction on/in live cells. Chemical Communications, 50(79), 11824-11827. Available at: [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond. Request PDF. Retrieved from [Link]
-
ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper-free click chemistry. Retrieved from [Link]
-
National Institutes of Health. (2014). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. Retrieved from [Link]
-
National Institutes of Health. (2016). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. Retrieved from [Link]
Sources
- 1. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. 1-(Prop-2-yn-1-yl)pyrrolidine | 7223-42-9 | Benchchem [benchchem.com]
- 13. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione by NMR
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of analytical techniques for the structural elucidation of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, with a primary focus on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Importance of Structural Integrity
This compound, also known as N-propargylsuccinimide, is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure incorporates a reactive terminal alkyne and a succinimide moiety, making it a versatile precursor for a variety of chemical modifications, including "click" chemistry reactions.[3] Given its potential applications, confirming the precise connectivity and purity of this compound is of paramount importance. While several analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom map of the molecule.
This guide will walk you through the process of confirming the structure of this compound using ¹H and ¹³C NMR, provide a detailed experimental protocol, and compare the utility of NMR with other common analytical techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Mass Spectrometry (MS).
The Power of NMR in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei.[4] It provides detailed information about the chemical environment of each nucleus, allowing for the determination of a molecule's carbon-hydrogen framework.[5] For a molecule like this compound, NMR can definitively confirm the presence and connectivity of the succinimide ring, the propargyl group, and the terminal alkyne.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Based on established chemical shift principles and data from related structures, we can predict the approximate chemical shifts (δ) for the protons and carbons in this compound.[4][6][7][8]
Molecular Structure with Atom Numbering:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) |
| a | -CH₂- (succinimide) | ~2.7 | ~28 | Singlet | 4H |
| b | -CH₂- (propargyl) | ~4.2 | ~28 | Doublet | 2H |
| c | -C≡ (alkyne) | - | ~78 | - | - |
| d | ≡C-H (alkyne) | ~2.2 | ~72 | Triplet | 1H |
| Carbonyl | C=O | - | ~177 | - | - |
Note: Predicted chemical shifts are approximate and can be influenced by the solvent and concentration.[9][10]
The causality behind these predicted shifts lies in the electronic environment of each nucleus. The protons on the succinimide ring (a) are adjacent to carbonyl groups, which deshield them, causing them to appear at a higher chemical shift than a simple alkane. The methylene protons of the propargyl group (b) are adjacent to the nitrogen atom and the alkyne, leading to further deshielding. The acetylenic proton (d) has a characteristic chemical shift around 2-3 ppm. In the ¹³C NMR spectrum, the carbonyl carbons will appear at the lowest field (highest ppm) due to the strong deshielding effect of the double-bonded oxygen.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain unambiguous NMR data, a well-defined experimental protocol is essential.
Workflow for NMR Analysis:
Caption: Workflow for NMR-based structural confirmation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Chloroform-d is a good choice as it is a common solvent for many organic compounds and its residual peak is well-known.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width, acquisition time, and number of scans. For a routine spectrum, 16-32 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.[11]
-
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase and baseline correct the spectra to ensure accurate integration and peak picking.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each signal to a specific proton or carbon in the molecule.
-
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be used for routine analysis or to confirm specific functional groups.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity, stereochemistry | Unambiguous structure determination, non-destructive | Lower sensitivity, requires more sample, more expensive instrumentation |
| FT-IR | Presence of functional groups | Fast, easy to use, requires minimal sample preparation | Provides limited information on the overall structure and connectivity |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula information (with high resolution MS) | Does not provide detailed connectivity information, isomers can be difficult to distinguish |
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is excellent for identifying the presence of key functional groups.[12] For this compound, the expected characteristic IR absorptions would be:
-
~3300 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹: C≡C stretch of the alkyne (this can sometimes be weak).
-
~1700 cm⁻¹: C=O stretch of the imide carbonyl groups.[13]
While FT-IR can quickly confirm the presence of the alkyne and carbonyl groups, it cannot establish their connectivity to the succinimide ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information.[14] For this compound (C₇H₇NO₂), the expected exact mass is 137.0477 g/mol .[15] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide some structural clues, but interpretation can be complex and may not be definitive without supporting data from other techniques.
Workflow for Multi-technique Structural Confirmation:
Caption: A multi-technique approach to structural confirmation.
Conclusion
For the definitive structural confirmation of this compound, NMR spectroscopy is an indispensable tool. It provides a complete picture of the molecular structure with atomic-level resolution, which cannot be achieved by FT-IR or MS alone. While FT-IR and MS are valuable for providing complementary data regarding functional groups and molecular weight, respectively, only NMR can unambiguously establish the connectivity of the atoms. By following a rigorous experimental protocol and carefully interpreting the spectral data, researchers can be confident in the structural integrity of their synthesized compounds, a critical step in any chemical research and development endeavor.
References
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of propargyl thiophene, O Thiophene PS and O N 3 PS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Succinimide. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pyrrolidine-2,5-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of poly(N-propargyl-glycine) prepared from NHC.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-(Cyclohexyl)succinimide. NIST WebBook. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra: (a) propargyl acrylate (in CDCl 3 ) and (b) propargyl.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information N-Bromosuccinimide Promoted and Base Switchable One Pot Synthesis of α-Imido and α-Amino Ketones from S. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link]
-
American Elements. (n.d.). 1-(prop-2-yn-1-yl)pyrrolidine | CAS 7223-42-9. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2,5-Pyrrolidinedione, 1-bromo-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra: (a) non-irradiated PP, (b) PP-g-MMA (10%), and (c).... Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Pyrrolidinedione, 1-[(1-oxo-2-propynyl)oxy]-. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. Reagents.... Retrieved from [Link]
-
YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. web.pdx.edu [web.pdx.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. Proton NMR Table [www2.chemistry.msu.edu]
- 11. bhu.ac.in [bhu.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-(Cyclohexyl)succinimide [webbook.nist.gov]
- 15. PubChemLite - this compound (C7H7NO2) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione Conjugates
Welcome to an in-depth exploration of the mass spectrometric analysis of proteins and peptides modified with 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile chemical probe for applications such as protein labeling, interaction studies, and targeted proteomics. As a senior application scientist, my goal is to provide not just a set of protocols, but a comprehensive understanding of the analytical strategies, the rationale behind experimental choices, and a comparative analysis of available techniques to empower you to generate high-quality, reproducible data.
The Significance of Alkyne-Tagged Protein Analysis
The introduction of an alkyne group onto a protein via a succinimide ester, such as this compound, opens up a world of possibilities for subsequent bio-orthogonal "click" chemistry reactions.[1] This two-step labeling strategy allows for the attachment of a wide array of reporter tags, such as fluorophores or biotin, for visualization and enrichment. Mass spectrometry plays a pivotal role in characterizing these conjugates, confirming the modification, identifying the site of conjugation, and quantifying the extent of labeling.[2][3]
This guide will navigate the nuances of analyzing these specific conjugates, focusing on the challenges and opportunities presented by the unique chemical properties of the propargyl-succinimide moiety in the gas phase.
Comparative Analysis of Mass Spectrometry Fragmentation Techniques
The heart of identifying the precise location of a modification on a peptide lies in tandem mass spectrometry (MS/MS). The choice of fragmentation technique significantly impacts the quality and interpretability of the resulting spectra. Here, we compare the three most common methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Technique | Principle | Advantages for Alkyne-Succinimide Conjugates | Disadvantages for Alkyne-Succinimide Conjugates |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone.[1] | Widely available and well-characterized. Can provide good sequence coverage for many peptides. | Can lead to the loss of labile modifications. The propargyl group or parts of the succinimide ring may fragment before the peptide backbone, complicating spectral interpretation. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass analyzer, resulting in higher-energy fragmentation. | Produces high-resolution, accurate-mass fragment ions, aiding in confident identification. Can generate more informative fragment ions compared to CID.[4] | Similar to CID, can result in the loss of the modification. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone while often preserving labile modifications.[5][6] | Excellent for preserving the intact modification on the peptide, allowing for unambiguous site localization. Particularly effective for peptides with higher charge states.[4] | Can be less efficient for doubly charged precursor ions. May produce complex spectra with a mix of c- and z-type fragment ions. |
Expert Insight: For the analysis of this compound conjugates, a multi-pronged approach is often the most effective. While CID and HCD can provide valuable peptide sequence information, ETD is the superior choice for confidently localizing the modification, especially on peptides that are prone to neutral loss of the tag. A decision-tree approach, where the instrument selects the optimal fragmentation method based on the precursor ion's charge state and m/z, can yield the most comprehensive dataset.[6]
Experimental Workflow: From Sample to Data
A robust and reproducible workflow is the bedrock of any successful mass spectrometry experiment. The following section outlines a detailed, self-validating protocol for the analysis of alkyne-tagged protein conjugates.
Caption: A typical workflow for the mass spectrometric analysis of alkyne-tagged protein conjugates.
Detailed Experimental Protocol
1. Protein Labeling and Digestion:
-
Rationale: The initial labeling step is critical for introducing the alkyne handle. Subsequent digestion with a protease, typically trypsin, generates peptides of a suitable size for MS/MS analysis.[1]
-
Protocol:
-
Dissolve the protein of interest in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).
-
Add a 10-fold molar excess of this compound (dissolved in DMSO).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl.
-
Proceed with a standard in-solution or in-gel tryptic digestion protocol. Briefly, this involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin.[7]
-
2. Peptide Desalting and Cleanup:
-
Rationale: Salts and detergents from the digestion buffer can interfere with electrospray ionization and suppress the signal of interest. A desalting step is crucial for obtaining high-quality data.
-
Protocol:
-
Acidify the peptide solution with 0.1% trifluoroacetic acid (TFA).
-
Load the sample onto a C18 StageTip or a similar solid-phase extraction material.
-
Wash the tip with 0.1% TFA to remove salts.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).
-
3. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography separates the complex peptide mixture before introduction into the mass spectrometer, reducing ion suppression and allowing for the analysis of a larger number of peptides.
-
Protocol:
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire MS1 scans over a defined m/z range (e.g., 400-1600 m/z).
-
Select the most abundant precursor ions for MS/MS fragmentation using a data-dependent acquisition method.
-
Employ a combination of CID/HCD and ETD for fragmentation to maximize the identification of modified peptides and the confident localization of the modification site.
-
Understanding the Fragmentation of this compound Conjugates
The interpretation of MS/MS spectra of modified peptides requires an understanding of the fragmentation patterns of both the peptide backbone and the modification itself.
Caption: Predicted fragmentation pathways for a peptide modified with this compound.
Key Fragmentation Signatures:
-
Propargylic Cleavage: The C-C bond adjacent to the alkyne triple bond is susceptible to cleavage, leading to a characteristic neutral loss or a fragment ion at m/z 39 (C3H3+).
-
Succinimide Ring Fragmentation: The pyrrolidine-2,5-dione ring can undergo fragmentation, leading to various neutral losses. The specific fragmentation pattern will depend on the energy applied during CID or HCD.
-
Peptide Backbone Fragmentation: The standard b- and y-ions from peptide backbone cleavage will be observed, and the mass shift on the lysine residue will pinpoint the site of modification.[8]
Data Analysis Considerations:
When performing a database search, it is essential to include the mass of the this compound modification as a variable modification on lysine residues. Specialized software for the analysis of modified peptides can aid in the confident identification and localization of the modification site.[9][10][11]
Alternative Approaches and Future Perspectives
While direct mass spectrometric analysis of the alkyne-tagged peptide is a powerful technique, alternative strategies can also be employed:
-
Click Chemistry Prior to MS Analysis: The alkyne-tagged peptides can be reacted with an azide-containing reporter tag (e.g., biotin-azide or a mass-tagged azide) prior to LC-MS/MS analysis. This can facilitate enrichment of the modified peptides and introduce a unique mass signature for easier identification.[8]
-
Quantitative Proteomics: To assess the stoichiometry of labeling or to compare the abundance of modified proteins across different samples, quantitative proteomics approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tagging (e.g., TMT, iTRAQ) can be integrated into the workflow.[2][3]
The field of chemical proteomics is continually evolving, and the development of new bio-orthogonal chemistries and mass spectrometry techniques will further enhance our ability to study protein modifications with greater sensitivity and specificity.
Conclusion
The mass spectrometric analysis of proteins and peptides modified with this compound provides a powerful means to investigate a wide range of biological processes. By understanding the principles of different fragmentation techniques, implementing a robust experimental workflow, and carefully interpreting the resulting data, researchers can confidently characterize these important conjugates. As a senior application scientist, I encourage you to leverage the information in this guide to design and execute experiments that will yield high-quality, impactful results.
References
-
Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
-
Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]
-
Swanley, K. F., & eighton, D. J. (2013). A comparison of CID, HCD and ETD fragmentation for the analysis of N-linked glycopeptides. Journal of the American Society for Mass Spectrometry, 24(5), 736-745. [Link]
-
Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. In Antibody-Drug Conjugates (pp. 221-233). Humana, New York, NY. [Link]
-
Yang, Y., & Li, L. (2016). A quantitative chemoproteomic approach for site-specific analysis of protein alkylation by 4-hydroxy-2-nonenal in cells. Analytical chemistry, 88(5), 2695-2703. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
-
CompOmics. (n.d.). fragmentation-analyzer. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]
-
Johnson, H., & Eyers, C. E. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 658, 93-108. [Link]
-
Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Mann, M. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(10), 4495-4503. [Link]
-
CompOmics. (n.d.). fragmentation-analyzer. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Jia, W., & Gu, J. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(4), 2737-2744. [Link]
-
EMBL-EBI. (2024, April 30). Click-chemistry alkyne-tagged pull-down. [Link]
-
ResearchGate. (2025, August 9). Mass Spectrometric Distinction of In-Source and In-Solution Pyroglutamate and Succinimide in Proteins: A Case Study on rhG-CSF. [Link]
-
Royal Society of Chemistry. (2021, August 16). Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. [Link]
-
bioRxiv. (2024, December 23). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. [Link]
-
ResearchGate. (2025, August 6). Reaction of a Peptide with Polyvinylpyrrolidone in the Solid State. [Link]
-
ResearchGate. (2021, November 14). Is there any free software program to predict the highest peptide and fragment it?. [Link]
-
PubMed. (n.d.). Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody. [Link]
-
ACS Publications. (n.d.). Purification and Identification of O-GlcNAc-Modified Peptides Using Phosphate-Based Alkyne CLICK Chemistry in Combination with Titanium Dioxide Chromatography and Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). General workflow for LC-MS-based global proteomics. [Link]
-
Institute for Systems Biology. (n.d.). Software. [Link]
- Google Patents. (n.d.). Identification, quantification and conversion of succinimide in proteins.
-
ACS Publications. (2015, February 5). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ChemRxiv. (n.d.). N-propionyl thiosuccinimide linker upon hydrolysis becomes into a cleavable crosslinker by a gas phase metastable fragmen. [Link]
-
Jackson, G. (n.d.). Comparison of CID, ETD and metastable atomactivated dissociation (MAD) of doubly and triply charged phosphorylated tau peptides. [Link]
-
bioRxiv. (2023, March 3). An integrated workflow for quantitative analysis of the newly synthesized proteome. [Link]
-
YouTube. (2023, January 9). Fragmentation and Functional Groups - Mass Spectrometry Part 3. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 9: LC-MS for the Identification of Post-Translational Modifications of Proteins. [Link]
-
ms-utils.org. (2021, April 16). Software List. [Link]
-
OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]
-
ACS Publications. (2012, January 5). Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. [Link]
-
PubMed Central. (n.d.). A Click‐Chemistry‐Based Enrichable Crosslinker for Structural and Protein Interaction Analysis by Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Formation of pyrrolidone from proline in a peptide of collagen I (α2). [Link]
-
PubMed Central. (n.d.). The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. [Link]
Sources
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Automatic analysis of peptide and proteins mass spectrometry datasets - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 10. researchgate.net [researchgate.net]
- 11. moritz.isbscience.org [moritz.isbscience.org]
A Senior Application Scientist's Guide to Alkyne Linkers: A Comparative Analysis of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
In the landscape of bioconjugation, the linker is not merely a spacer but a critical component that dictates the stability, solubility, and ultimate performance of the conjugate.[1] For researchers in drug development and proteomics, the selection of an appropriate linker is a pivotal decision. This guide provides an in-depth comparison of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a fundamental terminal alkyne linker, against other prevalent classes of alkyne linkers, offering experimental context and data-driven insights to inform your selection process.
The Central Role of Alkyne Linkers in Modern Bioconjugation
Alkyne-bearing linkers are foundational tools for creating stable covalent bonds between molecules, most notably through the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[2] This reaction's high efficiency, specificity, and biocompatibility have made it indispensable. The two primary modalities of this reaction are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
-
CuAAC: Employs a terminal alkyne and an azide in the presence of a Cu(I) catalyst, which dramatically accelerates the reaction.[2][4] It is known for its fast kinetics and reliability.[4]
-
SPAAC: Utilizes a strained cyclooctyne (like DBCO) that reacts spontaneously with an azide, obviating the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[3]
The choice of alkyne linker directly determines which of these powerful chemistries can be leveraged.
Profiling the Workhorse: this compound
This molecule is a heterobifunctional linker, meaning it possesses two different reactive groups. Its utility stems from the strategic combination of a well-understood amine-reactive group and a versatile terminal alkyne.
-
Structure and Mechanism of Action:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group is one of the most common reagents for modifying biomolecules.[5] It reacts efficiently with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[6][7] This reaction is typically performed in buffers with a pH range of 7 to 9.
-
Terminal Alkyne (Propargyl Group): This functional group is the handle for the CuAAC reaction.[4] Its small, non-disruptive nature makes it an attractive choice for introducing a clickable moiety onto a biomolecule with minimal structural perturbation.[4] Terminal alkynes are generally more reactive in CuAAC than internal alkynes.[8][9]
-
Advantages:
-
Small Size: The compact structure minimizes potential interference with the biomolecule's native function.
-
High Reactivity in CuAAC: As a terminal alkyne, it participates readily in copper-catalyzed click chemistry, leading to high-yield conjugation.[2][4]
-
Cost-Effective: It is a readily available and economical reagent.
Limitations:
-
Requires Copper Catalyst: Its use is restricted to the CuAAC reaction, which requires a copper(I) catalyst. This can be problematic for cellular or in vivo applications due to the cytotoxicity of copper.[10]
-
Hydrophobicity: The linker itself is relatively hydrophobic, which can contribute to the aggregation of the final conjugate, especially when labeling proteins with hydrophobic payloads.[11]
Comparative Analysis: Performance Against Key Alternatives
The selection of an alkyne linker is a trade-off between reaction kinetics, biocompatibility, and the physicochemical properties of the final conjugate. Here, we compare this compound against two major classes of alternatives: strain-promoted alkynes and hydrophilic PEGylated linkers.
For applications where copper is not viable, strain-promoted linkers are the gold standard. Dibenzocyclooctyne (DBCO) is a prominent example.
-
Key Difference: DBCO reacts with azides via SPAAC, a bioorthogonal reaction that proceeds rapidly without any catalyst.[3][12]
-
Biocompatibility: The absence of a copper catalyst makes DBCO linkers fully biocompatible and suitable for in vivo studies.[12]
-
Kinetics: While SPAAC is fast, CuAAC reactions are often an order of magnitude faster, with second-order rate constants in the range of 10-100 M⁻¹s⁻¹ compared to SPAAC rates.[10]
-
Size: DBCO is significantly bulkier than the simple propargyl group, which could potentially impact the function of the labeled biomolecule.
To address the challenge of poor solubility and aggregation, polyethylene glycol (PEG) chains can be incorporated into the linker structure.[13][14]
-
Key Difference: The PEG spacer introduces a flexible, hydrophilic segment into the conjugate.[13]
-
Solubility and Stability: PEGylation is a well-established strategy to enhance the aqueous solubility of hydrophobic molecules and can shield the conjugate from enzymatic degradation, extending its circulation half-life.[11][13] The PEG chain creates a protective hydration shell around the molecule.[13]
-
Steric Hindrance: The flexible PEG chain acts as a spacer, which can reduce steric hindrance between the conjugated molecules, potentially improving reaction efficiency and preserving biological activity.[10][15] Studies have shown that including a PEG linker can significantly enhance SPAAC reaction rates.[10][15]
-
Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), hydrophilic linkers can enable higher loading of hydrophobic drugs without inducing aggregation.[11][16]
Data Summary: A Head-to-Head Comparison
| Feature | This compound | DBCO-NHS Ester | Alkyne-PEG4-NHS Ester |
| Reaction Type | CuAAC (Copper-Catalyzed)[4] | SPAAC (Strain-Promoted)[3] | CuAAC (Copper-Catalyzed)[4] |
| Biocompatibility | Lower (due to Cu catalyst)[10] | High (copper-free)[12] | Lower (due to Cu catalyst)[10] |
| Relative Size | Small | Bulky | Moderate to Large |
| Hydrophilicity | Low | Low to Moderate | High[13] |
| Primary Use Case | General bioconjugation, material science | Live-cell imaging, in vivo studies[3] | Conjugating hydrophobic payloads, improving ADC properties[11] |
| Key Advantage | Simplicity, cost-effective | Biocompatibility[12] | Enhanced solubility, reduced aggregation[13] |
Visualizing the Options: Structures and Decision Workflow
A clear understanding of the molecular architecture and a logical framework for selection are crucial.
Caption: Core structures of the compared alkyne linkers.
Caption: Decision tree for selecting an appropriate alkyne linker.
Experimental Protocol: Antibody Labeling with an NHS-Ester Alkyne Linker
This protocol provides a reliable method for labeling a monoclonal antibody (mAb) with this compound.
A. Pre-Reaction Setup & Reagent Preparation
-
Buffer Exchange: Ensure the antibody solution (typically 1-10 mg/mL) is in an amine-free buffer, such as phosphate-buffered saline (PBS), at pH 7.4. Buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester and must be avoided.
-
Linker Stock Solution: NHS esters are moisture-sensitive and have a limited half-life in aqueous solutions.[17][18] Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[17]
B. Conjugation Reaction
-
Molar Excess Calculation: Determine the desired molar excess of linker to antibody. A common starting point is a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically.
-
Reaction Incubation: Add the calculated volume of the 10 mM linker stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 4 hours at 4°C. Lower temperatures can help minimize hydrolysis of the NHS ester.[17]
C. Purification and Characterization
-
Removal of Unreacted Linker: Purify the alkyne-modified antibody from the excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Characterization (Optional but Recommended): The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry by comparing the mass of the modified antibody to the unmodified control.
D. Subsequent Click Reaction (CuAAC)
-
Prepare Reagents: Prepare stock solutions of the azide-containing molecule, a copper(I) source (e.g., copper(II) sulfate), and a reducing agent (e.g., sodium ascorbate).
-
Click Reaction: To the purified alkyne-antibody, add the azide molecule, the reducing agent, and finally the copper(II) sulfate. The reaction is typically rapid and can be performed at room temperature.
-
Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove the catalyst and other small-molecule reagents.
Conclusion and Future Outlook
This compound remains a valuable and fundamental tool for bioconjugation due to its simplicity and efficiency in CuAAC reactions. However, it represents a starting point. For applications demanding higher biocompatibility, strain-promoted linkers like DBCO are superior. For complex conjugates, particularly ADCs with hydrophobic payloads, the incorporation of hydrophilic PEG spacers is often essential to achieve favorable biophysical properties and therapeutic outcomes.[11][19] The choice of linker is therefore not a matter of finding the "best" reagent, but rather the most appropriate one for the specific biological question and application at hand. As linker technology continues to evolve, we can expect to see novel architectures that offer even greater control over conjugate performance, further expanding the power of precision bioconjugation.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine-2,5-dione. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Retrieved from [Link]
-
Scholars' Mine. (2023). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Retrieved from [Link]
-
Bio-Synthesis Inc. (2013). Functional group modification for conjugation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
-
Biotech Academy. (n.d.). Functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of SPAAC reactions between sulfo DBCO-amine (1),.... Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Retrieved from [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
-
Khan Academy. (n.d.). Functional groups | Carbon | Biology. Retrieved from [Link]
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]
-
PubMed. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
-
RSC Publishing. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]
-
Oxford Academic. (n.d.). A review of conjugation technologies for antibody drug conjugates. Retrieved from [Link]
-
IRIS Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Biology LibreTexts. (2021). 1.9: Functional Groups. Retrieved from [Link]
-
ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Retrieved from [Link]
-
Peptide Solutions. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates.
-
NIH National Center for Biotechnology Information. (n.d.). Chemical modifications of proteins and their applications in metalloenzyme studies. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
-
SlidePlayer. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M). Retrieved from [Link]
-
YouTube. (2024). internal vs. terminal alkyne, alkynyl anion rxns, synth. practice, hx addition to alkynes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Retrieved from [Link]
Sources
- 1. purepeg.com [purepeg.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bioclone.net [bioclone.net]
- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Functional group modification for conjugation [biosyn.com]
- 8. Understanding Internal and Terminal Alkynes: A Catalytic Perspective - Oreate AI Blog [oreateai.com]
- 9. mmccollege.ac.in [mmccollege.ac.in]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. purepeg.com [purepeg.com]
- 14. precisepeg.com [precisepeg.com]
- 15. researchgate.net [researchgate.net]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. N-Hydroxysuccinimide active ester [schem.jp]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine Modification: Navigating Alternatives to 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
For researchers, scientists, and drug development professionals, the precise and efficient modification of proteins and other biomolecules is a cornerstone of innovation. The introduction of functional handles, such as the alkyne group provided by 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione (also known as N-propargylsuccinimide), is a critical step in a multitude of applications, from the construction of antibody-drug conjugates (ADCs) to the development of advanced molecular probes. However, the selection of an amine modification reagent should not be a one-size-fits-all decision. The optimal choice depends on a nuanced understanding of the reaction chemistry, the desired properties of the final conjugate, and the specific biological context.
This guide provides an in-depth, objective comparison of the primary alternatives to this compound for the modification of primary amines. We will delve into the mechanistic underpinnings of each chemistry, present supporting experimental data to compare their performance, and provide detailed protocols to empower you to make informed decisions for your research and development endeavors.
The Landscape of Amine Modification: Beyond a Single Reagent
The modification of primary amines, predominantly found on lysine residues and the N-terminus of proteins, is a widely utilized strategy due to their surface accessibility and inherent nucleophilicity.[1][2] While this compound serves the purpose of introducing a terminal alkyne for subsequent "click" chemistry, a diverse array of alternative reagents and methodologies offer distinct advantages in terms of reaction efficiency, the stability of the resulting linkage, and the nature of the introduced functionality.
This guide will focus on three principal categories of alternatives:
-
Classical Acylating Reagents: Exploring the well-established chemistries of N-Hydroxysuccinimide (NHS) esters and isothiocyanates.
-
Reductive Amination: A powerful method for forming stable C-N bonds with aldehydes.
-
Advanced Bioorthogonal Handles: Introducing next-generation amine-reactive reagents for strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions.
I. Classical Acylating Reagents: The Workhorses of Bioconjugation
N-Hydroxysuccinimide (NHS) Esters
NHS esters are arguably the most prevalent class of amine-reactive reagents, prized for their ability to form highly stable amide bonds.[3] The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester carbonyl, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.
Mechanism of NHS Ester Reaction with a Primary Amine:
Caption: NHS ester reaction with a primary amine.
Critical Parameters:
-
pH: The reaction is highly pH-dependent, with an optimal range of 7.2-8.5.[4][5][6] Below this range, the amine is protonated and non-nucleophilic, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[5][6]
-
Buffer: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7] Phosphate, bicarbonate, HEPES, and borate buffers are suitable choices.
-
Stability: While generally stable when stored desiccated, NHS esters are susceptible to hydrolysis in aqueous solutions. For applications requiring greater stability, alternatives like sulfodichlorophenol (SDP) esters or tetrafluorophenyl (TFP) esters can be considered.[4]
Isothiocyanates
Isothiocyanates react with primary amines to form stable thiourea linkages. This chemistry is a classic method for protein labeling, exemplified by the use of fluorescein isothiocyanate (FITC).
Mechanism of Isothiocyanate Reaction with a Primary Amine:
Caption: Isothiocyanate reaction with a primary amine.
Performance Comparison: NHS Esters vs. Isothiocyanates
| Feature | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates |
| Reactive Group | Activated Ester | Isothiocyanate |
| Resulting Linkage | Amide Bond | Thiourea Bond |
| Linkage Stability | Highly Stable[7] | Very Stable |
| Optimal pH | 7.2 - 8.5[5][6] | 9.0 - 9.5 |
| Reaction Speed | Fast (minutes to hours)[8] | Generally slower than NHS esters |
| Competing Reactions | Hydrolysis in aqueous solution[5][6] | Less prone to hydrolysis than NHS esters |
| Selectivity | High for primary amines[3] | High for primary amines |
II. Reductive Amination: A Stable and Versatile Alternative
Reductive amination offers a distinct approach to amine modification, forming a stable secondary amine linkage. This two-step process involves the initial formation of a Schiff base between an aldehyde and a primary amine, followed by reduction of the imine to a stable amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
An important advantage of reductive amination is the stability of the resulting C-N bond. Furthermore, it provides an orthogonal strategy to NHS ester chemistry, allowing for sequential modifications if desired. A key consideration is the potential for the reducing agent to reduce disulfide bonds within the protein, although milder reagents like NaBH₃CN are generally compatible.
Comparative Analysis: NHS Ester vs. Reductive Amination
| Feature | N-Hydroxysuccinimide (NHS) Esters | Reductive Amination |
| Reactive Groups | Amine + Activated Ester | Amine + Aldehyde |
| Resulting Linkage | Amide Bond | Secondary Amine |
| Linkage Stability | Very High | Very High |
| Reaction Conditions | pH 7.2-8.5, aqueous buffer | pH 6-8, requires a reducing agent |
| Reagent Stability | Susceptible to hydrolysis | Aldehydes are generally stable |
| Key Advantage | Fast reaction kinetics | Forms a C-N bond, orthogonal to acylation |
| Potential Limitation | Hydrolysis of the reagent | Potential for side reactions with the reducing agent |
III. Advanced Bioorthogonal Handles: Precision and Speed
For applications requiring highly specific and rapid ligation in complex biological environments, bioorthogonal chemistries are indispensable. Amine-reactive reagents that introduce bioorthogonal handles other than a simple terminal alkyne offer significant advantages.
Amine-Reactive Strained Alkynes (DBCO, BCN)
Reagents such as DBCO-NHS ester and BCN-NHS ester allow for the direct installation of a strained alkyne onto a protein. These strained alkynes react rapidly with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a "click" chemistry reaction that does not require a cytotoxic copper catalyst.[9][10][11]
Amine-Reactive Tetrazines
Tetrazine-NHS esters enable the introduction of a tetrazine moiety, which undergoes an extremely fast and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes like trans-cyclooctene (TCO).[12][13] This reaction is one of the fastest bioorthogonal reactions currently known.
Comparison of Bioorthogonal Handles for Amine Modification:
| Feature | Propargyl-NHS Ester (for CuAAC) | DBCO-NHS Ester (for SPAAC) | Tetrazine-NHS Ester (for iEDDA) |
| Introduced Handle | Terminal Alkyne | Dibenzocyclooctyne (Strained Alkyne) | Tetrazine |
| Ligation Partner | Azide | Azide | Strained Alkenes (e.g., TCO) |
| Ligation Chemistry | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Catalyst Required | Yes (Copper) | No | No |
| Reaction Rate | Fast | Very Fast | Extremely Fast[13] |
| Biocompatibility | Copper can be cytotoxic | Excellent | Excellent |
Experimental Protocols
General Protocol for NHS Ester Labeling of an Antibody
-
Antibody Preparation: Dialyze the antibody (typically 1-5 mg/mL) against a primary amine-free buffer, such as 0.1 M sodium phosphate buffer, pH 7.5.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove the unreacted labeling reagent and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin filtration.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the attached label.
General Protocol for Reductive Amination of a Protein
-
Protein Preparation: Buffer exchange the protein into a suitable reaction buffer, such as 0.1 M MES or HEPES, pH 6.0-7.0.
-
Reagent Preparation: Dissolve the aldehyde-containing reagent in an appropriate solvent.
-
Schiff Base Formation: Add a 20- to 50-fold molar excess of the aldehyde reagent to the protein solution and incubate for 1-2 hours at room temperature.
-
Reduction: Prepare a fresh solution of the reducing agent (e.g., 1 M NaBH₃CN in water). Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using standard methods such as gel filtration or dialysis to remove excess reagents.
Conclusion and Future Perspectives
The choice of an amine modification strategy is a critical decision that can significantly impact the outcome of your research. While this compound is a valuable tool for introducing a terminal alkyne, a thorough understanding of the available alternatives is essential for optimizing your bioconjugation strategy.
-
For robust and stable linkages with well-established protocols, NHS esters and isothiocyanates remain excellent choices. The high stability of the resulting amide and thiourea bonds makes them ideal for applications requiring long-term conjugate integrity.[14][7]
-
Reductive amination provides a powerful and orthogonal approach, forming a highly stable C-N bond. This method is particularly useful when acylation chemistries are undesirable or when sequential modifications are required.
-
For applications demanding the highest reaction rates and biocompatibility, amine-reactive reagents that introduce strained alkynes or tetrazines are the state-of-the-art. The ability to perform rapid, catalyst-free ligations in complex biological media opens up new possibilities for in vivo imaging and therapeutic applications.[9][12][13]
The field of bioconjugation is continuously evolving, with new reagents and methodologies being developed to offer greater control, efficiency, and selectivity. By carefully considering the principles and data presented in this guide, researchers can confidently select the most appropriate amine modification strategy to advance their scientific goals.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. ACS Omega. [Link]
-
Introducing Functional Groups. CellMosaic. [Link]
-
One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). [Link]
-
Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. PMC - NIH. [Link]
-
Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling. PMC - NIH. [Link]
-
Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC - PubMed Central. [Link]
-
In vivo testing of drug-linker stability. PubMed. [Link]
-
Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. PMC - NIH. [Link]
-
Absolute Quantification of Amine Metabolites in Human Cerebrospinal Fluid via MS1-centric Isotopic N,N-dimethyl-Leucine (iDiLeu) Labeling. PMC - PubMed Central. [Link]
-
Monitoring Labeling Reactions Using Fluorescence Polarization. CHIMIA. [Link]
-
Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. RSC Publishing. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
-
An Efficient, Amine-Specific, and Cost-Effective Method for TMT 6/11-plex Labeling Improves the Proteome Coverage, Quantitative Accuracy and Precision. ACS Publications. [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing). [Link]
-
C-Terminal Lysine Variant Analysis. Creative Biolabs. [Link]
-
Labeling Antibodies Using N -Hydroxysuccinimide (NHS)-Fluorescein. Request PDF. [Link]
-
Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes. AnalyteGuru - Thermo Fisher Scientific. [Link]
-
Bioorthogonal Reactions for Labeling Proteins. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
(PDF) Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. [Link]
-
Advances in Bioconjugation. PMC - PubMed Central. [Link]
-
Click Chemistry in Proteomic Investigations. PMC - PubMed Central - NIH. [Link]
-
Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). PubMed. [Link]
-
Glycation of antibodies: Modification, methods and potential effects on biological functions. [Link]
-
A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry - ACS Publications. [Link]
-
Selective and predicable amine conjugation sites by kinetic characterization under excess reagents. PMC - NIH. [Link]
-
Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]
-
Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities. Bioconjugate Chemistry - ACS Publications. [Link]
-
Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific in Vivo Bioorthogonal Ligation with trans-Cyclooctenes. Journal of the American Chemical Society. [Link]
-
Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation. MDPI. [Link]
-
PK profiles of ADCs with different linker stability. ResearchGate. [Link]
-
Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. PMC. [Link]
-
Stability of ADCs in sub-cellular fractions. Sterling Pharma Solutions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating the Stability Landscape of 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the promise of targeted therapies and precisely engineered biomolecules hinges on the stability of the chemical linkages that underpin them. Among the diverse toolkit of bioconjugation chemistries, the Michael addition of thiols to maleimides stands as a cornerstone for its efficiency and specificity. This guide provides an in-depth technical comparison of the in vitro and in vivo stability of conjugates derived from 1-(prop-2-yn-1-yl)pyrrolidine-2,5-dione, a versatile reagent that marries the thiol-reactivity of the maleimide with the click-chemistry potential of the terminal alkyne.
While the maleimide-thiol adduct has been widely adopted, its perceived stability is a nuanced subject. The thiosuccinimide linkage, once formed, is not inert and can be subject to degradation pathways that can compromise the efficacy and safety of the resulting bioconjugate.[1][2] This guide will dissect the key mechanisms governing the stability of these conjugates, offer comparative data, and provide robust experimental protocols to empower researchers to make informed decisions in their molecular designs.
The Duality of the Thiosuccinimide Linkage: A Tale of Two Reactions
The stability of a maleimide-thiol conjugate is primarily dictated by a chemical equilibrium between the desired adduct and its starting components, and an irreversible stabilization pathway. Understanding these competing reactions is paramount to predicting and engineering conjugate stability.
The Retro-Michael Reaction: A Reversible Dissociation
The thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[2] This reaction results in the cleavage of the conjugate and the release of the original thiol-containing biomolecule. In vivo, this can be particularly problematic due to the high concentration of endogenous thiols, such as glutathione and albumin, leading to premature drug release or transfer of the payload to other biomolecules.[2] The pharmacokinetic profile of an antibody-drug conjugate (ADC), for instance, can be significantly impacted by this instability, leading to a faster clearance of the ADC compared to the total antibody.[3]
Succinimide Ring Hydrolysis: An Irreversible Stabilization
Concurrently, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis. This ring-opening event leads to the formation of a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[4][5] This hydrolytic stabilization is a critical factor in achieving long-term in vivo stability. The rate of this hydrolysis is influenced by the local microenvironment of the linkage on the protein and the nature of the N-substituent on the original maleimide.[1]
Visualizing the Stability Pathways
Caption: Workflow for in vitro plasma stability assessment.
In Vivo Pharmacokinetic Study
This study provides the most definitive assessment of a conjugate's stability and behavior in a living system.
Objective: To determine the pharmacokinetic profile of the conjugate, including its clearance rate and the appearance of metabolites.
Materials:
-
Test conjugate
-
Animal model (e.g., mice or rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical method for conjugate quantification in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer the test conjugate to the animal model via the desired route (e.g., intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 30 min, 1, 4, 8, 24, 48 hours post-dose), collect blood samples.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method. It is also highly informative to develop assays to detect the released payload and the unconjugated biomolecule.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.
Strategies for Enhancing Conjugate Stability
For applications requiring high in vivo stability, several strategies can be employed to mitigate the lability of the maleimide-thiol linkage:
-
Post-conjugation Hydrolysis: Intentionally hydrolyzing the succinimide ring after conjugation can create a more stable, ring-opened structure. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8-9) for a controlled period. [6]* Next-Generation Maleimides: Employing maleimide derivatives with N-substituents that promote rapid hydrolysis can lead to more stable final conjugates. [4]* Alternative Chemistries: For applications where the maleimide-thiol linkage proves to be insufficiently stable, alternative thiol-reactive chemistries, such as those based on iodoacetamides or vinyl sulfones, may be considered, though these come with their own sets of reactivity and selectivity considerations. [2]
Conclusion
The this compound linker offers a powerful combination of thiol reactivity and a handle for further "click" functionalization. However, a thorough understanding and empirical evaluation of the stability of its conjugates are critical for the successful development of robust and effective bioconjugates. The inherent lability of the thiosuccinimide linkage, governed by the competing retro-Michael and succinimide hydrolysis reactions, necessitates a careful and data-driven approach to conjugate design and characterization. By employing the principles and protocols outlined in this guide, researchers can navigate the stability landscape of these important bioconjugates and unlock their full therapeutic and diagnostic potential.
References
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide–thiol adducts in reducing environments.
- Ravasco, J. M., Faustino, H., Trindade, A., & Gois, P. M. (2019). Bioconjugation with maleimides: a useful tool for chemical biology. Chemistry–A European Journal, 25(1), 43-59.
- Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates.
- Stab-i-dyti, S., & D'Huyvetter, M. (2021). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of peptide science, 27(11), e3345.
- Shen, B. Q., Xu, K., Liu, L., Raab, H., Bhakta, S., Kenrick, M., ... & Junutula, J. R. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.
- Christie, R. J., Fleming, R., El-Sayed, M., Stolz, F., Ab, O., & Dimasi, N. (2016). Understanding how the stability of the thiol–maleimide linkage impacts the pharmacokinetics of lysine-linked antibody–maytansinoid conjugates.
- Lyon, R. P., Setter, J. R., Bovee, T. D., Doronina, S. O., Senter, P. D., & Jeffrey, S. C. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
- Alley, S. C., Benjamin, D. R., Jeffrey, S. C., Okeley, N. M., Meyer, D. L., Sanderson, R. J., & Senter, P. D. (2008). Contribution of linker stability to the activities of anticancer immunoconjugates.
- Badescu, G., Bryant, P., Bird, M., Henchey, M., & Chari, R. (2014). Bridging disulfides for stable and defined antibody drug conjugates.
- Tumey, L. N., Charati, M., He, T., Sousa, E., Ma, D., Han, X., ... & Graziani, E. I. (2014). Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy.
- Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability.
- Kudirka, R., Tran, H., Nguyen, T., Becker, M. L., & Hedrick, J. L. (2011). Hydrolytically stable maleimide-end functionalized polymers for site-specific protein conjugation.
- Erickson, H. K., Park, P. U., Widdison, W. C., Kovtun, Y. V., Garrett, L. M., Hoffman, K., ... & Goldmacher, V. S. (2012). Antibody-maytansinoid conjugates are activated in targeted cancer cells by lysosomal degradation and linker-dependent intracellular processing. Cancer research, 72(19), 5057-5067.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
comparative analysis of different pyrrolidine-2,5-dione derivatives in biological assays
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine-2,5-dione scaffold represents a privileged structure with a remarkable breadth of biological activities. Its versatility allows for substitutions at various positions, leading to a diverse array of derivatives with potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents. This guide provides a comparative analysis of different pyrrolidine-2,5-dione derivatives, supported by experimental data, to aid in the selection and development of compounds for specific biological assays.
Introduction: The Therapeutic Potential of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione ring system, a succinimide core, is a five-membered lactam that serves as a versatile pharmacophore in medicinal chemistry. Its rigid structure and the ability to introduce various substituents at the nitrogen and carbon atoms allow for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of numerous derivatives with a wide spectrum of activities, making them attractive candidates for drug discovery programs.[1] This guide will delve into a comparative analysis of these derivatives across key biological assays, providing a framework for understanding their structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of representative pyrrolidine-2,5-dione derivatives are summarized below. The data highlights their potency in anti-inflammatory, anticancer, and antimicrobial assays.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
A significant area of investigation for pyrrolidine-2,5-dione derivatives is their potential as anti-inflammatory agents, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] Selective COX-2 inhibitors are sought after as they can reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]
| Derivative | Target | IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Compound 13e | COX-2 | 0.98 | 31.5 | [2] |
| PRLD4 | COX-2 | ~0.8 | Not Reported | [3] |
| PRLD5 | COX-2 | ~0.8 | Not Reported | [3] |
| PRLD6 | COX-2 | 0.006 | ≥ 168 | [3] |
| PRLD7 | COX-2 | 0.1 | > 1000 | [3] |
| Compound A | COX-1 | 81.6 | 0.67 | [1] |
| COX-2 | 54.9 | |||
| Compound D | COX-1 | 76.6 | 0.74 | [1] |
| COX-2 | 56.8 | |||
| Compound E | COX-1 | 99.2 | 0.55 | [1] |
| COX-2 | 54.2 | |||
| Meloxicam (Reference) | COX-1 | 83.7 | 0.71 | [1] |
| COX-2 | 59.2 |
Table 1: Comparative COX-2 inhibitory activity of selected pyrrolidine-2,5-dione derivatives.
The data clearly indicates that substitutions on the pyrrolidine-2,5-dione core significantly influence both potency and selectivity for COX-2. For instance, compound 13e demonstrates potent and selective COX-2 inhibition.[2] Furthermore, derivatives like PRLD6 and PRLD7 exhibit remarkable potency and high selectivity indices, making them promising candidates for further development as anti-inflammatory drugs.[3] In contrast, some derivatives show limited selectivity or even a preference for COX-1, highlighting the importance of specific structural modifications in achieving desired biological activity.
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
The anticancer potential of pyrrolidine-2,5-dione derivatives has been extensively explored, with many compounds demonstrating significant cytotoxic effects against various cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis, a form of programmed cell death.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Hybrid 116b | MCF-7 (Breast) | 0.42 - 0.78 | [4] |
| Pyrazoline Hybrid 116f | MCF-7 (Breast) | 0.42 - 0.78 | [4] |
| Pyrazoline Hybrid 116g | MCF-7 (Breast) | 0.42 - 0.78 | [4] |
| Diphenylamine Hydrazone Derivative | MCF-7 (Breast) | 0.73 - 2.38 | [5] |
| Copper Complex 37a | SW480 (Colon) | 0.99 ± 0.09 | [6] |
| Cisplatin (Reference) | SW480 (Colon) | 3.5 ± 0.3 | [6] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (with 1,3,4-oxadiazolethione) | A549 (Lung) | Reduces viability to 28.0% | [7] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative (with 4-aminotriazolethione) | A549 (Lung) | Reduces viability to 29.6% | [7] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 | [8] |
Table 2: Comparative anticancer activity of selected pyrrolidine-2,5-dione derivatives.
The results showcase the potent anticancer activity of various pyrrolidine-2,5-dione hybrids. Notably, pyrazoline-substituted derivatives exhibit nanomolar to low micromolar efficacy against breast cancer cells.[4] The incorporation of a diphenylamine moiety also leads to compounds with significant cytotoxicity against breast cancer cell lines.[5] Furthermore, metal complexes of pyrrolidine derivatives, such as the copper complex 37a , can display even greater potency than established chemotherapeutic agents like cisplatin.[6] The broad range of activity against different cancer cell lines underscores the potential of this scaffold in oncology drug discovery.
Antimicrobial Activity: Inhibition of Bacterial and Fungal Growth
Pyrrolidine-2,5-dione derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[9][10][11]
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5 | Staphylococcus aureus, Vibrio cholerae | 32 - 128 | [9][10] |
| Compound 8 (Azo derivative) | Staphylococcus aureus, Vibrio cholerae | 16 - 256 | [9][10] |
| Sulfonylamino Derivative 38 | Staphylococcus aureus | 3.11 | [6] |
| Escherichia coli | 6.58 | [6] | |
| Pseudomonas aeruginosa | 5.82 | [6] | |
| Aspergillus niger | 1.78 | [6] | |
| Spiropyrrolidine Derivative 5a | Staphylococcus aureus | 3.9 | [12] |
| Spiropyrrolidine Derivative 5h | Micrococcus luteus | 31.5 | [12] |
| Dimeric Pyrrolidine-2,3-dione | Staphylococcus aureus (MSSA & MRSA) | 8 - 16 | [13] |
| Compound 5a (vs. E. faecalis) | Enterococcus faecalis | 0.25 µM | [11] |
| Compound 5g (vs. E. faecalis) | Enterococcus faecalis | 0.25 µM | [11] |
| Compound 5a (vs. C. albicans) | Candida albicans | 0.125 µM | [11] |
Table 3: Comparative antimicrobial activity of selected pyrrolidine-2,5-dione derivatives.
The antimicrobial data reveals that specific substitutions are crucial for activity. For instance, an azo-functionalized derivative (Compound 8 ) shows improved antibacterial activity compared to its precursor.[9][10] Sulfonylamino derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] Spiropyrrolidine derivatives also exhibit significant antibacterial efficacy.[12] The micromolar to sub-micromolar MIC values for some derivatives against clinically relevant pathogens highlight their potential as leads for novel antimicrobial agents.[11][13]
Mechanistic Insights and Signaling Pathways
A deeper understanding of the mechanism of action is paramount for rational drug design. The biological effects of pyrrolidine-2,5-dione derivatives are mediated through their interaction with specific cellular pathways.
Anti-inflammatory Mechanism: Inhibition of the Arachidonic Acid Cascade
Pyrrolidine-2,5-dione derivatives with anti-inflammatory properties often target the cyclooxygenase (COX) enzymes, which are key to the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[14] By selectively inhibiting COX-2, these derivatives can effectively reduce inflammation.
Caption: Inhibition of the COX-2 pathway by pyrrolidine-2,5-dione derivatives.
Anticancer Mechanism: Induction of Apoptosis
Many anticancer pyrrolidine-2,5-dione derivatives exert their cytotoxic effects by inducing apoptosis. This often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[6][15] By altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, these compounds can trigger the mitochondrial release of cytochrome c, leading to caspase activation and ultimately, cell death.
Caption: Induction of apoptosis by anticancer pyrrolidine-2,5-dione derivatives.
Experimental Methodologies
The following section provides detailed, step-by-step protocols for the key biological assays discussed in this guide. Adherence to these protocols is crucial for obtaining reliable and reproducible data.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions. Reconstitute human recombinant COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired concentrations.
-
Assay Procedure:
-
Add 10 µL of the test inhibitor solution to the wells of a 96-well plate.
-
Add 10 µL of assay buffer to the enzyme control wells.
-
Add 70 µL of COX Assay Buffer to all wells.
-
Add 10 µL of the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid to each well.
-
Incubate for exactly 2 minutes at 37°C.
-
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: General experimental workflow for biological assays.
Conclusion and Future Perspectives
This guide provides a comparative overview of the biological activities of various pyrrolidine-2,5-dione derivatives, highlighting their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presented data and experimental protocols offer a valuable resource for researchers in the field. The structure-activity relationship insights gleaned from this analysis can guide the design and synthesis of novel, more potent, and selective derivatives. Future research should focus on further elucidating the molecular mechanisms of action, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their therapeutic potential into clinical applications.
References
-
Gedawy, E. M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 153. [Link]
-
Tilekar, K., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem, 15(20), 1936-1949. [Link]
-
Özdemir, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249332. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4969. [Link]
-
Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Research Notes, 14(1), 118. [Link]
-
Ji, L., et al. (2017). Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication. Scientific Reports, 7(1), 4150. [Link]
-
Bhat, A. A., et al. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 243, 114757. [Link]
-
Tchoukoua, A., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Research Square. [Link]
-
Kowalski, P., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(15), 4995. [Link]
-
Juozapaitienė, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 24(23), 16804. [Link]
-
Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]
-
Gouda, A. M., et al. (2016). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules, 21(2), 224. [Link]
-
Albakhit, S. D. Y., et al. (2023). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Chemistry Africa, 6(4), 1951-1961. [Link]
-
Kujpers, M. (n.d.). Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). CV Physiology. [Link]
-
Harrak, Y., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(51), 48821-48835. [Link]
-
Ortiz-de-la-Cruz, L., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications, 60(74), 11540-11543. [Link]
-
Wang, P., et al. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(86), 12216-12219. [Link]
-
Juozapaitienė, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International journal of molecular sciences, 24(23), 16804. [Link]
-
Askri, S., et al. (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules, 26(24), 7585. [Link]
-
Sharma, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(29), 25891-25922. [Link]
-
El-Sayed, M. A. A., et al. (2020). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Molecules, 25(18), 4238. [Link]
-
Szafrański, K., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 27(3), 1035. [Link]
Sources
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
biological evaluation of novel pyrrolidine-2,5-dione derivatives
An In-Depth Technical Guide to the Biological Evaluation of Novel Pyrrolidine-2,5-dione Derivatives
Introduction: The Versatile Pyrrolidine-2,5-dione Scaffold
The pyrrolidine ring system is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure that allows for efficient exploration of pharmacophore space.[1][2] Among its derivatives, the pyrrolidine-2,5-dione (succinimide) moiety stands out as a privileged scaffold. Its presence in a wide array of pharmacologically active agents stems from its ability to engage in various biological interactions, leading to diverse therapeutic applications including anticonvulsant, anticancer, and antimicrobial activities.[1][3] This guide provides a comparative analysis of novel pyrrolidine-2,5-dione derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the rationale behind standard evaluation methodologies, present comparative performance data, and provide detailed, field-proven protocols for their assessment.
Comparative Analysis of Biological Activity
The therapeutic potential of pyrrolidine-2,5-dione derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. This structure-activity relationship (SAR) is a critical focus of drug discovery efforts.[4]
Anticancer Activity: A Focus on Cytotoxicity
Numerous studies have demonstrated the potent anticancer effects of pyrrolidine-2,5-dione derivatives against various human cancer cell lines. The primary mechanism often involves inducing apoptosis or disrupting cell cycle progression.[5]
For instance, a series of pyrazoline-substituted pyrrolidine-2,5-dione hybrids exhibited remarkable cytotoxic effects.[5] Compound S2 , a notable derivative from this series, showed excellent antiproliferative activity against MCF7 (breast cancer), HT29 (colon cancer), and K562 (leukemia) cell lines.[5] Further investigation revealed that its mechanism involves disrupting the G1/G0 and G2/M phases of the cell cycle and inhibiting the anti-apoptotic protein Bcl-2.[5] Similarly, another study highlighted that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into a 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine structure significantly enhanced anticancer activity against A549 lung cancer cells.[6]
The following table summarizes the cytotoxic performance of representative derivatives from recent studies.
Table 1: Comparative In Vitro Anticancer Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| S2 | Pyrazoline-substituted | MCF7 (Breast) | 0.78 ± 0.01 | [5] |
| HT29 (Colon) | 0.92 ± 0.15 | [5] | ||
| K562 (Leukemia) | 47.25 ± 1.24 | [5] | ||
| 116b,f,g | Pyrazoline-substituted | MCF7 (Breast) | 0.42 - 0.78 | [2] |
| MI-1 | Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)- | Various | Induces apoptosis | [7] |
| 38d,h,i | Spiro[pyrrolidine-3,3-oxindoles] | MCF7 (Breast) | 3.53 - 6.00 | [1] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[4] Pyrrolidine derivatives have emerged as a promising class of compounds in this area.[4][8] A study on 5-oxopyrrolidine derivatives revealed that compound 21 , bearing a 5-nitrothiophene substituent, demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[9] Another investigation into pyrrolidine-2,3-dione dimers found that specific linkers between the monomeric units were crucial for potent antimicrobial and anti-biofilm properties against S. aureus.[10]
The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Table 2: Comparative In Vitro Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 21 | 5-oxopyrrolidine with 5-nitrothiophene | Multidrug-resistant S. aureus | Not specified, but noted as promising | [9] |
| Compound 11 | Thiazole-based pyrrolidine | Gram-positive bacteria | Not specified, but noted as selective inhibitor | [8] |
| Compounds 4b, 4h, 6h | Spiroquinoline-indoline-dione | Enterococcus faecalis, Staphylococcus aureus | 375 - 3000 | [11] |
Mechanistic Insights: How Do They Work?
Understanding the mechanism of action is paramount for rational drug design. For anticancer pyrrolidine-2,5-dione derivatives, several pathways have been implicated.
-
Enzyme Inhibition: Some derivatives act as potent inhibitors of key enzymes involved in cancer progression. For example, spiro[pyrrolidine-3,3′-oxindoles] have been shown to target histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[1] Other derivatives have been synthesized as inhibitors of protein kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[7]
-
Apoptosis Induction: A common mechanism is the induction of programmed cell death, or apoptosis. This can be achieved by inhibiting anti-apoptotic proteins like Bcl-2, which allows pro-apoptotic signals to dominate, leading to cell death.[5]
Below is a simplified diagram illustrating a potential mechanism of action where a pyrrolidine-2,5-dione derivative inhibits an anti-apoptotic protein.
Caption: Simplified pathway of apoptosis induction via Bcl-2 inhibition.
Key Biological Evaluation Protocols
The following sections provide detailed, self-validating protocols for assessing the biological activity of novel compounds. The causality behind key steps is explained to ensure scientific rigor.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12] Its selection is based on its simplicity, reproducibility, and suitability for high-throughput screening.[12] The assay's core principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[12]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
A Comprehensive Safety Protocol for Handling 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione
In the landscape of modern drug discovery and development, the synthesis and application of novel chemical entities are paramount. Among these, 1-(Prop-2-yn-1-yl)pyrrolidine-2,5-dione, a molecule integrating the reactive propargyl group with a succinimide core, presents significant opportunities for innovative chemical ligation and bioconjugation strategies. However, its unique structural attributes necessitate a robust and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of our researchers and the integrity of our scientific endeavors.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound can be inferred from analogous chemical structures. The propargyl functional group is known for its flammability and potential for explosive decomposition under certain conditions.[1] Similarly, compounds containing the pyrrolidine ring can exhibit significant toxicity. For instance, the related compound 1-(Prop-2-yn-1-yl)pyrrolidine is classified as a flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2] Furthermore, substituted succinimides, such as N-Bromosuccinimide, are known to be harmful and cause severe skin and eye burns.[3]
Therefore, it is imperative to handle this compound with the assumption that it possesses a comparable hazard profile. The primary routes of potential exposure include inhalation, dermal contact, and ocular exposure.
Summary of Potential Hazards
| Hazard Classification | Potential Effect | Source of Inference |
| Flammability | May be a flammable liquid or solid. Vapors may form explosive mixtures with air. | Propargylamine[1], 1-(Prop-2-yn-1-yl)pyrrolidine[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | 1-(Prop-2-yn-1-yl)pyrrolidine[2], Propargylamine[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | 1-(Prop-2-yn-1-yl)pyrrolidine[2], N-Bromosuccinimide[3] |
| Eye Damage/Irritation | Causes serious eye damage. | 1-(Prop-2-yn-1-yl)pyrrolidine[2], N-Bromosuccinimide[3] |
| Respiratory Irritation | May cause respiratory irritation. | 1-(Prop-2-yn-1-yl)pyrrolidine[2] |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive personal protective equipment (PPE) strategy is the cornerstone of safe laboratory practice. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being undertaken. For all work involving this compound, the following PPE is mandatory.
Core PPE Requirements
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended for extended handling. | To prevent skin contact and absorption. The succinimide and propargyl moieties can be skin irritants and potentially toxic upon absorption.[2][3] |
| Eye Protection | Chemical splash goggles | Must meet ANSI Z87.1 standards. | To protect against splashes and aerosols that can cause severe eye damage.[4] |
| Body Protection | Laboratory coat | Flame-resistant, fully buttoned. | To protect skin and clothing from spills and splashes. |
| Face Protection | Face shield | Worn in conjunction with safety goggles. | Recommended when there is a significant risk of splashes, particularly when handling larger quantities or during vigorous reactions.[4] |
| Respiratory Protection | Use in a certified chemical fume hood. | A properly functioning fume hood is the primary means of controlling inhalation exposure. | To prevent inhalation of potentially harmful vapors or dusts.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic and well-documented operational plan is crucial for minimizing risks and ensuring procedural consistency.
Step-by-Step Handling Protocol
-
Receiving and Unpacking :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.
-
Transport the chemical in a secondary container to the designated storage area.
-
-
Storage :
-
Weighing and Aliquoting :
-
All weighing and aliquoting must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated, clearly labeled spatulas and weighing boats.
-
Handle as a solid in a manner that avoids generating dust. If it is a volatile liquid, handle with care to avoid splashes.
-
-
Experimental Use :
-
All reactions and manipulations involving this compound must be conducted in a chemical fume hood.
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Be mindful of potential exothermic reactions and have appropriate cooling measures on standby.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.
Waste Disposal Procedures
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and any other components in the waste mixture.
-
-
Storage of Waste :
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the lids are securely fastened at all times, except when adding waste.
-
-
Disposal Request :
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[7]
-
Emergency Procedures: Preparedness and Response
Even with meticulous planning, the potential for accidental exposure or spills exists. A clear and practiced emergency response plan is essential.
In Case of Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
In Case of a Spill
-
Small Spill (in a fume hood) :
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood) :
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's emergency response team or EH&S immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By adhering to these comprehensive safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
PubChem. (n.d.). 1-(Prop-2-yn-1-yl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
PMC. (2021). Compounding sterile products during a personal protective equipment shortage. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1-(Prop-2-yn-1-yl)pyrrolidine | C7H11N | CID 299616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
